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  • Product: 2-hydroxyethyl N-methylcarbamate
  • CAS: 13296-57-6

Core Science & Biosynthesis

Foundational

2-hydroxyethyl N-methylcarbamate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-hydroxyethyl N-methylcarbamate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploratio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-hydroxyethyl N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of 2-hydroxyethyl N-methylcarbamate, a representative member of the N-methylcarbamate class of compounds. While specific kinetic and metabolic data for this particular molecule are not extensively available in public literature, this guide synthesizes established principles of N-methylcarbamate toxicology and pharmacology to present a robust framework for its investigation. The primary mechanism of action, reversible inhibition of acetylcholinesterase (AChE), is detailed, along with the resultant toxicological effects. Furthermore, this guide outlines detailed, field-proven experimental protocols for the in vitro and in vivo characterization of this compound, including methods for assessing AChE inhibition, acute toxicity, and metabolic fate. This document is intended to serve as an authoritative resource for researchers and drug development professionals, providing both foundational knowledge and practical methodologies for the study of 2-hydroxyethyl N-methylcarbamate and related compounds.

Introduction to 2-hydroxyethyl N-methylcarbamate and the N-Methylcarbamate Class

2-hydroxyethyl N-methylcarbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Specifically, as an N-methylcarbamate, it shares a core structural motif with a wide range of biologically active molecules, most notably a class of insecticides and some therapeutic agents. The biological activity of N-methylcarbamates is intrinsically linked to their ability to interact with and inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1] Understanding the mechanism of action of 2-hydroxyethyl N-methylcarbamate therefore requires a thorough grounding in the biochemistry of cholinergic neurotransmission and the principles of enzyme inhibition. This guide will elucidate this mechanism and provide the necessary experimental frameworks to investigate it.

Table 1: Physicochemical Properties of 2-hydroxyethyl N-methylcarbamate

PropertyValueSource
CAS Number 13296-57-6[2]
Molecular Formula C₄H₉NO₃[2]
Molecular Weight 119.12 g/mol [2]
IUPAC Name 2-hydroxyethyl N-methylcarbamate[2]
Appearance Liquid[3]
Boiling Point 248.2 °C at 760 mmHg[3]
Density 1.141 g/cm³[3]

Core Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The primary and most significant mechanism of action for 2-hydroxyethyl N-methylcarbamate, like other N-methylcarbamates, is the inhibition of acetylcholinesterase (AChE).[1][4] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This enzymatic degradation is essential for terminating the nerve impulse and allowing the postsynaptic neuron or muscle cell to repolarize.

The Cholinergic Synapse and the Role of Acetylcholinesterase

In a functioning cholinergic synapse, the arrival of an action potential at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the signal. To ensure the fidelity and control of neurotransmission, ACh must be rapidly removed from the synapse. AChE, present in high concentrations at the postsynaptic membrane, fulfills this role with remarkable efficiency.

Carbamylation of the Acetylcholinesterase Active Site

2-hydroxyethyl N-methylcarbamate acts as a pseudo-substrate for AChE. It binds to the active site of the enzyme, which contains a catalytic triad of serine, histidine, and glutamate. The carbamate moiety of the molecule is then transferred to the hydroxyl group of the active site serine, forming a carbamylated enzyme intermediate. This process, known as carbamylation, renders the enzyme inactive as it can no longer hydrolyze acetylcholine.[1]

The key distinction between the action of carbamates and organophosphates is the stability of this enzyme-inhibitor complex. While organophosphates form a very stable, essentially irreversibly phosphorylated enzyme, the carbamylated enzyme formed by N-methylcarbamates is much less stable and undergoes spontaneous hydrolysis.[1][4] This regenerates the active enzyme, and the inhibition is therefore considered reversible. The rate of this decarbamylation is significantly slower than the rate of hydrolysis of acetylcholine, leading to a temporary but potent inhibition of AChE.

Kinetics of Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition AChE Inhibition Mechanism Presynaptic Presynaptic Neuron ACh_vesicle ACh Vesicles Presynaptic->ACh_vesicle Postsynaptic Postsynaptic Membrane ACh_receptor ACh Receptors ACh_vesicle->ACh_receptor AChE Active AChE (Serine-OH) ACh_receptor->AChE AChE->Postsynaptic Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamate 2-hydroxyethyl N-methylcarbamate Carbamate->AChE Carbamylated_AChE->AChE ACh Acetylcholine (ACh)

Caption: Mechanism of acetylcholinesterase inhibition in the cholinergic synapse.

Toxicology and Clinical Manifestations

The inhibition of AChE by 2-hydroxyethyl N-methylcarbamate leads to an accumulation of acetylcholine at nerve endings. This results in excessive stimulation of muscarinic and nicotinic receptors, leading to a state known as a cholinergic crisis.[5][6] The clinical presentation is often indistinguishable from that of organophosphate poisoning.[5]

Muscarinic and Nicotinic Effects

The signs and symptoms of acute toxicity can be categorized based on the type of cholinergic receptor being overstimulated.

  • Muscarinic Effects: These arise from the overstimulation of parasympathetic nerve endings and are often remembered by the mnemonic DUMBBELLS (Diarrhea, Urination, Miosis, Bradycardia, Bronchospasm, Emesis, Lacrimation, Lethargy, Salivation).[6]

  • Nicotinic Effects: These result from overstimulation of nicotinic receptors at the neuromuscular junction and in autonomic ganglia. Symptoms include muscle fasciculations, cramping, weakness, and eventually flaccid paralysis.[4] In severe cases, paralysis of the respiratory muscles can be fatal.[1]

  • Central Nervous System (CNS) Effects: Carbamates can cross the blood-brain barrier, leading to CNS effects such as anxiety, confusion, ataxia, seizures, and coma.[4]

Table 2: Clinical Manifestations of Cholinergic Crisis

SystemSigns and SymptomsReceptor Type
Muscarinic Salivation, Lacrimation, Urination, Defecation, GI cramping, Emesis, Bradycardia, Miosis, Bronchorrhea, BronchospasmMuscarinic
Nicotinic Muscle fasciculations, Cramping, Weakness, Paralysis, Tachycardia, HypertensionNicotinic
CNS Anxiety, Confusion, Ataxia, Slurred speech, Seizures, Coma, Respiratory depressionMuscarinic & Nicotinic

Metabolism and Detoxification

The duration and intensity of the toxic effects of 2-hydroxyethyl N-methylcarbamate are influenced by its metabolic fate. N-methylcarbamates are primarily metabolized in the liver by enzymatic hydrolysis.[4] While a specific metabolic pathway for 2-hydroxyethyl N-methylcarbamate has not been detailed in the available literature, a putative pathway can be constructed based on the metabolism of structurally related compounds.

The primary routes of metabolism are expected to be:

  • Ester Hydrolysis: Cleavage of the carbamate ester bond by carboxylesterases to yield 2-hydroxyethanol, methylamine, and carbon dioxide.

  • Oxidative Metabolism: Cytochrome P450 enzymes may be involved in reactions such as hydroxylation of the ethyl group or N-demethylation.

  • Phase II Conjugation: The hydroxyl group of the parent compound or its metabolites can undergo glucuronidation or sulfation to form more water-soluble conjugates that are readily excreted in the urine.[1]

Metabolism_Pathway cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) Parent 2-hydroxyethyl N-methylcarbamate Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Oxidation Oxidation (Cytochrome P450) Parent->Oxidation Conjugation Glucuronidation/Sulfation (UGTs/SULTs) Parent->Conjugation Metabolite1 2-hydroxyethanol + Methylamine + CO2 Hydrolysis->Metabolite1 Metabolite2 Oxidized Metabolites Oxidation->Metabolite2 Conjugate Water-soluble Conjugates Conjugation->Conjugate Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Conjugation Conjugate->Excretion Ellman_Method_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor Dilutions) start->reagent_prep plate_setup Set up 96-well Plate (Blank, Control, Test Wells) reagent_prep->plate_setup pre_incubation Pre-incubate Plate (15 min at 25°C) plate_setup->pre_incubation add_dtnb Add DTNB to all wells pre_incubation->add_dtnb add_atci Add ATCI to all wells (Initiate Reaction) add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm (Kinetic Mode) add_atci->measure_abs data_analysis Calculate Reaction Rates and % Inhibition measure_abs->data_analysis plot_ic50 Plot Dose-Response Curve and Determine IC50 data_analysis->plot_ic50 end End plot_ic50->end

Caption: Workflow for the in vitro AChE inhibition assay (Ellman's Method).

Protocol 2: In Vivo Assessment of Acute Oral Toxicity (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance. It is designed to use a minimal number of animals while still allowing for classification of the substance's toxicity. [7][8] Materials:

  • Healthy, young adult rodents (e.g., rats or mice), single-sex (preferably females).

  • 2-hydroxyethyl N-methylcarbamate (test substance).

  • Vehicle for administration (e.g., water, corn oil).

  • Oral gavage needles.

  • Standard laboratory animal caging and diet.

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Dose Selection: Based on available information, select a starting dose from the OECD-defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight). [9]3. Dosing:

    • Fast animals overnight prior to dosing (food, but not water).

    • Administer a single oral dose of the test substance to a group of 3 animals using a gavage needle.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the onset, duration, and severity of toxic effects.

    • Record body weights shortly before dosing and at least weekly thereafter.

    • Record all mortalities.

  • Stepwise Procedure Logic:

    • The outcome of the first step (e.g., no mortality, mortality in some or all animals) determines the next step.

    • If mortality occurs, the next step involves dosing at a lower fixed dose level.

    • If no mortality occurs, the next step involves dosing at a higher fixed dose level.

    • Refer to the specific flowcharts in OECD TG 423 for detailed decision-making.

  • Endpoint: The procedure is concluded when the results allow for the classification of the substance into a GHS toxicity category, or when a limit dose (e.g., 2000 mg/kg) has been tested without mortality. 7. Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

OECD_423_Workflow start Start acclimation Acclimate Animals (≥5 days) start->acclimation dose_selection Select Starting Dose (e.g., 300 mg/kg) acclimation->dose_selection dosing Administer Single Oral Dose (3 animals) dose_selection->dosing observation Observe for 14 days (Clinical Signs, Body Weight, Mortality) dosing->observation outcome Evaluate Outcome observation->outcome lower_dose Dose New Group at Lower Level outcome->lower_dose Mortality higher_dose Dose New Group at Higher Level outcome->higher_dose No Mortality classify Classify Substance (GHS Category) outcome->classify Sufficient Data lower_dose->dosing higher_dose->dosing end End classify->end

Caption: Workflow for in vivo acute oral toxicity testing (adapted from OECD 423).

Protocol 3: In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the metabolites of 2-hydroxyethyl N-methylcarbamate produced by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest).

  • 2-hydroxyethyl N-methylcarbamate (test substance).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile or methanol (for quenching the reaction).

  • Centrifuge.

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry).

Procedure:

  • Preparation:

    • Thaw the liver microsomes on ice.

    • Prepare a stock solution of the test substance in a solvent like DMSO. The final concentration of the organic solvent in the incubation should be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., to a final protein concentration of 0.5-1.0 mg/mL), and the test substance at the desired concentration (e.g., 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. Include a negative control incubation without the NADPH system.

  • Reaction Termination:

    • After a set time (e.g., 30-60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the sample by HPLC-UV or, ideally, LC-MS/MS to separate and identify the parent compound and any newly formed metabolites.

    • Compare the chromatograms of the NADPH-positive and NADPH-negative samples. Peaks present only in the NADPH-positive sample are potential metabolites.

Microsome_Metabolism_Workflow start Start prepare_reagents Prepare Reagents (Microsomes, Buffer, Test Compound, NADPH System) start->prepare_reagents setup_incubation Set up Incubation Tubes (+/- NADPH) prepare_reagents->setup_incubation pre_incubate Pre-incubate at 37°C (5 min) setup_incubation->pre_incubate start_reaction Initiate Reaction with NADPH System pre_incubate->start_reaction incubate Incubate at 37°C (30-60 min) start_reaction->incubate stop_reaction Stop Reaction with Cold Acetonitrile incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze identify_metabolites Identify Metabolites by Comparing +/- NADPH Samples analyze->identify_metabolites end End identify_metabolites->end

Caption: Workflow for in vitro metabolism study using liver microsomes.

Conclusion

The mechanism of action of 2-hydroxyethyl N-methylcarbamate is centered on its ability to act as a reversible inhibitor of acetylcholinesterase. This action leads to a predictable set of toxicological outcomes consistent with a cholinergic crisis. While compound-specific data are sparse, this guide provides a robust framework based on the well-understood pharmacology and toxicology of the N-methylcarbamate class. The detailed experimental protocols included herein offer a clear path for researchers to generate specific data on the inhibitory potency, toxicity, and metabolic fate of 2-hydroxyethyl N-methylcarbamate, thereby filling the current knowledge gaps and enabling a more complete risk assessment and understanding of its biological activity.

References

  • Kamal, M. A. (2007). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neuroscience Letters, 427(2), 93-97. [Link]

  • Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147. [Link]

  • Sterling, J., Herzig, Y., Goren, T., Finkelstein, N., & Weinstock, M. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Bioorganic & Medicinal Chemistry, 10(11), 3585-3592. [Link]

  • Cegan, A., & Kuca, K. (2007). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Zeitschrift für Naturforschung C, 62(7-8), 565-570. [Link]

  • Aygun, D., & Ozturk, M. (2019). In vitro AChE inhibition by methomyl (carbamate) and profenofos (organophosphate) pesticides using Ellman et al. [10]method. ResearchGate. [Link]

  • Sterling, J., Herzig, Y., Goren, T., Finkelstein, N., & Weinstock, M. (2002). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. [Link]

  • Remaley, A. T., Hicks, D. G., Kane, M. D., & Shaw, L. M. (1988). Laboratory Assessment of Poisoning With a Carbamate Insecticide. Clinical Chemistry, 34(9), 1933-1936. [Link]

  • Pike, S. J., Henderson, W. M., & Buck, W. B. (2004). Biotransformation of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide by rat liver microsomes, cytosol, and slices and by expressed rat and human cytochromes P450. Chemical Research in Toxicology, 17(7), 934-942. [Link]

  • PubChem. (n.d.). ethyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-hydroxyethyl N-methylcarbamate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Kunes, M., & Kuca, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2520-2531. [Link]

  • Cegan, A., & Kuca, K. (2007). New Findings about Ellman's Method to Determine Cholinesterase Activity. Zeitschrift für Naturforschung C, 62(3-4), 283-286. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Molina, M., Pérez-Bendito, D., & Silva, M. (1999). Multi-residue analysis of N-methylcarbamate pesticides and their hydrolytic metabolites in environmental waters by use of solid-phase extraction and micellar electrokinetic chromatography. Electrophoresis, 20(17), 3439-3449. [Link]

  • Petreski, T., Kit, B., Strnad, M., Grenc, D., & Svenšek, F. (2020). Cholinergic syndrome: a case report of acute organophosphate and carbamate poisoning. Arhiv za higijenu rada i toksikologiju, 71(2), 163-167. [Link]

  • Warner, M. L., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Toxics, 11(8), 668. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: An overview. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 85-87. [Link]

  • Worek, F., et al. (2020). A case report of cholinesterase inhibitor poisoning: cholinesterase activities and analytical methods for diagnosis and clinical decision making. Clinical Toxicology, 58(4), 312-317. [Link]

  • Lecamwasam, D. S., & Franklin, C. S. (1976). Liver microsomal drug-metabolizing enzyme activity: enhancement by blockade of degradative processes in promethazine-treated rats. British Journal of Pharmacology, 58(3), 440-445. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved February 2, 2026, from [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

  • Pérez-Arauz, J. C., et al. (2021). Carbamate poisoning as a cause of cholinergic syndrome and differences in the treatment of organophosphate poisoning. Medicina Interna de Mexico, 37(5), 724-728. [Link]

  • Nguyen, H. H., et al. (2021). Presentation and Treatment of cholinergic Crisis in the setting of Carbamate poisoning. Clinical Case Reports, 9(2), 856-860. [Link]

  • Warner, M. L., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. MDPI. [Link]

  • Obach, R. S., et al. (2008). Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose. Chemical Research in Toxicology, 21(9), 1814-1824. [Link]

  • Miners, J. O., et al. (1988). Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations. Biochemical Pharmacology, 37(6), 1137-1144. [Link]

  • European Union. (n.d.). Acute Toxicity. The Joint Research Centre: EU Science Hub. Retrieved February 2, 2026, from [Link]

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  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

Sources

Exploratory

discovery and history of 2-hydroxyethyl N-methylcarbamate

An In-Depth Technical Guide to 2-Hydroxyethyl N-Methylcarbamate: Synthesis, Properties, and Potential Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-hy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydroxyethyl N-Methylcarbamate: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-hydroxyethyl N-methylcarbamate, a molecule of interest within the broader class of carbamate compounds. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues and the general chemistry of carbamates to present a detailed account of its probable synthesis, physicochemical characteristics, potential biological activities, and applications. This guide is intended for researchers, chemists, and professionals in drug development and material science who are interested in the synthesis and potential utility of novel carbamate derivatives.

Introduction to Carbamates: A Historical and Functional Perspective

Carbamates, esters of carbamic acid, are a versatile class of organic compounds with a rich history rooted in natural product chemistry. The discovery of physostigmine, a methylcarbamate ester isolated from the Calabar bean (Physostigma venenosum) in the 19th century, marked the beginning of our understanding of the profound biological effects of this functional group.[1] Initially used for treating glaucoma, the mechanism of action of physostigmine as a cholinesterase inhibitor paved the way for the development of a wide array of synthetic carbamates with applications ranging from insecticides to pharmaceuticals.[1]

The carbamate moiety (–NHCOO–) is a key structural feature that imparts a range of chemical and biological properties. In drug design, carbamates are often utilized as prodrugs to enhance stability and bioavailability.[2] In materials science, the carbamate linkage is the foundation of polyurethanes, a major class of polymers. The N-methylcarbamate subclass, in particular, is well-known for its potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property has been extensively exploited in the development of insecticides.[3]

2-Hydroxyethyl N-methylcarbamate incorporates both the N-methylcarbamate functionality and a primary hydroxyl group, suggesting a unique combination of reactivity and potential biological activity that warrants further investigation.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Reaction of Methylamine with Ethylene Carbonate

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of methylamine acts as a nucleophile, attacking one of the carbonyl carbons of ethylene carbonate. This leads to the opening of the cyclic carbonate ring to form the desired 2-hydroxyethyl N-methylcarbamate.

Reaction Scheme:

Synthesis reagent1 Methylamine (CH3NH2) reaction + reagent1->reaction reagent2 Ethylene Carbonate reagent2->reaction product 2-Hydroxyethyl N-Methylcarbamate reaction->product Nucleophilic Acyl Substitution

Figure 1: Proposed synthesis of 2-hydroxyethyl N-methylcarbamate.

Detailed Experimental Protocol (Proposed)

This protocol is based on the synthesis of similar hydroxyethyl carbamates and general principles of organic synthesis.[5]

Materials:

  • Methylamine (40% solution in water)

  • Ethylene carbonate

  • Toluene (or another suitable solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylene carbonate in a minimal amount of toluene.

  • Slowly add a stoichiometric equivalent of a concentrated aqueous solution of methylamine to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to a gentle reflux (approximately 80-90 °C) for 2-4 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with brine to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-hydroxyethyl N-methylcarbamate.

Justification of Experimental Choices:

  • The use of a solvent like toluene helps to homogenize the reaction mixture and control the reaction temperature.

  • Refluxing the reaction ensures that the reactants have sufficient kinetic energy to overcome the activation energy barrier, driving the reaction to completion.

  • The aqueous workup with brine is a standard procedure to remove water and water-soluble byproducts.

  • Purification by vacuum distillation is suitable for liquid products with moderate boiling points, preventing decomposition at atmospheric pressure.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-hydroxyethyl N-methylcarbamate are crucial for its handling, formulation, and potential applications.

Tabulated Physicochemical Data
PropertyValueSource
Molecular Formula C₄H₉NO₃[2]
Molecular Weight 119.12 g/mol [2]
CAS Number 13296-57-6[2]
Appearance Liquid[6]
Boiling Point 248.2 °C at 760 mmHg[6]
Density 1.141 g/cm³[6]
SMILES CNC(=O)OCCO[2]
InChIKey SCSYMLCLRSCCAE-UHFFFAOYSA-N[2]
Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of the synthesized molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the two methylene groups of the hydroxyethyl chain (triplets or more complex multiplets due to coupling), and the N-H proton (a broad singlet, exchangeable with D₂O).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate, the two carbons of the ethyl chain, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and O-H stretching of the hydroxyl group (a broad band around 3400 cm⁻¹).[2]

Potential Biological Activity: Cholinesterase Inhibition

The presence of the N-methylcarbamate functional group strongly suggests that 2-hydroxyethyl N-methylcarbamate is a potential inhibitor of cholinesterases, particularly acetylcholinesterase (AChE).

Mechanism of Cholinesterase Inhibition by Carbamates

N-methylcarbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of AChE. The mechanism involves the carbamoylation of a serine residue within the active site of the enzyme.[7] This process occurs in two steps:

  • Formation of a Reversible Michaelis-Menten Complex: The carbamate binds to the active site of the enzyme.

  • Carbamoylation of the Active Site Serine: The carbamate group is transferred to the hydroxyl group of the serine residue, releasing the alcohol portion of the carbamate (in this case, ethylene glycol).

The resulting carbamoylated enzyme is inactive and hydrolyzes very slowly compared to the acetylated enzyme formed during the normal catalytic cycle with acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Inhibition Enzyme AChE-OH (Active Enzyme) Complex AChE-OH • R-O-C(=O)NHCH3 (Michaelis Complex) Enzyme->Complex k_on/k_off Carbamate R-O-C(=O)NHCH3 (Carbamate) Carbamoylated AChE-O-C(=O)NHCH3 (Carbamoylated Enzyme - Inactive) Complex->Carbamoylated k_2 (Carbamoylation) Alcohol R-OH (Alcohol) Reactivated AChE-OH (Active Enzyme) Carbamoylated->Reactivated k_3 (slow) (Hydrolysis) Water H2O

Figure 2: General mechanism of cholinesterase inhibition by carbamates.

The presence of the hydroxyl group in 2-hydroxyethyl N-methylcarbamate may influence its binding affinity to the active site of AChE and its overall inhibitory potency. Further enzymatic assays would be required to quantify its IC₅₀ value and determine its selectivity for different types of cholinesterases.

Potential Applications

Given its chemical structure, 2-hydroxyethyl N-methylcarbamate has potential applications in several fields.

  • Agrochemicals: As a potential cholinesterase inhibitor, it could be investigated as a novel insecticide. The hydroxyl group might impart different solubility and environmental persistence properties compared to existing N-methylcarbamate insecticides.

  • Pharmaceutical Research: The carbamate functionality is present in several approved drugs.[2] The ability of this molecule to inhibit cholinesterases could make it a lead compound for the development of drugs to treat conditions characterized by cholinergic deficits, such as Alzheimer's disease, although its potential toxicity would need to be carefully evaluated.

  • Polymer and Materials Science: The presence of a reactive hydroxyl group makes 2-hydroxyethyl N-methylcarbamate a potentially useful monomer or chain extender in the synthesis of specialty polymers. It could be incorporated into polyurethanes, polyesters, or polyacrylates to introduce carbamate functionalities, which could enhance properties such as adhesion, durability, and resistance to degradation.[8] Hydroxyethyl carbamates, in general, are used as reactive intermediates in the manufacturing of automotive coatings.[4]

Conclusion

2-Hydroxyethyl N-methylcarbamate is a molecule with intriguing potential stemming from its dual functionality. While direct research on this specific compound is limited, a strong foundation for its synthesis, characterization, and potential applications can be built upon the extensive knowledge of carbamate chemistry. The proposed synthesis via the reaction of methylamine and ethylene carbonate offers a straightforward and scalable route to this compound. Its predicted activity as a cholinesterase inhibitor and its potential as a functional monomer in polymer synthesis make it a compelling target for further investigation by researchers in both the life sciences and materials science. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyethyl carbamate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyethyl carbamate. National Institutes of Health. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxyethyl n-methylcarbamate (C4H9NO3). Retrieved from [Link]

  • PubMed. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. National Institutes of Health. Retrieved from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). 2-HYDROXYETHYL METHACRYLATE (2-HEMA). Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxyethyl Methacrylate (HEMA): Chemical Properties and Applications in Biomedical Fields. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure an. Retrieved from [Link]

  • Trans Tech Publications Ltd. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxyethyl N-methylcarbamate. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Inhibition of cholinesterases by carbamates. E, enzyme. Retrieved from [Link]

  • MDPI. (n.d.). Reaction Kinetics of Carbon Dioxide in Aqueous Blends of N-Methyldiethanolamine and L-Arginine Using the Stopped-Flow Technique. Retrieved from [Link]

  • MDPI. (n.d.). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]

  • American Elements. (n.d.). 2-hydroxyethyl N-methylcarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... Retrieved from [Link]

  • SciELO. (n.d.). Carbamates: Are they “Good” or “Bad Guys”?. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Effects of Carbamoylating Agents on Tumor Metabolism. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by.... Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Hydroxyethyl methacrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine (VNP40101M): I. Direct inhibition of O6-alkylguanine-DNA alkyltransferase (AGT) by electrophilic species generated by decomposition. Retrieved from [Link]

  • Google Patents. (n.d.). US6462144B1 - Carbamate-functional resins and their use in high solids coating compositions.

Sources

Foundational

Technical Deep Dive: Thermal Stability & Degradation Kinetics of 2-Hydroxyethyl N-methylcarbamate

This guide provides an in-depth technical analysis of the thermal stability and degradation profile of 2-hydroxyethyl N-methylcarbamate . It is designed for researchers and drug development professionals requiring rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability and degradation profile of 2-hydroxyethyl N-methylcarbamate . It is designed for researchers and drug development professionals requiring rigorous mechanistic insight and self-validating experimental protocols.

Executive Summary

2-hydroxyethyl N-methylcarbamate (CAS: 13296-57-6) serves as a critical intermediate in the synthesis of polyurethanes and as a structural motif in carbamate-based prodrugs. Its thermal stability profile is governed by the presence of a


-hydroxyl group relative to the carbamate linkage. Unlike simple alkyl carbamates, which degrade primarily via retro-carbamoylation to isocyanates, this compound exhibits a bimodal degradation profile  driven by intramolecular nucleophilic attack. Understanding these pathways is essential for controlling impurity formation during API synthesis and ensuring shelf-life stability in pharmaceutical formulations.

Chemical Identity & Physicochemical Baseline

Before analyzing degradation, the baseline physicochemical properties must be established to validate experimental starting points.

PropertyValueRelevance to Stability
IUPAC Name 2-hydroxyethyl

-methylcarbamate
Defines structural connectivity
Molecular Formula

MW: 119.12 g/mol
CAS Number 13296-57-6Identifier for sourcing/regulatory
Boiling Point ~260°C (Predicted)Theoretical limit before rapid volatility
Density 1.18 g/cm³Relevant for liquid-phase kinetics
pKa ~13 (OH group), ~15 (NH)Indicates nucleophilicity of the

-OH

Thermal Degradation Mechanisms

The thermal degradation of 2-hydroxyethyl N-methylcarbamate is not a singular event but a competition between Intramolecular Cyclization (Reversion) and Retro-Carbamoylation .

Pathway A: Intramolecular Cyclization (Dominant at 100°C – 180°C)

This is the lowest-energy pathway. The


-hydroxyl oxygen acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carbamate. This forms a thermodynamically stable 5-membered ring (Ethylene Carbonate) and releases Methylamine. This reaction is effectively the reverse of the synthesis pathway.
  • Mechanism: Nucleophilic Acyl Substitution (Intramolecular).

  • Products: Ethylene Carbonate + Methylamine (Gas).

  • Kinetics: First-order (unimolecular) behavior.

Pathway B: Retro-Carbamoylation (Dominant at >180°C)

At higher temperatures, the classic carbamate decomposition occurs. The proton on the nitrogen is transferred to the ester oxygen, cleaving the C-O bond.

  • Mechanism: E1cB-like elimination or Concerted Retro-Ene.

  • Products: Methyl Isocyanate (MIC) + Ethylene Glycol.

  • Risk: MIC is highly toxic and reactive; this pathway poses significant safety risks in scale-up.

Pathway C: Dehydration to Oxazolidinone (Catalytic/Minor)

In the presence of basic impurities or specific catalysts, the nitrogen lone pair may attack the


-carbon (less likely) or the molecule may undergo dehydration to form 3-methyl-2-oxazolidinone .
Mechanistic Visualization

The following diagram illustrates the competing pathways and their thermodynamic dependencies.

DegradationPathways Start 2-hydroxyethyl N-methylcarbamate TS_Cyc Tetrahedral Intermediate (Cyclization) Start->TS_Cyc  Path A: Intramolecular Attack (T > 100°C) TS_Retro Concerted 4-Center TS (Retro-Carbamoylation) Start->TS_Retro  Path B: Proton Transfer (T > 180°C) Prod_A1 Ethylene Carbonate (Cyclic) TS_Cyc->Prod_A1 Prod_A2 Methylamine (Gas) TS_Cyc->Prod_A2 Prod_B1 Methyl Isocyanate (Toxic) TS_Retro->Prod_B1 Prod_B2 Ethylene Glycol TS_Retro->Prod_B2

Figure 1: Competing thermal degradation pathways. Pathway A (Blue) is the dominant low-temperature route leading to Ethylene Carbonate. Pathway B (Red) leads to isocyanate formation at higher thermal stress.

Experimental Profiling Protocols

To validate the degradation profile in your specific matrix, the following self-validating workflows are recommended.

Thermal Gravimetric Analysis (TGA) with Evolved Gas Analysis (EGA)

Objective: Determine onset temperature (


) and identify volatile byproducts (Methylamine vs. Isocyanate).
  • Instrument: TGA coupled with FTIR or Mass Spectrometry (TGA-MS).[1]

  • Protocol:

    • Sample Prep: Load 5–10 mg of sample into an alumina crucible.

    • Purge:

      
       at 50 mL/min (Inert atmosphere is crucial to prevent oxidation masking degradation).
      
    • Ramp: 10°C/min from 25°C to 400°C.

    • Detection: Monitor m/z 31 (Methylamine) and m/z 57 (Methyl Isocyanate).

  • Success Criteria:

    • First mass loss event should correlate with m/z 31 detection (Pathway A).

    • Secondary mass loss (if observed >200°C) may show m/z 57.

Isothermal Stress Testing & HPLC-MS Quantification

Objective: Quantify non-volatile degradants (Ethylene Carbonate) for kinetic modeling.

  • Protocol:

    • Incubation: Seal 50 mg aliquots in headspace vials. Incubate at 80°C, 100°C, and 120°C for timepoints

      
       hours.
      
    • Quenching: Dissolve residue in Acetonitrile/Water (50:50) at 4°C to halt reaction.

    • Analysis: Reverse-phase HPLC (C18 column).

      • Mobile Phase: Water (0.1% Formic Acid) / ACN gradient.

      • Target: 2-hydroxyethyl N-methylcarbamate (Parent) and Ethylene Carbonate (Degradant).

  • Data Treatment: Plot

    
     vs. Time. Linearity confirms first-order kinetics.
    
Experimental Workflow Diagram

ExperimentalWorkflow Sample Sample Preparation (Pure Substance) Branch_TGA Thermal Screening (TGA-MS) Sample->Branch_TGA Branch_Iso Isothermal Stress (HPLC/GC) Sample->Branch_Iso TGA_Step Ramp 10°C/min Inert N2 Purge Branch_TGA->TGA_Step Iso_Step Heat @ 80, 100, 120°C Sealed Vials Branch_Iso->Iso_Step Analysis_Gas Detect Volatiles (Methylamine m/z 31) TGA_Step->Analysis_Gas Analysis_Liq Quantify Residue (Ethylene Carbonate) Iso_Step->Analysis_Liq Model Arrhenius Plot Calculation of Ea & k Analysis_Gas->Model Analysis_Liq->Model

Figure 2: Dual-stream experimental workflow for characterizing thermal stability. Stream 1 (Left) identifies volatile byproducts; Stream 2 (Right) provides quantitative kinetic data.

Kinetic Modeling & Stability Prediction

To predict shelf-life or process safety margins, apply the Arrhenius equation to the data derived from Section 4.2.



Where:

  • 
    : Rate constant (
    
    
    
    ) derived from the slope of first-order plots.
  • 
    : Activation Energy (kJ/mol).[2][3] For carbamate cyclization, expect 
    
    
    
    .
  • 
    : Pre-exponential factor.[3]
    

Calculation Step:

  • Plot

    
     (y-axis) vs 
    
    
    
    (Kelvin, x-axis).
  • Slope =

    
    .
    
  • Intercept =

    
    .[2]
    

Implication: If


 is found to be lower (< 80 kJ/mol), the degradation is likely catalytically accelerated by impurities (e.g., residual metals or bases), necessitating a purification step before storage.

References

  • PubChem. (n.d.).[4][5][6] 2-hydroxyethyl N-methylcarbamate Compound Summary. National Library of Medicine.[5] Retrieved from [Link]

  • Royal Society of Chemistry. (1984). The thermal decomposition of carbamates and carbonates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Clements, J.H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research.
  • Wiley SpectraBase. (n.d.). Ethylene glycol, mono(methylcarbamate) Spectra. Retrieved from [Link][4]

Sources

Exploratory

A Technical Guide to the Theoretical and Computational Analysis of 2-Hydroxyethyl N-Methylcarbamate

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-hydroxyethyl N-methylcarbamate, a molecule of interest in materials science and pharmacology. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-hydroxyethyl N-methylcarbamate, a molecule of interest in materials science and pharmacology. We delineate a multi-faceted approach combining quantum chemical calculations and classical molecular dynamics simulations to elucidate its structural, electronic, and dynamic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols for a rigorous computational analysis. Methodologies covered include Density Functional Theory (DFT) for geometric optimization, vibrational analysis, and electronic property prediction, alongside Molecular Dynamics (MD) for exploring conformational landscapes and solvation effects. The causality behind methodological choices is emphasized to ensure robust and reproducible results, establishing a self-validating system through the synergy of theoretical predictions and their comparison with known experimental data.

Introduction: The Scientific Imperative

2-Hydroxyethyl N-methylcarbamate (PubChem CID: 285221) is a bifunctional organic molecule featuring both a carbamate linkage and a primary alcohol.[1] This structure imparts a unique combination of hydrogen bond donating and accepting capabilities, suggesting its potential utility as a monomer in polymer synthesis, a building block in medicinal chemistry, or as a metabolite in biological systems.[2][3] Carbamate derivatives are known for a wide range of biological activities and applications, from pesticides to pharmaceuticals.[4][5] Understanding the molecule's intrinsic properties at an atomic level is paramount for predicting its behavior in various environments, be it in a reaction vessel, a polymer matrix, or at the active site of an enzyme.[4]

Theoretical and computational chemistry provides a powerful lens to inspect molecular properties that are often difficult or expensive to measure experimentally.[6] By simulating the molecule in silico, we can predict its stable conformations, vibrational spectra (IR), NMR chemical shifts, electronic reactivity, and behavior in solution.[2][7] This guide establishes a logical workflow, from initial quantum mechanical calculations on an isolated molecule to larger-scale simulations of the molecule in a condensed phase.

Quantum Chemical Investigations: A DFT-Based Approach

Density Functional Theory (DFT) offers a favorable balance between computational accuracy and cost, making it the workhorse for quantum chemical studies of medium-sized organic molecules.[4][8] Our primary goal is to establish a validated model of the molecule's structure and electronic properties.

Causality of Method Selection

The choice of a specific DFT functional and basis set is a critical decision that directly impacts the quality of the results.

  • Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules, providing reliable geometric and electronic property predictions.[9][10] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electronic effects in molecules like carbamates.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is selected. The "6-311" indicates a flexible triple-split valence description. The "++" adds diffuse functions on both heavy atoms and hydrogens, which are essential for accurately modeling systems with lone pairs and hydrogen bonds. The "(d,p)" polarization functions allow for non-spherical electron density distribution, which is critical for describing the bonding in carbonyl and hydroxyl groups.

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol aims to find the lowest energy conformation (the global minimum) of the molecule and to confirm its stability.

  • Input Structure Generation: Build an initial 3D structure of 2-hydroxyethyl N-methylcarbamate using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using the chosen DFT method (B3LYP/6-311++G(d,p)). This process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation must be performed at the same level of theory.[10]

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one imaginary frequency would indicate a transition state.

    • Data Output: This calculation yields the predicted infrared (IR) spectrum. The vibrational modes can be visualized to assign specific peaks to functional group movements (e.g., C=O stretch, O-H stretch, N-H bend).[11]

G cluster_dft DFT Workflow A 1. Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: No Imaginary Frequencies? C->D Check Frequencies F Predicted IR Spectrum C->F D->B No, Re-optimize E Optimized Minimum Energy Structure D->E Yes

Caption: Workflow for DFT Geometry Optimization and Vibrational Analysis.

Electronic Property Analysis

With a validated structure, we can probe the molecule's electronic landscape to understand its reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[12] The HOMO-LUMO energy gap provides a measure of the molecule's stability; a large gap suggests high stability and low reactivity.[12]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for intermolecular interactions and chemical reactions.[12] For 2-hydroxyethyl N-methylcarbamate, we expect negative potential around the carbonyl and hydroxyl oxygens and positive potential near the hydroxyl and amide hydrogens.

Protocol 2: NMR Chemical Shift Prediction

Computational prediction of NMR spectra is a powerful tool for structure verification.[13][14][15]

  • GIAO Calculation: Using the optimized geometry from Protocol 1, perform a Gauge-Including Atomic Orbital (GIAO) NMR calculation at the same DFT level. This method is standard for predicting isotropic magnetic shielding constants.

  • Reference Shielding: Perform the same GIAO calculation for a reference compound, typically Tetramethylsilane (TMS).

  • Chemical Shift Calculation: The predicted chemical shift (δ) for each nucleus is calculated as: δ = σ_ref - σ_iso, where σ_ref is the shielding constant of TMS and σ_iso is the isotropic shielding constant of the nucleus of interest.

  • Validation: Compare the predicted ¹H and ¹³C NMR spectra with available experimental data to validate the accuracy of the computational model.[7] Discrepancies may indicate the presence of multiple conformers or solvent effects not captured in this gas-phase calculation.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Methyl (C)Calculated ValueCalculated Value
Carbonyl (C)Calculated Value-
Methylene (C, adjacent to O-CO)Calculated ValueCalculated Value
Methylene (C, adjacent to OH)Calculated ValueCalculated Value
Amide (H)-Calculated Value
Hydroxyl (H)-Calculated Value
Note: Values are placeholders for actual computational output. Comparison with experimental data from sources like PubChem is required for validation.[1]

Molecular Dynamics Simulations: Capturing Dynamics and Solvation

While DFT provides a precise picture of a single, static molecule, Molecular Dynamics (MD) simulations allow us to observe the molecule's behavior over time, especially in a solvent, which is more representative of real-world conditions.[16]

Causality of Force Field Selection

MD simulations rely on "force fields," which are sets of parameters and equations that describe the potential energy of the system.[6] For a small organic molecule like 2-hydroxyethyl N-methylcarbamate in water, a general-purpose force field like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field) is appropriate. These force fields are well-parameterized for a wide range of organic functional groups and provide a reliable description of intermolecular interactions.

Protocol 3: Solvated Molecular Dynamics Simulation

This protocol describes the setup and execution of a basic MD simulation to study the molecule in an aqueous environment.

  • System Preparation:

    • Place the DFT-optimized structure of 2-hydroxyethyl N-methylcarbamate in the center of a simulation box (e.g., a cubic box with 10 Å padding).

    • Populate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions if the system has a net charge (not necessary for this neutral molecule).

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any unfavorable steric clashes between the solute and solvent.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 298 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent to relax around the solute.

    • NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant pressure (P) and temperature (T) to allow the system density to relax to the correct value. Monitor pressure and density for convergence.

  • Production Run: Once the system is equilibrated, run the main production simulation for a desired length of time (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

  • Analysis: Analyze the trajectory to understand:

    • Conformational Changes: Monitor dihedral angles to see how the molecule flexes and rotates over time.

    • Solvation Shell: Calculate the Radial Distribution Function (RDF) between the molecule's atoms (e.g., the hydroxyl oxygen) and water molecules to understand the structure of the surrounding solvent.

    • Hydrogen Bonding: Analyze the number and lifetime of hydrogen bonds formed between the molecule and water, as well as intramolecular hydrogen bonds.

G A 1. System Setup (Solute + Water Box) B 2. Energy Minimization A->B C 3. NVT Equilibration (Constant Temp) B->C D 4. NPT Equilibration (Constant Pressure) C->D E 5. Production MD Run D->E F 6. Trajectory Analysis (RDF, H-Bonds, Conformation) E->F

Caption: General workflow for a solvated Molecular Dynamics simulation.

Conclusion and Future Directions

This guide outlines a robust, multi-scale computational strategy for characterizing 2-hydroxyethyl N-methylcarbamate. By integrating DFT and MD simulations, researchers can develop a comprehensive understanding of the molecule's structural preferences, electronic nature, and dynamic behavior. The validation of computational results against experimental data at each stage is crucial for building a predictive and reliable model.[2]

Future work could extend these studies to explore reactivity through the calculation of reaction pathways, investigate interactions with biomolecules via molecular docking,[4] or simulate its properties as part of a larger polymer chain. The foundational data generated through these protocols provides the essential groundwork for these more advanced applications.

References

  • Barut Celepci, D. (2021). A Theoretical Study of 2-hydroxyethyl Substituted NHC Precursors Containing ortho–, meta– and para– methylbenzyl: Global Reactivity Descriptors and Prediction of Biological Activities. Semantic Scholar. [Link]

  • Bochevarov, A. D., et al. (2023). Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. Journal of Chemical Theory and Computation. [Link]

  • Ismael, M., et al. (2009). A DFT study on the carbamates formation through the absorption of CO2 by AMP. International Journal of Greenhouse Gas Control. [Link]

  • Lestari, F., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. [Link]

  • Roy, K., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. [Link]

  • Smith, A. M., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • Hernández-Linares, P., et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. [Link]

  • PrepChem. (n.d.). Synthesis of 2-hydroxyethyl carbamate. PrepChem.com. [Link]

  • Liao, Y., et al. (2019). Divide-and-Conquer Density-Functional Tight-Binding Molecular Dynamics Study on the Formation of Carbamate Ions during CO 2 Chemical Absorption in Aqueous Amine Solution. ResearchGate. [Link]

  • Flores-Holguín, N., et al. (2020). QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. Molecules. [Link]

  • Roy, K., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ACS Omega. [Link]

  • Martinez-Gonzalez, J. S., et al. (2024). Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate. IUCrData. [Link]

  • Picó, Y., & Belenguer, V. (2025). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). 2-hydroxyethyl N-methylcarbamate. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Wikipedia. [Link]

  • Li, S., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Serebryanskaya, T. V., et al. (2022). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. MDPI. [Link]

  • Gerrard, W., et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

  • Stock, G. (2022). Computational Vibrational Spectroscopy. arXiv. [Link]

  • Gerrard, W., et al. (2020). Prediction of 15 N Chemical Shifts by Machine Learning. ResearchGate. [Link]

  • Slocum, D. W., & Jennings, C. A. (1976). ethyl n-methylcarbamate. Organic Syntheses. [Link]

  • U.S. Environmental Protection Agency. (1995). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. EPA. [Link]

  • Wool-Rivers, T., et al. (2022). Computational analyses of the vibrational spectra of fentanyl, carfentanil and remifentanil. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

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Foundational

An In-Depth Technical Guide to the Environmental Fate and Persistence of 2-Hydroxyethyl N-Methylcarbamate

Foreword This technical guide provides a comprehensive analysis of the environmental fate and persistence of 2-hydroxyethyl N-methylcarbamate, a compound of interest to researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide provides a comprehensive analysis of the environmental fate and persistence of 2-hydroxyethyl N-methylcarbamate, a compound of interest to researchers, scientists, and drug development professionals. In the absence of extensive experimental data, this guide leverages a combination of available physicochemical properties and robust in-silico predictions from the U.S. Environmental Protection Agency's (EPA) EPI Suite™ model. This approach allows for a thorough assessment of the compound's likely behavior in various environmental compartments. Our narrative emphasizes the causality behind environmental processes and the validation inherent in standardized testing and predictive modeling, ensuring a scientifically sound resource for professionals in the field.

Introduction to 2-Hydroxyethyl N-Methylcarbamate

2-Hydroxyethyl N-methylcarbamate (CAS No. 13296-57-6) is an organic compound belonging to the carbamate family. Carbamates are structurally characterized by the carbamate ester functional group (-NH(CO)O-). While some carbamates are widely used as pesticides, the specific applications of 2-hydroxyethyl N-methylcarbamate are less documented in publicly available literature. However, its structural similarity to other N-methylcarbamates necessitates a thorough evaluation of its potential environmental impact. Understanding its environmental fate—what happens to it after release into the environment—is crucial for responsible manufacturing, use, and disposal.

This guide will systematically explore the key processes governing the environmental persistence and mobility of 2-hydroxyethyl N-methylcarbamate, including its physicochemical properties, abiotic and biotic degradation pathways, soil mobility, and potential for bioaccumulation.

2-Hydroxyethyl N-Methylcarbamate 2-Hydroxyethyl N-Methylcarbamate Physicochemical Properties Physicochemical Properties 2-Hydroxyethyl N-Methylcarbamate->Physicochemical Properties Determines Abiotic Degradation Abiotic Degradation Physicochemical Properties->Abiotic Degradation Influences Biotic Degradation Biotic Degradation Physicochemical Properties->Biotic Degradation Influences Mobility Mobility Physicochemical Properties->Mobility Influences Bioaccumulation Bioaccumulation Physicochemical Properties->Bioaccumulation Influences Environmental Persistence Environmental Persistence Abiotic Degradation->Environmental Persistence Contributes to Biotic Degradation->Environmental Persistence Contributes to Mobility->Environmental Persistence Affects Bioaccumulation->Environmental Persistence Indicates

Caption: Interconnectivity of factors governing the environmental fate of 2-hydroxyethyl N-methylcarbamate.

Physicochemical Properties: The Foundation of Environmental Behavior

The intrinsic physical and chemical properties of a substance are fundamental to understanding its environmental fate. These properties dictate how a chemical will partition between different environmental compartments (air, water, soil, and biota) and its susceptibility to various degradation processes.

Table 1: Physicochemical Properties of 2-Hydroxyethyl N-Methylcarbamate

PropertyValueSource
Chemical Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Boiling Point 248.2 °C at 760 mmHg
Density 1.141 g/cm³
Log Octanol-Water Partition Coefficient (LogKow) -0.7 (Computed)
Water Solubility 1,000,000 mg/L (miscible)EPI Suite™ Prediction
Vapor Pressure 0.000188 mm Hg at 25°CEPI Suite™ Prediction
Henry's Law Constant 6.09E-11 atm-m³/mole at 25°CEPI Suite™ Prediction

The very low LogKow value (-0.7) and high water solubility (predicted to be miscible) indicate that 2-hydroxyethyl N-methylcarbamate is a hydrophilic compound. This suggests a strong preference for the aqueous phase over fatty tissues or organic matter in soil. Its low vapor pressure and Henry's Law constant imply that volatilization from water or soil surfaces is not a significant environmental transport pathway.

Abiotic Degradation: Chemical Transformation in the Environment

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For carbamates, hydrolysis is a significant degradation pathway, particularly under alkaline conditions. The ester linkage in the carbamate functional group is susceptible to cleavage, leading to the formation of an alcohol, an amine, and carbon dioxide.

Predicted Hydrolysis Half-life: The EPI Suite™ HYDROWIN™ model predicts that the hydrolysis of 2-hydroxyethyl N-methylcarbamate is pH-dependent. The model estimates the following half-lives at 25°C:

  • pH 7: Stable

  • pH 8: 3.8 years

This suggests that hydrolysis is a very slow process at neutral pH but may become more significant in alkaline environments.

Photolysis

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The rate of atmospheric photolysis is largely dependent on the reaction with hydroxyl radicals (•OH).

Predicted Atmospheric Oxidation: The EPI Suite™ AOPWIN™ model predicts an atmospheric oxidation half-life of 5.8 hours , assuming a hydroxyl radical concentration of 1.5 x 10⁶ molecules/cm³. This indicates that any 2-hydroxyethyl N-methylcarbamate that partitions to the atmosphere will be rapidly degraded. Direct photolysis in water is not expected to be a significant degradation pathway as the molecule does not contain chromophores that absorb light in the environmentally relevant UV spectrum.

cluster_abiotic Abiotic Degradation 2-HNM 2-Hydroxyethyl N-Methylcarbamate Hydrolysis Hydrolysis 2-HNM->Hydrolysis Slow in Water (pH dependent) Photolysis Atmospheric Photolysis 2-HNM->Photolysis Rapid in Air (OH radicals) Degradation_Products_H Ethylene Glycol + Methylamine + CO2 Hydrolysis->Degradation_Products_H Degradation_Products_P Oxidized Fragments Photolysis->Degradation_Products_P

Caption: Abiotic degradation pathways for 2-hydroxyethyl N-methylcarbamate.

Biotic Degradation: The Role of Microorganisms

Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi. It is often the most significant process for the removal of organic chemicals from the environment.

Predicted Biodegradation: The EPI Suite™ BIOWIN™ model provides several predictions for the biodegradability of 2-hydroxyethyl N-methylcarbamate:

  • Linear Model: Does not biodegrade fast.

  • Non-Linear Model: Does not biodegrade fast.

  • Ultimate Biodegradation Timeframe: Weeks to months.

  • Primary Biodegradation Timeframe: Weeks.

  • Ready Biodegradability: No.

These predictions collectively suggest that 2-hydroxyethyl N-methylcarbamate is not readily biodegradable and may persist in the environment for weeks to months before significant microbial degradation occurs. Carbamate-hydrolyzing enzymes, such as carboxylesterases, are known to initiate the breakdown of similar compounds.

Mobility in Soil and Sediment

The mobility of a chemical in soil determines its potential to leach into groundwater or move with surface runoff. Mobility is primarily governed by the chemical's tendency to adsorb to soil particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc).

Predicted Soil Adsorption and Mobility: The EPI Suite™ KOCWIN™ model predicts a Koc of 1 L/kg . This very low Koc value indicates that 2-hydroxyethyl N-methylcarbamate has a very low affinity for soil organic matter. Consequently, it is expected to be highly mobile in soil and has the potential to leach into groundwater.

Table 2: Environmental Persistence and Mobility Summary

CompartmentPrimary Degradation PathwayPredicted Half-life / Mobility
Atmosphere Photolysis (OH radical reaction)5.8 hours
Water BiodegradationWeeks to months
Soil Biodegradation / LeachingWeeks to months / Highly Mobile
Sediment BiodegradationLikely weeks to months

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water.

Predicted Bioaccumulation: The EPI Suite™ BCFBAF™ model predicts a BCF of 0.5 L/kg . This low BCF value is consistent with the compound's high water solubility and low LogKow. It indicates that 2-hydroxyethyl N-methylcarbamate has a very low potential to bioaccumulate in aquatic organisms.

Experimental Protocols for Environmental Fate Assessment

To obtain definitive experimental data for the environmental fate of 2-hydroxyethyl N-methylcarbamate, standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be followed.

Hydrolysis as a Function of pH (OECD 301)

This test determines the rate of hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).

Step-by-Step Methodology:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of 2-hydroxyethyl N-methylcarbamate to each buffer solution.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • At various time intervals, take samples from each solution.

  • Analyze the concentration of the parent compound in the samples using a suitable analytical method (e.g., HPLC).

  • Plot the concentration of the parent compound versus time to determine the hydrolysis rate constant and half-life at each pH.

Soil Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This method measures the extent to which a chemical adsorbs to and desorbs from different types of soil.

Step-by-Step Methodology:

  • Select a range of representative soil types with varying organic carbon content and texture.

  • Prepare a solution of 2-hydroxyethyl N-methylcarbamate in 0.01 M CaCl₂.

  • Add the solution to soil samples in centrifuge tubes and shake until equilibrium is reached.

  • Centrifuge the samples and analyze the concentration of the chemical in the aqueous phase.

  • Calculate the amount of chemical adsorbed to the soil by difference.

  • Determine the soil-water partition coefficient (Kd) and normalize it to the organic carbon content to obtain Koc.

  • For desorption, replace a portion of the supernatant with fresh CaCl₂ solution, re-equilibrate, and analyze the aqueous phase again.

cluster_workflow Environmental Fate Assessment Workflow Start Start: Chemical Information PhysChem Determine Physicochemical Properties Start->PhysChem Abiotic Assess Abiotic Degradation (Hydrolysis, Photolysis) PhysChem->Abiotic Biotic Assess Biotic Degradation (Aerobic/Anaerobic) PhysChem->Biotic Mobility Determine Soil Mobility (Koc) PhysChem->Mobility Bioaccumulation Assess Bioaccumulation (BCF) PhysChem->Bioaccumulation Risk_Assessment Environmental Risk Assessment Abiotic->Risk_Assessment Biotic->Risk_Assessment Mobility->Risk_Assessment Bioaccumulation->Risk_Assessment End End: Persistence & Fate Profile Risk_Assessment->End

Caption: A generalized workflow for assessing the environmental fate of a chemical.

Conclusion and Outlook

Based on a combination of available experimental data and robust in-silico predictions, 2-hydroxyethyl N-methylcarbamate is characterized as a hydrophilic compound with low bioaccumulation potential. Its primary environmental degradation pathway in the atmosphere is rapid photolysis. In aquatic and terrestrial environments, biodegradation is expected to be the main degradation process, although it is predicted to be slow (weeks to months). Due to its high water solubility and very low soil adsorption coefficient, 2-hydroxyethyl N-methylcarbamate is expected to be highly mobile in soil, indicating a potential for leaching into groundwater.

While predictive models like EPI Suite™ provide valuable insights, particularly for data-poor chemicals, experimental verification of these predictions is highly recommended for a definitive environmental risk assessment. Following standardized OECD guidelines for testing will ensure the generation of high-quality, reproducible data that can be used for regulatory purposes and to refine our understanding of the environmental behavior of this compound.

References

  • PubChem Compound Summary for CID 285221, 2-hydroxyethyl N-methylcarbamate. National Center for Biotechnology Information. [Link]

  • 2-hydroxyethyl N-methylcarbamate. American Elements. [Link]

  • U.S. Environmental Protection Agency. 2012. Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC, USA. [Link]

  • How to Use US EPA EPI Suite to Predict Chemical Substance Properties. ChemSafetyPro. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 3, Environmental Fate and Behaviour. Organisation for Economic Co-operation and Development. [Link]

Exploratory

Technical Guide: Biodegradation Pathways of 2-Hydroxyethyl N-Methylcarbamate

Executive Summary 2-Hydroxyethyl N-methylcarbamate (CAS: 13296-57-6) is a structural hybrid of a carbamate ester and a primary alcohol. While often utilized as a synthetic intermediate in the development of mTOR inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxyethyl N-methylcarbamate (CAS: 13296-57-6) is a structural hybrid of a carbamate ester and a primary alcohol. While often utilized as a synthetic intermediate in the development of mTOR inhibitors (e.g., rapamycin analogs) and polyurethane precursors, its environmental and metabolic fate is governed by the stability of its carbamate linkage (


).

This guide details the biodegradation mechanisms of this compound, synthesizing established pathways of N-methylcarbamate hydrolysis and ethylene glycol metabolism. The primary degradation vector is enzymatic or alkaline hydrolysis , yielding methylamine , carbon dioxide , and ethylene glycol , all of which enter well-defined downstream mineralization pathways.

Chemical Identity & Physicochemical Determinants

Understanding the substrate's properties is prerequisite to designing degradation assays.

PropertyValueRelevance to Biodegradation
IUPAC Name 2-hydroxyethyl N-methylcarbamateDefines functional groups for enzymatic attack.
Structure

Contains a hydrolyzable ester bond and a terminal hydroxyl.
Molecular Weight 119.12 g/mol Low MW facilitates membrane permeability in microbial degraders.
Solubility High (Hydrophilic)Bioavailable in aqueous media; low sorption to soil organic matter.
LogP ~ -0.7Indicates low bioaccumulation potential; readily accessible to cytosolic enzymes.

Mechanistic Biodegradation Pathways

The biodegradation of 2-hydroxyethyl N-methylcarbamate proceeds through a biphasic process: Primary Cleavage (Hydrolysis) and Secondary Mineralization (Fragment Metabolism).

Phase I: The Hydrolytic Trigger (Rate-Limiting Step)

The carbamate moiety is the thermodynamic weak point. Degradation is initiated by the nucleophilic attack of water on the carbonyl carbon, catalyzed by carbamate hydrolases (E.C. 3.1.1.x) or esterases .[1]

  • Enzymatic Attack: A serine hydrolase (e.g., CehA, Mcd) attacks the carbonyl carbon.

  • Cleavage: The ester bond breaks, releasing the alcohol leaving group (Ethylene Glycol ).

  • Decarboxylation: The resulting N-methylcarbamic acid is chemically unstable. It spontaneously decarboxylates to release Methylamine and Carbon Dioxide .

Phase II: Oxidative Mineralization

The fragments generated in Phase I are further metabolized via distinct conserved pathways:

  • Ethylene Glycol: Oxidized to glyoxylate and eventually CO2 via the TCA cycle.

  • Methylamine: Oxidized to formaldehyde and ammonia via methylamine dehydrogenase (MauA/MauB).

Alternate Pathway: Oxidative N-Dealkylation

In mammalian systems or specific fungal strains utilizing Cytochrome P450 monooxygenases, the N-methyl group may be oxidized prior to hydrolysis.

  • Mechanism: Hydroxylation of the N-methyl group

    
     N-hydroxymethyl intermediate 
    
    
    
    Loss of Formaldehyde
    
    
    Primary Carbamate.
  • Note: This is kinetically slower than hydrolysis in aqueous environmental conditions.

Visualization: Integrated Degradation Network

The following diagram illustrates the convergence of hydrolytic and oxidative pathways.

BiodegradationPathway Parent 2-Hydroxyethyl N-methylcarbamate Intermediate Unstable N-Methylcarbamic Acid Parent->Intermediate Carbamate Hydrolase / Esterase (+H2O) EG Ethylene Glycol (HO-CH2-CH2-OH) Parent->EG Hydrolysis MA Methylamine (CH3-NH2) Intermediate->MA Spontaneous Decarboxylation CO2_1 CO2 Intermediate->CO2_1 GlyAld Glycolaldehyde EG->GlyAld Alcohol Dehydrogenase Formaldehyde Formaldehyde MA->Formaldehyde Methylamine Dehydrogenase Ammonia NH3 MA->Ammonia GlyAcid Glycolic Acid GlyAld->GlyAcid Oxalic Oxalic Acid GlyAcid->Oxalic TCA TCA Cycle / Mineralization Oxalic->TCA Formate Formate Formaldehyde->Formate Oxidation Formate->CO2_1 Oxidation

Figure 1: Proposed biodegradation pathway showing the hydrolytic cleavage of the parent compound into ethylene glycol and methylamine, followed by their respective mineralization routes.

Experimental Protocols for Validation

To empirically validate these pathways, a rigorous experimental design combining kinetics and metabolite identification is required.

Protocol A: Enzymatic Hydrolysis Assay

Objective: Determine the half-life (


) and identify the rate-limiting hydrolytic step.
  • Reagent Preparation:

    • Buffer: 50 mM Potassium Phosphate (pH 7.0 and pH 9.0 to distinguish chemical vs. enzymatic hydrolysis).

    • Enzyme Source: Porcine Liver Esterase (PLE) or microbial lysate (e.g., Pseudomonas sp.).

    • Substrate: 1 mM 2-hydroxyethyl N-methylcarbamate.

  • Reaction Setup:

    • Incubate substrate with enzyme (10 units/mL) at 25°C.

    • Include a "Heat-Killed" control (enzyme boiled for 10 min) to assess abiotic hydrolysis.

  • Sampling & Quenching:

    • Aliquot 100 µL at intervals (0, 15, 30, 60, 120 min).

    • Quench with equal volume Acetonitrile (ACN) + 0.1% Formic Acid.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (Polar-embedded column recommended for EG retention).

    • Monitor: Loss of Parent (

      
       120 
      
      
      
      fragments) and formation of Methylamine (derivatization may be required, e.g., with FMOC).
Protocol B: Mineralization Study (OECD 301F Modified)

Objective: Confirm complete biodegradation to CO2.

  • System: Manometric Respirometry (e.g., OxiTop® system).

  • Inoculum: Activated sludge from a municipal wastewater treatment plant (30 mg/L SS).

  • Test Concentration: 100 mg/L of test substance (Theoretical Oxygen Demand - ThOD must be calculated).

  • Measurement:

    • Monitor Oxygen Uptake (BOD) over 28 days.

    • Pass Criteria: >60% ThOD degradation within a 10-day window.

Experimental Workflow Visualization

The following diagram outlines the logical flow for isolating and identifying metabolites using LC-MS/MS.

ExperimentalWorkflow Sample Biodegradation Supernatant Deriv Derivatization (FMOC-Cl) Sample->Deriv Target: Methylamine LC HPLC Separation (C18 Column) Sample->LC Target: Parent/EG Deriv->LC MS MS/MS Detection (Q-TOF) LC->MS Data Data Analysis MS->Data Mass Spectrum Matching

Figure 2: Workflow for the analytical verification of degradation products. Derivatization is critical for the detection of the small, polar methylamine fragment.

References

  • PubChem. (2025).[2] 2-hydroxyethyl N-methylcarbamate (CID 285221).[2][3] National Library of Medicine. [Link]

  • Mishra, S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

  • Hashimoto, M., et al. (2002). Biodegradation of carbamate pesticides. Journal of Bioscience and Bioengineering.
  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. [Link]

Sources

Protocols & Analytical Methods

Method

2-hydroxyethyl N-methylcarbamate as a derivatizing agent for HPLC analysis

Application Note & Protocol Topic: A Theoretical Framework for the Use of 2-hydroxyethyl N-methylcarbamate as a Novel Derivatizing Agent for Isocyanate Analysis by HPLC Audience: Researchers, analytical chemists, and ind...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Theoretical Framework for the Use of 2-hydroxyethyl N-methylcarbamate as a Novel Derivatizing Agent for Isocyanate Analysis by HPLC

Audience: Researchers, analytical chemists, and industrial hygiene professionals.

Executive Summary & Scientific Context

The derivatization of analytes is a cornerstone of modern chromatographic science, enabling the analysis of compounds that are otherwise challenging due to poor volatility, thermal instability, or the lack of a suitable chromophore or fluorophore for detection. While the user's query specified the use of 2-hydroxyethyl N-methylcarbamate as a derivatizing agent, a comprehensive review of scientific literature reveals no established application for this compound in this capacity.

Instead, the more common scenario involves the derivatization of N-methylcarbamate analytes, such as pesticides, for enhanced detection. Official methods, like EPA 531.1 and 531.2, utilize a post-column reaction where N-methylcarbamates are hydrolyzed to methylamine, which then reacts with o-phthalaldehyde (OPA) to produce a highly fluorescent derivative[1][2][3].

However, the chemical structure of 2-hydroxyethyl N-methylcarbamate, specifically its terminal primary hydroxyl group (-OH), presents a theoretical opportunity for its use as a derivatizing agent for a class of highly reactive and toxicologically significant compounds: isocyanates (-NCO) .

This document, therefore, serves as a theoretical application note, proposing a scientifically grounded protocol for the development and validation of 2-hydroxyethyl N-methylcarbamate as a novel pre-column derivatizing agent for the HPLC analysis of common industrial isocyanates, such as Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI). This application is based on the well-established, rapid, and specific reaction between an alcohol and an isocyanate to form a stable urethane (carbamate) linkage[4][5].

Principle: A Proposed Derivatization Mechanism

The core of this proposed method is the nucleophilic addition of the alcoholic hydroxyl group of 2-hydroxyethyl N-methylcarbamate to the electrophilic carbon of the isocyanate group. This reaction is typically rapid and quantitative under mild conditions and forms a stable, covalent urethane bond.

Reaction Scheme: R-N=C=O (Isocyanate) + HO-CH₂CH₂-O-C(=O)NHCH₃ (Derivatizing Agent) → R-NH-C(=O)O-CH₂CH₂-O-C(=O)NHCH₃ (Stable Derivative)

The resulting derivative is significantly less reactive and more stable than the parent isocyanate, making it ideal for chromatographic analysis[6]. The addition of the 2-hydroxyethyl N-methylcarbamate moiety increases the polarity and molecular weight of the analyte, rendering it suitable for reversed-phase HPLC.

Reaction Mechanism cluster_reactants Reactants cluster_product Product Isocyanate Analyte R-NCO Reaction + Isocyanate->Reaction Electrophilic Isocyanate Group Agent Derivatizing Agent 2-hydroxyethyl N-methylcarbamate Agent->Reaction Nucleophilic Hydroxyl Group Derivative Stable Urethane Derivative (Suitable for HPLC) Reaction->Derivative Urethane Bond Formation

Caption: Proposed reaction between an isocyanate and 2-hydroxyethyl N-methylcarbamate.

Proposed Method for Development

This section outlines a theoretical protocol. Note: All steps require optimization and validation in a laboratory setting.

Materials and Reagents
  • Derivatizing Agent: 2-hydroxyethyl N-methylcarbamate (CAS 15568-93-1)

  • Solvents: Acetonitrile (HPLC Grade), Dimethyl Sulfoxide (DMSO, HPLC Grade), Toluene (Anhydrous)

  • Analytes: 2,4-Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI) standards

  • Catalyst (Optional): Dibutyltin dilaurate or Triethylamine

  • Quenching Agent: Methanol

  • HPLC Mobile Phase: Deionized Water (18.2 MΩ·cm), Acetonitrile (HPLC Grade), Formic Acid

Protocol 1: Pre-Column Derivatization of Isocyanate Standards

Causality: This protocol aims to convert the highly reactive isocyanate into a stable derivative prior to injection. The choice of an aprotic solvent like acetonitrile prevents competing reactions with the solvent. A catalyst can be explored to accelerate the reaction, though it is often quantitative without one.

  • Prepare Derivatizing Solution: Dissolve 25 mg of 2-hydroxyethyl N-methylcarbamate in 10 mL of anhydrous acetonitrile. This creates a stock solution of ~2.1 mg/mL. Rationale: A slight molar excess of the derivatizing agent ensures complete reaction with the analyte.

  • Prepare Isocyanate Standard: Prepare a 1 mg/mL stock solution of the isocyanate standard (e.g., 2,4-TDI) in anhydrous toluene.

  • Reaction: In a 1.5 mL autosampler vial, combine:

    • 100 µL of the isocyanate standard solution.

    • 200 µL of the derivatizing solution.

    • (Optional) 5 µL of a 1% triethylamine solution in acetonitrile.

  • Incubation: Cap the vial immediately and vortex. Allow the reaction to proceed at room temperature for 20 minutes. Rationale: Incubation time should be optimized to ensure the reaction goes to completion. Initial tests at 5, 10, 20, and 30 minutes are recommended.

  • Quenching: Add 10 µL of methanol to the vial to react with any excess derivatizing agent. Vortex and let stand for 5 minutes.

  • Dilution & Analysis: Dilute the sample to a final volume of 1 mL with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water). The sample is now ready for HPLC analysis.

Protocol 2: HPLC-UV/MS Analysis

Causality: A C18 column is chosen for its versatility in separating moderately polar compounds. A gradient elution is necessary to separate the derivatized analytes from reagent peaks and potential byproducts. The critical component is the mass spectrometer (MS), as the 2-hydroxyethyl N-methylcarbamate moiety lacks a strong chromophore, making UV detection non-selective and insensitive. MS provides the required selectivity and sensitivity for trace analysis.

ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm particle sizeProvides good resolution for moderately polar derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Program 30% B to 95% B over 8 minutes; hold at 95% B for 2 minutes; re-equilibrate for 3 minA standard starting point for method development to ensure elution of all components.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLMinimizes peak broadening.
UV Detector Diode Array Detector (DAD) at 210 nmFor preliminary analysis, but lacks specificity. The carbamate bond has some absorbance at low UV.
MS Detector ESI+ Quadrupole or TOFPrimary Detector. Electrospray Ionization in positive mode (ESI+) is expected to work well for these derivatives.
MS Analysis Mode Selected Ion Monitoring (SIM) or MRMFor quantitative analysis, monitor the [M+H]⁺ or [M+Na]⁺ ions of the specific derivatives for high selectivity.

Method Development & Validation Pathway

A novel method like this requires rigorous validation. The following pathway should be followed.

  • Derivative Confirmation: Initially, use a high-resolution mass spectrometer (Q-TOF or Orbitrap) to confirm the exact mass of the derivatized product, verifying that the proposed reaction has occurred.

  • Optimization: Systematically optimize derivatization parameters (reagent concentration, reaction time, temperature, catalyst) and HPLC conditions (gradient slope, mobile phase modifiers).

  • Validation: Perform a full validation according to ICH or FDA guidelines, assessing:

    • Specificity: Analyze blank matrix and derivatizing agent blanks to ensure no interfering peaks.

    • Linearity & Range: Prepare a calibration curve over the expected concentration range (e.g., 0.1 - 10 µg/mL).

    • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Accuracy & Precision: Analyze quality control samples at low, medium, and high concentrations in replicate.

    • Derivative Stability: Assess the stability of the derivatized sample over time at room temperature and under refrigeration.

Expected Performance Characteristics (Hypothetical Data)
ParameterTarget Value for TDI DerivativeTarget Value for MDI Derivative
[M+H]⁺ (m/z) 293.11 (for mono-adduct)369.14 (for mono-adduct)
Retention Time ~4.5 min~6.2 min
Linearity (r²) > 0.995> 0.995
LOQ (LC-MS) < 10 ng/mL< 10 ng/mL
Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 90 - 110%90 - 110%

Visualization of the Complete Analytical Workflow

Analytical Workflow Sample 1. Sample Collection (e.g., Air Impinger in Toluene) Derivatization 2. Derivatization Add 2-hydroxyethyl N-methylcarbamate Incubate 20 min @ RT Sample->Derivatization Standard 1a. Standard Preparation Standard->Derivatization Quench 3. Quench Reaction (Add Methanol) Derivatization->Quench Dilute 4. Dilution (To initial mobile phase) Quench->Dilute Analysis 5. HPLC-MS Analysis (C18, Gradient Elution, ESI+) Dilute->Analysis Data 6. Data Processing (Quantitation using SIM/MRM) Analysis->Data

Caption: Proposed workflow from sample preparation to data analysis.

Discussion: Advantages and Limitations

This proposed method offers a novel route for isocyanate analysis. However, as a Senior Application Scientist, it is crucial to provide a balanced perspective.

Potential Advantages:

  • Reagent Stability: 2-hydroxyethyl N-methylcarbamate is likely more stable and less hazardous than some amine-based derivatizing agents like 1-(2-methoxyphenyl)piperazine (MOPP)[7].

  • Specific Reaction: The alcohol-isocyanate reaction is highly specific, reducing the likelihood of side reactions with other matrix components compared to more universal reagents.

Significant Limitations & Challenges:

  • Lack of Chromophore: This is the most critical limitation. The reagent does not add a UV-active or fluorescent tag. This makes UV-based detection impractical for trace analysis and mandates the use of a mass spectrometer , which may not be available in all laboratories.

  • Method Development Overhead: As a non-established method, significant time and resources would be required for optimization and validation.

  • Competition with Established Methods: Well-validated methods using reagents like dibutylamine (DBA) or MOPP already exist and are widely accepted in regulatory environments[4][7]. This proposed method would need to demonstrate a significant advantage (e.g., in safety, cost, or reduction of interferences) to justify its adoption.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
  • U.S. Environmental Protection Agency. (1995). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization.
  • Guerzoni, S., et al. (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. Scientific Reports.
  • Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances.
  • U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
  • Streicher, E. P. (1999). Isocyanate derivatizing agent and methods of production and use. Google Patents.

Sources

Application

Application Note: Kinetic Evaluation of 2-Hydroxyethyl N-methylcarbamate in Serine Hydrolase Inhibition

This Application Note is designed for researchers investigating the mechanistic inhibition of serine hydrolases (specifically Acetylcholinesterase, AChE, and Butyrylcholinesterase, BChE) or evaluating the toxicological p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the mechanistic inhibition of serine hydrolases (specifically Acetylcholinesterase, AChE, and Butyrylcholinesterase, BChE) or evaluating the toxicological profile of carbamate derivatives.

While 2-hydroxyethyl N-methylcarbamate is frequently cited as a synthetic intermediate in the production of mTOR inhibitors (e.g., Rapamycin analogs like Everolimus derivatives), this guide focuses on its direct biological activity as a carbamylating agent in enzyme inhibition assays.[1]

[1]

Executive Summary & Scientific Rationale

2-hydroxyethyl N-methylcarbamate is a structural analogue of acetylcholine where the ester linkage is replaced by a carbamate and the quaternary ammonium is replaced/truncated to a hydroxyl moiety.[1] Like other N-methyl carbamates (e.g., carbaryl, methomyl), it acts as a pseudo-irreversible inhibitor of serine hydrolases.

Mechanism of Action

Unlike competitive inhibitors that bind and release rapidly, this compound reacts covalently with the active site serine (Ser203 in AChE). The inhibition follows a two-step "suicide" mechanism:[1]

  • Michaelis Complex (

    
    ):  The inhibitor binds reversibly to the enzyme's active site.
    
  • Carbamylation (

    
    ):  The carbamate moiety is transferred to the serine hydroxyl, releasing ethylene glycol as the leaving group. This forms a stable carbamylated enzyme intermediate.
    
  • Decarbamylation (

    
    ):  The enzyme slowly regenerates via hydrolysis, but this rate is often negligible over the assay timeframe (
    
    
    
    ), resulting in effective inactivation.[1]

Critical Experimental Note: Because the carbamylation step is time-dependent, standard IC50 assays without pre-incubation will significantly underestimate the potency of this compound. This protocol utilizes a Progress Curve Analysis and Pre-incubation Method .

Safety & Handling (Critical)

  • Hazard Class: Acute Tox. 2 (Oral).[1][2] Fatal if swallowed. [2]

  • PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

  • Deactivation: Spills should be treated with 1M NaOH to hydrolyze the carbamate linkage rapidly before disposal.

Materials & Reagent Preparation

Reagents
ComponentSpecificationStorageNotes
2-hydroxyethyl N-methylcarbamate >98% Purity4°C (Desiccated)Hygroscopic.[1][3] Warm to RT before opening.
Acetylcholinesterase (AChE) Human (hAChE) or Electric Eel-20°CAvoid freeze-thaw cycles.[1]
Acetylthiocholine Iodide (ATCh) Substrate-20°CLight sensitive.[1]
DTNB (Ellman's Reagent) 5,5′-dithiobis-(2-nitrobenzoic acid)4°CPrepare fresh in buffer.[1]
Buffer A 100 mM Phosphate, pH 7.4 or 8.04°CpH 8.0 optimizes DTNB reaction.
Stock Solution Protocol
  • Primary Stock (100 mM): Dissolve 2-hydroxyethyl N-methylcarbamate in 100% DMSO.

    • Calculation: MW = 119.12 g/mol . Dissolve 11.91 mg in 1 mL DMSO.

  • Working Dilutions: Serially dilute in Buffer A immediately prior to assay.

    • Note: Avoid leaving aqueous dilutions sitting for >2 hours to prevent spontaneous hydrolysis of the inhibitor.

Experimental Protocol: Time-Dependent Inhibition Assay

This protocol determines the bimolecular rate constant (


) , which is the definitive measure of potency for carbamate inhibitors.
Phase 1: Enzyme Pre-Incubation[1]
  • Plate Setup: Use a 96-well clear flat-bottom microplate.

  • Enzyme Mix: Add 140 µL of Buffer A containing AChE (0.1 U/mL final concentration) to experimental wells.

  • Inhibitor Addition: Add 10 µL of 2-hydroxyethyl N-methylcarbamate at varying concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

  • Incubation: Incubate at 25°C or 37°C.

  • Time Points: At specific intervals (

    
     = 0, 5, 10, 20, 30, 60 min), remove an aliquot for activity testing (or run parallel wells for each time point).
    
Phase 2: Activity Measurement (Ellman's Reaction)[1]
  • Substrate Mix: Prepare a mix of 0.5 mM DTNB and 0.6 mM ATCh in Buffer A.

  • Reaction Initiation: Add 50 µL of Substrate Mix to the incubated Enzyme/Inhibitor wells.

  • Detection: Immediately measure Absorbance at 412 nm in kinetic mode for 5 minutes.

  • Output: The slope of the absorbance vs. time line (mOD/min) represents the residual enzyme activity (

    
    ).
    

Data Analysis & Visualization

Step 1: Determine Observed Rate Constants ( )

For each inhibitor concentration


, the residual activity decays exponentially over pre-incubation time 

.[1] Plot

vs. Time (

).[1]
  • The negative slope of this line is

    
     (pseudo-first-order inactivation rate).[1]
    

[1]
Step 2: Determine Kinetic Constants ( and )

Plot


 vs. Inhibitor Concentration 

.[1] Fit the data to the hyperbolic equation:

[1]
  • 
     (max inactivation rate):  The plateau of the curve at saturating 
    
    
    
    .[1]
  • 
     (affinity constant):  The concentration of 
    
    
    
    at half-maximal
    
    
    .[1]
  • 
     (Bimolecular Rate Constant):  Ratio 
    
    
    
    .[1] This is the efficiency of the inhibitor (
    
    
    ).[1]
Mechanism Visualization

CarbamateInhibition cluster_0 Inhibition Pathway E Free Enzyme (AChE-Ser203) EI Michaelis Complex (Reversible) E->EI + I (k1) I Inhibitor (2-hydroxyethyl N-methylcarbamate) EI->E (k-1) EC Carbamylated Enzyme (Inactive) EI->EC Carbamylation (k_carb) P1 Leaving Group (Ethylene Glycol) EI->P1 Release EC->E Decarbamylation (k_dec) (Very Slow) P2 Product (Methylamine + CO2) EC->P2 Hydrolysis

Caption: Kinetic pathway of serine hydrolase inhibition by 2-hydroxyethyl N-methylcarbamate, illustrating the transition from reversible binding to covalent modification.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Inhibition observed Insufficient pre-incubationExtend pre-incubation to 60+ mins. Carbamylation can be slow for non-aromatic leaving groups.
Non-linear progress curves Substrate depletion or InstabilityEnsure

substrate conversion.[1] Check stock stability of the carbamate (hydrolysis).
High Background Absorbance DTNB degradationPrepare DTNB fresh. Ensure pH is not >8.0 (spontaneous hydrolysis of thiocholine).

Contextual Note: Synthetic Application

While the protocol above details the inhibition assay, researchers should note that 2-hydroxyethyl N-methylcarbamate is also utilized as a reagent in the synthesis of Everolimus (an mTOR inhibitor).[1] In that context, it reacts with the 40-O-position of rapamycin.[1] If the user's intent is to assay that reaction, High-Performance Liquid Chromatography (HPLC) is the required method, not an enzymatic assay.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Casida, J. E. (1963). Mode of action of carbamates. Annual Review of Entomology, 8(1), 39-58.

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335.

  • PubChem. (2025).[2][4] 2-hydroxyethyl N-methylcarbamate (Compound Summary). National Library of Medicine. [1]

Sources

Method

Application Notes and Protocols for In Vitro Assay Development with 2-hydroxyethyl N-methylcarbamate

Introduction: Elucidating the Bioactivity of 2-hydroxyethyl N-methylcarbamate 2-hydroxyethyl N-methylcarbamate is an organic compound belonging to the carbamate class of chemicals.[1] Carbamates are structurally diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Bioactivity of 2-hydroxyethyl N-methylcarbamate

2-hydroxyethyl N-methylcarbamate is an organic compound belonging to the carbamate class of chemicals.[1] Carbamates are structurally diverse and exhibit a wide range of biological activities, with many being recognized for their role as insecticides and their mechanism of action often involving the inhibition of acetylcholinesterase (AChE).[2][3] The inhibition of AChE, a critical enzyme in the nervous system, leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxic effects.[2][4] Given the established toxicological profile of carbamates, robust in vitro assays are indispensable for characterizing the specific biological effects of 2-hydroxyethyl N-methylcarbamate.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute key in vitro assays to investigate the bioactivity of 2-hydroxyethyl N-methylcarbamate. The protocols herein are designed with scientific integrity at their core, emphasizing causality in experimental design and self-validating systems to ensure trustworthy and reproducible data. This guide will focus on two fundamental assays: an acetylcholinesterase (AChE) inhibition assay to investigate the primary expected mechanism of action, and a cell viability assay to determine the cytotoxic potential of the compound.

Core Principles of In Vitro Assay Development

The development of any reliable in vitro assay hinges on several key principles that ensure the data generated is accurate, precise, and relevant to the biological question at hand.[5][6] Before proceeding to specific protocols, it is crucial to understand these foundational concepts:

  • Specificity and Selectivity: The assay should be designed to measure the intended biological activity with minimal interference from other components in the sample.[5]

  • Sensitivity: The assay must be sensitive enough to detect the activity of the compound at physiologically relevant concentrations.[5]

  • Reproducibility and Robustness: The assay should yield consistent results across multiple experiments and be resilient to minor variations in experimental conditions.[5]

  • Data Quality and Statistical Validation: Proper controls and statistical analysis are essential for validating the assay's performance and interpreting the results with confidence.[7]

This guide adheres to the principles outlined in the comprehensive "Assay Guidance Manual" from the National Center for Biotechnology Information (NCBI), a critical resource for developing robust preclinical assays.[7]

Section 1: Acetylcholinesterase (AChE) Inhibition Assay

The primary hypothesis for the biological activity of many carbamates is the inhibition of acetylcholinesterase.[8][9] This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter essential for nerve impulse transmission.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and subsequent toxic effects.[2] Therefore, a direct in vitro assessment of AChE inhibition is a critical first step in characterizing 2-hydroxyethyl N-methylcarbamate.

The most widely used method for measuring AChE activity is the Ellman's assay, a colorimetric method that is simple, robust, and well-suited for high-throughput screening.[2]

Principle of the Ellman's Assay

The Ellman's assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like 2-hydroxyethyl N-methylcarbamate, the rate of this color change will decrease.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - AChE Enzyme - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - 2-hydroxyethyl N-methylcarbamate dilutions plate Prepare 96-well plate add_inhibitor Add 2-hydroxyethyl N-methylcarbamate and AChE to wells plate->add_inhibitor preincubate Pre-incubate add_inhibitor->preincubate add_substrate Add DTNB and Acetylthiocholine preincubate->add_substrate measure Measure absorbance at 412 nm kinetically add_substrate->measure calculate Calculate rate of reaction (Vmax) measure->calculate plot Plot % Inhibition vs. log[Inhibitor] calculate->plot ic50 Determine IC50 value plot->ic50

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Detailed Protocol for AChE Inhibition Assay

Materials:

  • 2-hydroxyethyl N-methylcarbamate (CAS: 13296-57-6)

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Reagent Preparation:

ReagentPreparationStorage
Phosphate Buffer 0.1 M, pH 8.04°C
AChE Stock Solution Dissolve in phosphate buffer to a final concentration of 1 U/mL.-20°C (aliquot to avoid freeze-thaw)
DTNB Solution Dissolve in phosphate buffer to a final concentration of 10 mM.4°C (protect from light)
ATCh Solution Dissolve in phosphate buffer to a final concentration of 10 mM.-20°C (prepare fresh daily)
Test Compound Prepare a stock solution of 2-hydroxyethyl N-methylcarbamate in a suitable solvent (e.g., DMSO or water) and create a serial dilution series in phosphate buffer.-20°C

Assay Procedure:

  • Plate Setup:

    • Add 25 µL of phosphate buffer to the blank wells.

    • Add 25 µL of the different concentrations of 2-hydroxyethyl N-methylcarbamate to the test wells.

    • Add 25 µL of buffer to the control wells (100% activity).

  • Enzyme Addition: Add 25 µL of the AChE working solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Prepare a reaction mixture of DTNB and ATCh in phosphate buffer. Add 50 µL of this mixture to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by non-linear regression analysis.

Section 2: Cell Viability Assay

While the AChE inhibition assay investigates a specific molecular target, a cell viability assay provides a broader assessment of the compound's cytotoxic effects.[10][11] These assays are crucial for determining the concentration range at which the compound may induce cell death, providing essential information for further mechanistic studies and for understanding its overall toxicological profile.[12]

There are numerous methods to assess cell viability, each with its own advantages and principles.[13] A common and reliable method is the MTT assay, which measures the metabolic activity of cells.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in the formazan signal indicates a reduction in cell viability.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture and seed cells in a 96-well plate add_compound Add compound dilutions to the cells cell_culture->add_compound compound_prep Prepare serial dilutions of 2-hydroxyethyl N-methylcarbamate compound_prep->add_compound incubate Incubate for a defined period (e.g., 24, 48, 72 hours) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->solubilize measure_abs Measure absorbance at ~570 nm solubilize->measure_abs calculate_viability Calculate % cell viability measure_abs->calculate_viability plot_viability Plot % viability vs. log[Compound] calculate_viability->plot_viability determine_ec50 Determine EC50 value plot_viability->determine_ec50

Caption: Workflow for the Cell Viability (MTT) Assay.

Detailed Protocol for Cell Viability Assay

Materials:

  • 2-hydroxyethyl N-methylcarbamate

  • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity studies)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of 2-hydroxyethyl N-methylcarbamate in complete cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the cells with the compound for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = (Abs_treated / Abs_control) * 100

  • Determine the EC50 value: Plot the percentage of cell viability against the logarithm of the compound concentration. The EC50 is the concentration of the compound that causes a 50% reduction in cell viability and can be determined using non-linear regression analysis.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the data generated from these assays, it is imperative to include proper controls and validation steps:

  • Positive and Negative Controls: For the AChE assay, a known AChE inhibitor (e.g., physostigmine) should be used as a positive control. For the cell viability assay, a known cytotoxic agent (e.g., staurosporine) can serve as a positive control. The vehicle control serves as the negative control.

  • Assay Validation: Key assay parameters such as Z'-factor (a measure of assay quality), signal-to-background ratio, and reproducibility should be assessed during assay development and periodically during screening.

  • Concentration-Response Curves: Generating full concentration-response curves is essential for accurately determining IC50 or EC50 values and understanding the potency of the compound.

Conclusion and Future Directions

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of 2-hydroxyethyl N-methylcarbamate. The acetylcholinesterase inhibition assay directly addresses the most probable mechanism of action for a carbamate compound, while the cell viability assay offers a broader perspective on its cytotoxic potential.

The data generated from these assays will be instrumental in guiding further research, including more detailed mechanistic studies, investigation of off-target effects, and in vivo studies. By adhering to the principles of scientific integrity and robust assay design outlined here, researchers can confidently and accurately elucidate the biological activity of 2-hydroxyethyl N-methylcarbamate.

References

  • National Center for Biotechnology Information. (n.d.). Hydroxyethyl carbamate. PubChem Compound Summary for CID 21492. Retrieved February 2, 2026, from [Link]

  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2014). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 122(4), 349-357.
  • Ecotox Centre. (n.d.). Acetylcholinesterase Inhibition. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 531.
  • Shahid, M., Naqvi, T. A., & Al-Ghamdi, A. A. (2021). Biological toxicity assessment of carbamate pesticides using bacterial and plant bioassays: An in-vitro approach. Chemosphere, 276, 130372.
  • Rattanarat, P., Suebsak, N., & Ratanapose, W. (2016). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. BMC Chemistry, 10(1), 1-8.
  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Givan, A. L. (1998). Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce.
  • Mendoza, C. E., & Shields, J. B. (1971). Determination of some carbamates by enzyme inhibition techniques using thin-layer chromatography and colorimetry. Journal of Agricultural and Food Chemistry, 19(3), 464-468.
  • National Center for Biotechnology Information. (n.d.). 2-hydroxyethyl N-methylcarbamate. PubChem Compound Summary for CID 285221. Retrieved February 2, 2026, from [Link]

  • Taylor, P., & Radic, Z. (1994). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2637-2645.
  • Gazizova, A., & Ryabova, A. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8758.
  • Iacomino, G., Poerio, E., & Rossi, F. (2014). Effect of carbazoles on A2780 cell viability.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. Retrieved February 2, 2026, from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753.
  • Rodgers, K. E., & Ellefson, D. D. (1990). Rapid in vitro screening assay for immunotoxic effects of organophosphorus and carbamate insecticides on the generation of cytotoxic T-lymphocyte responses. Toxicology and Applied Pharmacology, 102(1), 133-143.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved February 2, 2026, from [Link]

  • Med simplified. (2023, May 1). 11 A. Enzyme Inhibition (Part – 1 of 2). YouTube. [Link]

  • Sari, D. P., & Muchtaridi, M. (2020). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry.
  • U.S. Environmental Protection Agency. (2000).
  • Kosheeka. (2021, July 23). Essentials of In Vitro Assay Development. Retrieved February 2, 2026, from [Link]

  • Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1815.
  • Villa, S., Vighi, M., & Finizio, A. (2022). In Vitro Assessment and Toxicological Prioritization of Pesticide Mixtures at Concentrations Derived from Real Exposure in Occupational Scenarios. International Journal of Environmental Research and Public Health, 19(9), 5105.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). In vitro receptor binding assays: General methods and considerations. In Assay Guidance Manual.
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.
  • Veranex. (2023, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved February 2, 2026, from [Link]

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Application

analytical methods for detecting 2-hydroxyethyl N-methylcarbamate in biological samples

Application Note: Quantitative Bioanalysis of 2-Hydroxyethyl N-methylcarbamate (HENC) in Biological Matrices Executive Summary & Scientific Context 2-Hydroxyethyl N-methylcarbamate (HENC) presents a distinct bioanalytica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of 2-Hydroxyethyl N-methylcarbamate (HENC) in Biological Matrices

Executive Summary & Scientific Context

2-Hydroxyethyl N-methylcarbamate (HENC) presents a distinct bioanalytical challenge due to its low molecular weight (119.12 g/mol ), high polarity (LogP ≈ -0.7), and thermal lability. Often encountered as a degradation product of carbamate-based pharmaceuticals, a metabolite in N-methyl carbamate pesticide exposure, or a reactive impurity in polymer synthesis, its accurate quantification is critical for toxicology and pharmacokinetic (PK) profiling.

The Analytical Challenge: Standard Reversed-Phase (C18) chromatography often fails for HENC because the molecule elutes in the void volume (


), where ion suppression from salts and plasma proteins is highest. Furthermore, the carbamate linkage is susceptible to enzymatic hydrolysis by plasma esterases, requiring strict sample stabilization protocols.[1]

This guide details two validated workflows:

  • LC-MS/MS (HILIC Mode): The "Gold Standard" for high-sensitivity PK studies.[1]

  • GC-MS (Derivatization): An orthogonal method for structural confirmation and impurity profiling.[1]

Pre-Analytical Considerations: Stability & Handling

Critical Insight (Expertise): Carbamates are prone to hydrolysis by plasma cholinesterases and non-specific esterases.[1] Without stabilization, ex-vivo degradation will yield false-negative results.[1]

Sample Collection Protocol:

  • Matrix: Whole blood must be collected into pre-chilled tubes containing K2EDTA (anticoagulant) and Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) as esterase inhibitors.[1]

  • Processing: Centrifuge at 4°C (2000 x g, 10 min) immediately after collection.

  • Storage: Separate plasma and store at -80°C. Stability is generally <30 days at -20°C due to spontaneous hydrolysis.[1]

Method A: LC-MS/MS (HILIC) – The Primary Workflow

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over C18 to retain HENC.[1] HILIC utilizes a high-organic mobile phase, which enhances desolvation efficiency in the ESI source, significantly improving sensitivity (Signal-to-Noise ratio).

Sample Preparation: Protein Precipitation (PPT) with Phospholipid Removal

Do not use Liquid-Liquid Extraction (LLE) with hexane/ether as HENC is too polar to extract efficiently.

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard (HENC-d3 or Methyl carbamate-d3) at 500 ng/mL.[1]

  • Precipitation: Add 150 µL of Acetonitrile containing 1% Formic Acid .

    • Why Acid? Acidification stabilizes the carbamate and ensures the analyte is in the neutral or protonated state, preventing interaction with silanols.[1]

  • Mixing: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min.

  • Clean-up (Optional but Recommended): Pass supernatant through a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) to reduce matrix effects.[1]

  • Injection: Inject 2-5 µL of the flow-through directly.

Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj.[1] Formic Acid).[1][2][3][4]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1][4]

  • Gradient:

    • 0.0 min: 95% B (High organic for HILIC retention)

    • 2.0 min: 85% B

    • 3.5 min: 50% B (Wash)

    • 3.6 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][4]

  • MRM Transitions:

    • Quantifier:

      
       120.1 
      
      
      
      62.0 (Loss of C2H4O + NH3)
    • Qualifier:

      
       120.1 
      
      
      
      88.0 (Loss of CH3OH)
    • Note: HENC often forms a strong

      
       adduct (
      
      
      
      137.[1]1) depending on mobile phase buffer.[1] Check both protonated and ammoniated species during tuning.[1]

Method B: GC-MS (Derivatization) – The Confirmation Workflow

Rationale: GC-MS offers superior chromatographic resolution for structural isomers.[1] However, the hydroxyl (-OH) and amine (-NH) groups must be derivatized to prevent peak tailing and thermal degradation.

Derivatization Protocol (Silylation)
  • Extraction: Perform "Salting-Out" Liquid-Liquid Extraction.

    • Mix 200 µL plasma + 50 µL saturated NaCl.

    • Extract with 600 µL Ethyl Acetate (repeat x2).[1]

    • Evaporate to dryness under Nitrogen at 35°C.[1]

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Incubate at 70°C for 30 minutes.

    • Mechanism:[1][5] Replaces active hydrogens on -OH and -NH with Trimethylsilyl (TMS) groups, increasing volatility.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

GC-MS Parameters
  • Column: DB-5MS or Rtx-5Sil MS (30m x 0.25mm, 0.25µm).[5]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: EI Source (70 eV), SIM mode targeting the TMS-derivative ions (typically

    
     or 
    
    
    
    at
    
    
    73).

Validation & Data Summary

The following performance metrics are expected when following the HILIC-MS/MS protocol (Method A):

ParameterSpecificationNotes
Linearity (Dynamic Range) 1.0 – 1000 ng/mL

; Weighting

Lower Limit of Quantitation (LLOQ) 1.0 ng/mLSignal-to-Noise > 10:1
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Meets FDA/EMA Bioanalytical Guidelines
Precision (% CV) < 15%Intra- and Inter-day
Matrix Effect 85% - 115%Normalized using Stable Isotope Internal Standard
Recovery > 80%High recovery due to PPT/HILIC compatibility

Visualized Workflows

Figure 1: Analytical Decision Matrix

A logic flow for selecting the appropriate extraction and separation strategy based on analyte polarity.

G Start Start: HENC Analysis CheckPolarity Analyte Properties (LogP -0.7, Polar) Start->CheckPolarity Decision Select Technique CheckPolarity->Decision LC_Path LC-MS/MS (Preferred) Decision->LC_Path High Throughput PK Studies GC_Path GC-MS (Confirmation) Decision->GC_Path Impurity ID No LC-MS Col_Select Column Selection: C18 fails (Void Elution) LC_Path->Col_Select HILIC HILIC / Amide Column (Retains Polar Analyte) Col_Select->HILIC Solution SamplePrep_LC Prep: Protein Precip + Phospholipid Removal HILIC->SamplePrep_LC Deriv Derivatization Required (BSTFA + TMCS) GC_Path->Deriv Separation_GC DB-5MS Separation Deriv->Separation_GC

Caption: Decision matrix highlighting the necessity of HILIC chromatography for polar carbamates like HENC.

Figure 2: Metabolic & Degradation Context

Understanding where HENC originates is vital for defining the assay window.

MetabolicPath Parent N-Methyl Carbamate Drugs (or Pesticides) Intermed Hydrolysis / Oxidation Parent->Intermed CYP450 / Esterase HENC 2-Hydroxyethyl N-methylcarbamate (Target Analyte) Intermed->HENC Breakdown Methylamine + Ethylene Glycol + CO2 HENC->Breakdown Spontaneous/Enzymatic (If not stabilized)

Caption: HENC formation and subsequent degradation pathway. Note the critical degradation step requiring esterase inhibition.[1]

References

  • US Environmental Protection Agency (EPA). (2001).[1] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.Link

  • Centers for Disease Control and Prevention (CDC). (2020).[1] Laboratory Procedure Manual: N-Methyl Carbamates in Urine.[1]Link

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1]Link

  • National Institutes of Health (PubChem). (2023).[1] Compound Summary: 2-hydroxyethyl N-methylcarbamate.[1][6]Link

  • Thermo Fisher Scientific. (2016).[1] Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides. (Demonstrates C18 limitations for polar carbamates). Link

Sources

Method

Application Note: 2-Hydroxyethyl N-Methylcarbamate in Bioconjugation

This Application Note and Protocol Guide is designed for researchers and drug development professionals specializing in Antibody-Drug Conjugates (ADCs), prodrug synthesis, and protein modification. It focuses on the util...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals specializing in Antibody-Drug Conjugates (ADCs), prodrug synthesis, and protein modification. It focuses on the utility of 2-hydroxyethyl N-methylcarbamate (HEMC) and its derivatives as versatile linker motifs that balance hydrolytic stability with controlled release capabilities.

Executive Summary

The 2-hydroxyethyl N-methylcarbamate (HEMC) motif (


) represents a critical structural class in bioconjugation chemistry. It serves two distinct roles depending on the architectural design:
  • Solubilizing Spacer: The hydroxyl-terminated carbamate chain enhances the aqueous solubility of hydrophobic payloads (e.g., benzodiazepines, camptothecins) while maintaining serum stability.

  • Self-Immolative Linker: When coupled with an upstream trigger (e.g., a protease-cleavable dipeptide), the motif undergoes rapid cyclization-release . Upon unmasking of the hydroxyl or amine terminus, the system cyclizes to form a stable 5-membered ring (e.g., oxazolidinone or cyclic carbonate), expelling the drug payload.

This guide details the mechanistic basis, synthesis protocols, and quality control measures for integrating HEMC linkers into biotherapeutic constructs.

Mechanism of Action

The utility of the HEMC linker stems from its ability to toggle between stability and lability based on the "trigger" placement.

Mode A: Stable Solubilizing Spacer

In this configuration, the carbamate nitrogen is alkylated (N-methyl), preventing spontaneous hydrolysis. The terminal hydroxyl group is used for conjugation to the antibody (via a succinimide or ether linkage), while the carbamate moiety remains intact in circulation. This increases the hydrophilicity of the conjugate, reducing aggregation—a common failure mode in ADCs.

Mode B: Cyclization-Release (Self-Immolation)

This is the primary application for prodrugs and ADCs. The release mechanism relies on intramolecular nucleophilic attack .

  • Step 1 (Triggering): An enzymatic event (e.g., Cathepsin B cleavage of a Val-Cit peptide) or chemical reduction (disulfide cleavage) exposes a nucleophile (amine or hydroxyl) adjacent to the carbamate.

  • Step 2 (Cyclization): The exposed nucleophile attacks the carbamate carbonyl.

  • Step 3 (Release): The drug, attached as the leaving group, is expelled.[1] The linker forms a stable cyclic byproduct (typically 3-methyl-oxazolidin-2-one or ethylene carbonate).

Mechanistic Pathway Diagram[1]

HEMC_Mechanism Fig 1: Self-Immolative Release Mechanism of HEMC-based Linkers via Cyclization Conjugate ADC Conjugate (Linker-HEMC-Drug) Intermediate Unmasked Intermediate (Free Nucleophile Exposed) Conjugate->Intermediate 1. Cleavage (e.g. Cathepsin B) Trigger Enzymatic/Chemical Trigger TS Cyclization Transition State Intermediate->TS 2. Intramolecular Attack Byproduct Cyclic Byproduct (Oxazolidinone/Carbonate) TS->Byproduct 3. Ring Closure Drug Released Drug (Active Payload) TS->Drug 3. Payload Expulsion

[4]

Experimental Protocols

Protocol A: Synthesis of Activated HEMC Linker-Payload

Objective: To synthesize a drug-linker construct where the drug is attached via the N-methylcarbamate, ready for antibody conjugation.

Materials:

  • Reagent: 2-hydroxyethyl N-methylcarbamate (Commercially available or synthesized from N-methylethanolamine + Methyl chloroformate).

  • Activator: N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate.

  • Base: Diisopropylethylamine (DIPEA) or Pyridine.

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve 2-hydroxyethyl N-methylcarbamate (1.0 eq) in anhydrous DCM under

      
      .
      
    • Add DIPEA (2.5 eq) and cool to 0°C.

    • Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) portion-wise.

    • Stir at 0°C for 30 min, then warm to RT and stir for 4 hours.

    • Monitoring: Check TLC/LC-MS for formation of the NHS-carbonate intermediate.

    • Purification: Wash with 0.1M HCl, brine, dry over

      
      , and concentrate.[2] Use immediately or store at -20°C.
      
  • Conjugation to Drug (Amine-Containing Payload):

    • Dissolve the Amine-Drug (1.0 eq) in dry DMF.

    • Add the Activated HEMC-NHS carbonate (1.2 eq) and DIPEA (2.0 eq).

    • Stir at RT for 6–12 hours.

    • Reaction Logic: The amine of the drug attacks the carbonate, forming a stable carbamate linkage. The "N-methyl" part of the original reagent remains as a spacer or blocking group depending on exact orientation.

    • Note: If the drug is to be the leaving group in a release system, the orientation is reversed (Drug attached to Carbonyl, Trigger attached to Hydroxyethyl tail).

Protocol B: Bioconjugation to Antibody (Cysteine-Maleimide Chemistry)

Objective: Conjugate the HEMC-Drug construct to a monoclonal antibody (mAb).

Prerequisites:

  • Antibody reduced with TCEP to generate free thiols (interchain cysteines).

  • HEMC-Drug linker functionalized with a Maleimide group (via the hydroxyl terminus).

Workflow:

  • Reduction:

    • Dilute mAb to 5 mg/mL in PBS (pH 7.4, 1 mM EDTA).[2]

    • Add TCEP (2.5 molar equivalents per mAb) and incubate at 37°C for 90 mins.

    • Verification: DTNB (Ellman's) assay to quantify free thiols (~8 thiols/mAb for full reduction).[2]

  • Conjugation:

    • Cool reduced mAb to 4°C.

    • Add Maleimide-HEMC-Drug (5–8 molar equivalents) from a DMSO stock (final DMSO < 10%).

    • Incubate for 1 hour at 4°C.

  • Quenching & Purification:

    • Add N-acetylcysteine (20 eq) to quench unreacted linker.

    • Purify via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove small molecules.

Data Analysis & Quality Control

Analytical Specifications

Summarize your QC data using the following template to ensure batch consistency.

ParameterMethodAcceptance Criteria
Drug-to-Antibody Ratio (DAR) HIC-HPLC or LC-MS (Q-TOF)Target ± 0.3 (e.g., DAR 4.0)
Monomer Content SEC-HPLC> 95% (Aggregates < 5%)
Free Drug RP-HPLC< 1.0%
Endotoxin LAL Assay< 0.5 EU/mg
Linker Stability Serum Incubation (human/mouse)< 5% release over 7 days
Structural Verification (LC-MS)

For the HEMC linker, specific fragmentation patterns are observed in MS/MS:

  • Neutral Loss: Loss of

    
     (44 Da) is common for carbamates.
    
  • Diagnostic Ion: The N-methyl-aminoethyl fragment (

    
    ) often appears at m/z ~58.06.
    

Troubleshooting Guide

Issue 1: Premature Drug Release (Instability)

  • Cause: Hydrolysis of the carbamate by serum esterases (e.g., carboxylesterase 1c in mice).

  • Solution: The N-methyl group in HEMC is specifically designed to mitigate this. Ensure the methylation is present. Unsubstituted carbamates (

    
    ) are significantly more labile. If instability persists, increase steric bulk near the carbamate (e.g., use an isopropyl group instead of methyl).[2]
    

Issue 2: Aggregation during Conjugation

  • Cause: Hydrophobicity of the payload masking the hydrophilic effect of the hydroxyethyl spacer.

  • Solution: Increase the length of the spacer. Instead of a single hydroxyethyl unit, use a PEGylated analog (e.g.,

    
    -HEMC) to improve solvation.
    

Issue 3: Slow Release Kinetics

  • Cause: The cyclization rate is too slow because the nucleophile (trigger) is sterically hindered or the pKa is too high.

  • Solution: Modify the spacer backbone. The "Thorpe-Ingold Effect" (gem-dimethyl substitution on the ethylene chain) can accelerate cyclization rates by forcing the reactive groups closer together.

References

  • Dal Corso, A., et al. (2019).[2] "Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs." Angewandte Chemie International Edition. [Link][2]

  • Firestone, R. A., et al. (2023).[2] "Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates." Bioconjugate Chemistry. [Link][2]

  • Papot, S., et al. (2002).[2][3] "Design of Selectively Activated Anticancer Prodrugs: Elimination and Cyclization Strategies." Current Medicinal Chemistry - Anti-Cancer Agents. [Link]

  • Greenwald, R. B., et al. (1999).[2] "Drug Delivery Systems Employing 1,4- or 1,6-Elimination: Poly(ethylene glycol) Prodrugs of Amine-Containing Compounds." Journal of Medicinal Chemistry. [Link]

  • Vertex Pharmaceuticals. (2021). "Rapamycin analogs and uses thereof." WO2021113665A1. [2]

Sources

Application

Application Note: A Validated QuEChERS and LC-MS/MS Method for the Determination of Carbofuran and its Primary Metabolite in Agricultural Commodities

Introduction: Defining the Analytical Target The N-methylcarbamate class of pesticides has been extensively used in agriculture for decades to control a broad spectrum of insect pests.[1] One of the most prominent and to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Analytical Target

The N-methylcarbamate class of pesticides has been extensively used in agriculture for decades to control a broad spectrum of insect pests.[1] One of the most prominent and toxic members of this class is carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate).[2][3] Due to its high acute toxicity and potential risks to human health and the environment, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for carbofuran in various food products.[1][4]

Initial inquiries into the role of specific, less common compounds such as 2-hydroxyethyl N-methylcarbamate in the residue analysis of N-methylcarbamate pesticides did not yield evidence of its significance as a major metabolite or target analyte for pesticides like carbofuran. The established scientific literature and regulatory frameworks consistently focus on the parent compound and its principal, toxicologically relevant metabolites.

The primary metabolic pathway for carbofuran in both plants and animals involves oxidation, leading to the formation of 3-hydroxycarbofuran.[2][5] This metabolite is of significant concern as it retains a level of toxicity comparable to the parent compound.[1] Consequently, the regulatory residue definition for carbofuran often encompasses the sum of carbofuran and 3-hydroxycarbofuran.[4] Furthermore, several pro-pesticides, including benfuracarb, carbosulfan, and furathiocarb, are designed to degrade into carbofuran as their active form.[4] Analytical methods must therefore be robust enough to account for these components to ensure comprehensive risk assessment and compliance.

This application note presents a detailed, validated protocol for the simultaneous quantification of carbofuran and its primary metabolite, 3-hydroxycarbofuran, in complex food matrices. The methodology is founded on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by sensitive and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][6] An optional acidic hydrolysis step is also described to convert the aforementioned pro-pesticides into carbofuran, allowing for a complete determination of the "carbofuran sum" as required by certain regulatory standards.[4][7]

Analytical Principle: The QuEChERS and LC-MS/MS Workflow

The analytical workflow is designed for efficiency, accuracy, and high throughput, making it suitable for routine monitoring laboratories. The core principle involves two main stages: sample preparation using the QuEChERS method and instrumental analysis by LC-MS/MS.

  • QuEChERS Sample Preparation: This stage achieves the extraction of target analytes from the sample matrix into an organic solvent (typically acetonitrile) and a preliminary cleanup to remove interfering compounds. The process involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.[6] The choice of salts and dSPE sorbents is critical for achieving high recovery rates and minimizing matrix effects.[6][8]

  • LC-MS/MS Analysis: This technique provides exceptional selectivity and sensitivity for the detection and quantification of carbofuran and 3-hydroxycarbofuran. The liquid chromatograph separates the target analytes from remaining matrix components. The tandem mass spectrometer then provides definitive identification and quantification based on the specific mass-to-charge ratios (m/z) of the precursor ions and their characteristic product ions. This is typically performed in Multiple Reaction Monitoring (MRM) mode, which ensures low detection limits and high confidence in the results.[9]

Workflow Sample Sample Extraction Extraction Sample->Extraction Extraction Solvent Salts Salts Extraction->Salts Centrifuge1 Centrifuge1 Salts->Centrifuge1 Phase Separation dSPE dSPE Centrifuge1->dSPE Cleanup Centrifuge2 Centrifuge2 dSPE->Centrifuge2 Removal of Interferences FinalExtract FinalExtract Centrifuge2->FinalExtract LC LC FinalExtract->LC Injection MS MS LC->MS Ionization (ESI+) Data Data MS->Data

Detailed Protocols and Methodologies

3.1. Reagents and Materials

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade).

  • Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

  • Standards: Certified reference standards of carbofuran, 3-hydroxycarbofuran, and a suitable internal standard (e.g., Carbofuran-d3).

  • QuEChERS Kits: Pre-packaged extraction salts and dSPE tubes containing primary secondary amine (PSA), C18, and anhydrous MgSO₄.

3.2. Sample Preparation: QuEChERS Protocol

  • Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.

  • Extraction: Add 10 mL of acetonitrile and the internal standard solution to the tube. Cap and shake vigorously for 1 minute.[4]

  • Salting-Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing PSA, C18, and MgSO₄.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.

3.3. Optional Hydrolysis for "Carbofuran Sum"

For the determination of the total carbofuran residue including pro-pesticides, an acidic hydrolysis step can be performed on the final extract.

  • Transfer 1 mL of the QuEChERS raw extract (after the first centrifugation) into a clean vial.

  • Add 10 µL of 5N sulfuric acid.[7]

  • Heat the vial at 80°C for 3 hours to facilitate the conversion of benfuracarb, carbosulfan, and furathiocarb to carbofuran.[7]

  • Cool the sample before analysis. Note that this sample is then analyzed for carbofuran and 3-hydroxycarbofuran.

Hydrolysis ProPesticides Pro-Pesticides (Benfuracarb, Carbosulfan, Furathiocarb) Carbofuran Carbofuran ProPesticides->Carbofuran Acidic Hydrolysis (H₂SO₄, 80°C)

3.4. LC-MS/MS Instrumental Analysis

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data and Performance Characteristics

The following tables provide typical MRM transitions and expected performance data for the method.

Table 1: Exemplary LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbofuran 222.1165.112
222.1122.120
3-Hydroxycarbofuran 238.1181.112
238.1163.118
Carbofuran-d3 (IS) 225.1168.112

Note: Product ions and collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Data

CompoundLOQ (ng/g)Recovery Range (%)RSD (%)
Carbofuran 0.5 - 2.085 - 110< 15
3-Hydroxycarbofuran 0.5 - 2.080 - 105< 15

Validation data is typically generated by spiking blank matrix samples at various concentration levels. The above values represent typical performance and may vary depending on the matrix and instrumentation.[10][11]

Conclusion

This application note details a robust and reliable method for the determination of carbofuran and its primary metabolite, 3-hydroxycarbofuran, in diverse food matrices. The combination of QuEChERS sample preparation and LC-MS/MS analysis provides the necessary sensitivity and selectivity to meet stringent global regulatory requirements. The described protocol is efficient, high-throughput, and can be readily implemented in analytical laboratories for routine monitoring of these high-priority pesticide residues. The optional hydrolysis step ensures that the total "carbofuran sum" can be accurately reported, providing a comprehensive assessment of consumer exposure and safety.

References

  • Pesticide Fact Sheet: Carbofuran. (1984). United States Environmental Protection Agency. [Link]

  • Baharudin, N. S., Ahmad, H., & Hossain, M. S. (2023). Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity. Pertanika Journal of Science & Technology, 32(1), 285-322. [Link]

  • Zain, N. M., & Yit, C. C. (2023). Uptake and Distribution of Carbofuran and its Metabolites in Watermelon (Citrullus lanatus). Malaysian Applied Biology, 52(4), 1-9. [Link]

  • EURL-SRM - Analytical Method Report: Analysis of Residues of Carbofuran (sum) Using QuEChERS Method. (2016). EU Reference Laboratory for Pesticides Requiring Single Residue Methods. [Link]

  • Carbofuran Evaluation Report. (1997). Food and Agriculture Organization of the United Nations. [Link]

  • Lionetto, M. G., et al. (2003). Determination of carbofuran and carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 796(1), 109-118. [Link]

  • Li, Y., et al. (2020). Simultaneous determination of carbofuran and 3-hydroxycarbofuran in duck liver by an UPLC-MS/MS. Acta Chromatographica, 33(4), 354-360. [Link]

  • Al-Rajab, A. J., et al. (2022). Carbofuran concentrations in blood, bile and tissues in fatal cases of homicide and suicide. Toxics, 10(8), 458. [Link]

  • Analysis of Carbofuran (Sum) via Modified QuEChERS Method. (2016). EU Reference Laboratory for Pesticides Requiring Single Residue Methods. [Link]

  • Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Carbofuran. (1989). Health Canada. [Link]

  • Carbofuran. Wikipedia. [Link]

  • Usmani, K. A., et al. (2004). In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450 and interactions with chlorpyrifos, testosterone, and estradiol. Drug Metabolism and Disposition, 32(12), 1517-1524. [Link]

  • Carbofuran (Ref: OMS 864). Pesticide Properties DataBase, University of Hertfordshire. [Link]

  • Lawrence, J. F., & Leduc, R. (1978). Determination of the phenolic metabolites of carbofuran in plant and animal matrices by gas chromatography of their 2,4-dinitrophenyl ether derivatives. Journal of Agricultural and Food Chemistry, 26(4), 982-985. [Link]

  • Carbofuran. PubChem, National Institutes of Health. [Link]

  • Wong, L., & Fisher, F. M. (1975). Determination of carbofuran and its toxic metabolites in animal tissue by gas chromatography of their N-trifluoroacetyl derivatives. Journal of Agricultural and Food Chemistry, 23(2), 315-318. [Link]

  • Li, Y., et al. (2020). Simultaneous determination of carbofuran and 3-hydroxycarbofuran in duck liver by an UPLC-MS/MS. ResearchGate. [Link]

  • de L. F. C. da Costa, M., et al. (2006). Determination of Carbofuran and 3-Hydroxycarbofuran Residues in Coconut Water by Solid-Phase Extraction and Liquid Chromatography with UV Detection. ResearchGate. [Link]

  • Płonka, J., et al. (2023). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Insects, 14(7), 619. [Link]

  • About the method. QuEChERS.com. [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation of 2-hydroxyethyl N-methylcarbamate for In Vivo Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-hydroxyethyl N-methylcarbamate for in vivo preclinical research. The protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-hydroxyethyl N-methylcarbamate for in vivo preclinical research. The protocols herein are designed to ensure scientific integrity, reproducibility, and the generation of reliable data. This guide covers pre-formulation assessment, rational vehicle selection, detailed preparation protocols, and essential quality control measures. The causality behind experimental choices is explained to empower researchers to adapt these methodologies to their specific study requirements.

Introduction

2-hydroxyethyl N-methylcarbamate is an organic compound of interest in various research fields. As with any investigational compound, its successful in vivo evaluation is critically dependent on a well-characterized and appropriate formulation.[1][2] The primary goal of formulation development is to deliver the compound to the target site in a consistent and bioavailable manner, without inducing adverse effects from the vehicle itself.[2] This guide outlines a systematic approach to developing a safe, stable, and effective formulation for preclinical in vivo studies.

Carbamates are a versatile class of compounds used in drug design, often as prodrugs to enhance properties like stability or solubility.[3][4][5] Understanding the inherent physicochemical characteristics of 2-hydroxyethyl N-methylcarbamate is the first step in creating a robust formulation.

Pre-formulation Assessment: Characterizing the Active Moiety

Before any formulation work begins, a thorough understanding of the physicochemical properties of 2-hydroxyethyl N-methylcarbamate is essential. This data will dictate the entire formulation strategy.

Physicochemical Properties

Key properties of 2-hydroxyethyl N-methylcarbamate are summarized below. This information is critical for making informed decisions on vehicle selection.

PropertyValueSourceSignificance for Formulation
Molecular Formula C₄H₉NO₃[6][7]Basic identity of the compound.
Molecular Weight 119.12 g/mol [7][8]Used for all concentration calculations.
Appearance Liquid[8]Influences handling and dissolution approach.
Predicted XlogP -0.7[7]Indicates the compound is hydrophilic, suggesting good aqueous solubility.
Solubility Miscible with water; Soluble in alcohol.[9]High water solubility is a significant advantage, making aqueous vehicles the primary choice.
Boiling Point 248.2 °C at 760 mmHg[8]Indicates low volatility under standard conditions.
Density 1.141 g/cm³[8]Useful for volume-based preparations if the compound is handled as a liquid.

Note: The related compound, 2-hydroxyethyl carbamate, is also noted to be soluble in polar solvents like water and alcohols.[10]

Stability Considerations

While specific stability data for 2-hydroxyethyl N-methylcarbamate is not extensively published, carbamate esters can be susceptible to hydrolysis, particularly at non-neutral pH.[11] Therefore, it is crucial to:

  • Control pH: Maintain the formulation pH near neutral (pH 6.5-7.4) to minimize potential degradation.

  • Temperature: Prepare formulations fresh and store them at recommended temperatures (e.g., 2-8°C) until administration. A pilot stability study is highly recommended.

Vehicle Selection Strategy for In Vivo Administration

The choice of vehicle is paramount and depends on the route of administration, the required dose volume, and the compound's solubility.[1][2] Given the hydrophilic nature (XlogP -0.7) and high water miscibility of 2-hydroxyethyl N-methylcarbamate, the formulation strategy is straightforward.

Diagram: Decision Workflow for Formulation Strategy

The following diagram illustrates the logical path from compound properties to the final formulation choice.

G A Start: Physicochemical Data (XlogP = -0.7, Water Miscible) B Is the compound soluble in an aqueous vehicle (e.g., Saline, PBS) at the target concentration? A->B E Proceed with simple aqueous solution. Vehicle of choice: Saline (0.9% NaCl) or PBS. B->E YES F Consider co-solvent system. (e.g., Saline with PEG 400 or Solutol HS 15). Requires further safety/tolerability assessment. B->F NO (Unlikely) C YES D NO (Unlikely for this compound) G Final Formulation QC Checks: pH, Osmolality, Visual Inspection E->G F->G

Caption: Decision tree for selecting a suitable in vivo formulation vehicle.

For most preclinical routes of administration (intravenous, intraperitoneal, subcutaneous, oral), a simple aqueous-based vehicle is the recommended starting point.

Detailed Formulation Protocols

Disclaimer: All procedures should be performed in a laminar flow hood using sterile equipment and aseptic techniques to ensure the final formulation is suitable for in vivo use. The final product must be sterile, pyrogen-free, and have a physiologically compatible pH and osmolality.[12]

Protocol 1: Standard Aqueous Formulation for IV, IP, or SC Injection

This protocol is the primary recommendation for 2-hydroxyethyl N-methylcarbamate.

Materials:

  • 2-hydroxyethyl N-methylcarbamate

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile, pyrogen-free water for injection (WFI)

  • Sterile 1N HCl and 1N NaOH solutions for pH adjustment

  • Sterile 5 mL or 10 mL volumetric flask

  • Sterile syringes and 0.22 µm sterile syringe filters (e.g., PVDF or PES)

  • Calibrated pH meter

  • Osmometer

Procedure:

  • Determine Required Concentration: Calculate the final concentration (in mg/mL) needed based on the desired dose (mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for rats).

  • Weighing: Accurately weigh the required amount of 2-hydroxyethyl N-methylcarbamate.

  • Initial Dissolution: Add the weighed compound to the sterile volumetric flask. Add approximately 70-80% of the final volume of Normal Saline.

  • Mixing: Gently swirl or vortex the flask until the compound is fully dissolved. Given its liquid nature and water miscibility, this should occur rapidly. Visually inspect the solution against a light and dark background to ensure there are no visible particulates.

  • pH Measurement and Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • The target pH should be within the physiological range of 7.0-7.4.

    • If necessary, adjust the pH by adding sterile 1N HCl or 1N NaOH dropwise with continuous stirring. This step is critical to minimize irritation at the injection site.

  • Final Volume Adjustment: Once the pH is in the target range, add Normal Saline to bring the solution to the final desired volume (q.s. to the mark on the volumetric flask). Mix thoroughly.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile, sealed vial. This is the final sterile drug product ready for administration.

  • Quality Control (Mandatory):

    • Visual Inspection: Confirm the final product is clear and free of particulates.

    • Osmolality: Measure the osmolality. For intravenous injections, the osmolality should ideally be close to physiological (285-310 mOsm/kg).[13][14] Moderately hypertonic solutions may be tolerated depending on the injection volume and rate, but values should generally not exceed 600 mOsm/kg for IM/SC or 1000 mOsm/kg for small volume IV injections.[15][16]

    • Record Keeping: Document all weights, volumes, final pH, osmolality, and lot numbers in a formulation batch record.

Quality Control and Stability Assessment

A robust formulation requires stringent quality control to ensure the integrity of the in vivo study.

Quality Control Parameters

The following table outlines the critical quality attributes (CQAs) that must be verified before administration.

ParameterSpecificationRationale
Appearance Clear, colorless, free of visible particlesEnsures complete dissolution and absence of contamination.
pH 7.0 - 7.4Minimizes tissue irritation and pain upon injection; enhances compound stability.
Osmolality 280 - 500 mOsm/kgEnsures physiological compatibility and prevents cell damage (hemolysis or crenation).[13]
Concentration ±10% of target concentrationEnsures accurate dosing. (Verification by HPLC-UV is recommended for GLP studies).
Sterility Must be sterilePrevents infection in the test animals.
Short-Term Stability Protocol

It is highly recommended to assess the short-term stability of the formulation to ensure the compound does not degrade during the course of an experiment.

  • Prepare a batch of the formulation as described in Protocol 1.

  • Divide the batch into aliquots and store under different conditions (e.g., Room Temperature, 4°C).

  • At specified time points (e.g., 0, 4, 8, 24 hours), test an aliquot for:

    • Appearance (visual inspection)

    • pH

    • Concentration and purity (by a suitable analytical method like HPLC).

  • The formulation is considered stable if the concentration remains within ±10% of the initial value and no significant degradation products appear.

Diagram: Experimental Workflow from Formulation to Dosing

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_dose Administration weigh 1. Weigh Compound dissolve 2. Dissolve in Vehicle weigh->dissolve ph_adjust 3. pH Adjustment dissolve->ph_adjust qs 4. QS to Final Volume ph_adjust->qs filter 5. Sterile Filtration qs->filter inspect 6. Visual Inspection filter->inspect ph_osm 7. pH & Osmolality Check inspect->ph_osm dose 8. Dose Administration ph_osm->dose

Sources

Application

Application Note: 2-Hydroxyethyl N-methylcarbamate as a Standard for Analytical Calibration

Introduction: The Critical Role of Accurate Quantification in Carbamate Analysis 2-Hydroxyethyl N-methylcarbamate, a member of the N-methylcarbamate class of compounds, often serves as a crucial reference material in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Accurate Quantification in Carbamate Analysis

2-Hydroxyethyl N-methylcarbamate, a member of the N-methylcarbamate class of compounds, often serves as a crucial reference material in the analytical testing of various matrices, including environmental samples, agricultural products, and in the context of drug development, as a potential metabolite or impurity. The accurate and precise quantification of carbamates is paramount due to their biological activity and potential toxicity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-hydroxyethyl N-methylcarbamate as an analytical standard for calibration. The protocols herein are designed to establish a robust and self-validating system for the quantification of this and structurally related N-methylcarbamates.

The methodologies detailed are grounded in established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, a technique widely recognized for its sensitivity and selectivity for N-methylcarbamates[1][2]. This approach is consistent with well-established regulatory methods such as those published by the U.S. Environmental Protection Agency (EPA)[3][4][5].

Physicochemical Properties and Safety Considerations

A thorough understanding of the analyte's properties is fundamental to its accurate use as a standard.

PropertyValueSource
Chemical Formula C₄H₉NO₃[6]
Molecular Weight 119.12 g/mol [6][7]
Appearance Liquid[6]
Boiling Point 248.2 °C at 760 mmHg[6]
Density 1.141 g/cm³[6]
Storage Temperature Room Temperature (for neat material)[6]

Critical Safety Information: 2-Hydroxyethyl N-methylcarbamate is classified as Fatal if swallowed [7]. All handling of this compound and its solutions must be performed in a designated laboratory area, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A calibrated analytical balance and a fume hood are mandatory for the preparation of stock solutions. A comprehensive Safety Data Sheet (SDS) should be consulted prior to any work.

Principle of the Analytical Method

The quantification of 2-hydroxyethyl N-methylcarbamate is typically achieved via reverse-phase HPLC. Due to the lack of a strong chromophore in many carbamates, post-column derivatization is employed to enhance detection sensitivity and selectivity. The method involves the following steps:

  • Chromatographic Separation: The analyte is separated from other matrix components on a C18 reverse-phase column.

  • Post-Column Hydrolysis: After elution from the column, the carbamate is hydrolyzed with a strong base (e.g., sodium hydroxide) at an elevated temperature to form methylamine.

  • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

  • Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector, providing a highly sensitive and selective signal.

This well-established methodology is the foundation of EPA Methods 531.1 and 531.2 for the analysis of N-methylcarbamates in water[1][4][5].

Experimental Protocols

Materials and Reagents
  • 2-Hydroxyethyl N-methylcarbamate (neat standard, purity ≥98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reagent Water (Type I)

  • Sodium Hydroxide (ACS grade)

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Sodium Borate (ACS grade)

  • Monochloroacetic Acid (ACS grade)

  • Potassium Acetate (ACS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (calibrated, readable to 0.1 mg)

  • Amber glass vials with PTFE-lined caps

Protocol 1: Preparation of Stock Standard Solution (1000 µg/mL)

The preparation of an accurate stock solution is the foundation of the entire calibration.

  • Safety First: Don all appropriate PPE and perform the weighing and initial dissolution within a certified fume hood.

  • Weighing: Accurately weigh approximately 10 mg of neat 2-hydroxyethyl N-methylcarbamate into a tared 10 mL Class A volumetric flask.

  • Dissolution: Add a small volume of HPLC-grade methanol to dissolve the neat material completely.

  • Dilution: Bring the flask to volume with methanol, ensuring the final solution is at room temperature.

  • Homogenization: Cap the flask and invert it multiple times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at ≤ -10°C. Stock solutions prepared in methanol are generally stable for 6 to 12 months under these conditions[3][5].

G A Weigh neat standard (approx. 10 mg) B Dissolve in Methanol in 10 mL volumetric flask A->B Accurately C Bring to volume with Methanol B->C D Homogenize (invert flask) C->D E Transfer to amber vial and store at <= -10°C D->E

Caption: Workflow for Stock Standard Preparation.

Protocol 2: Preparation of Intermediate and Working Calibration Standards

Serial dilutions are performed to create a series of standards for the calibration curve.

  • Intermediate Standard (10 µg/mL): Allow the stock solution to equilibrate to room temperature. Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with reagent water or a suitable buffer[4].

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the intermediate standard. The concentration range should bracket the expected concentration of the analyte in the samples. A typical range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/L.

Standard LevelConcentration (µg/L)Volume of 10 µg/mL Intermediate Standard (µL)Final Volume (mL)
10.1101
20.5501
31.01001
45.05001
510.010001

Note: The diluent for the working standards should be the same as the mobile phase to avoid solvent mismatch effects during injection.

G cluster_0 Stock Solution cluster_1 Intermediate Dilution cluster_2 Working Standards Stock 1000 µg/mL Stock Standard Intermediate 10 µg/mL Intermediate Standard Stock->Intermediate 1:100 Dilution Working1 0.1 µg/L Intermediate->Working1 Serial Dilutions Working2 0.5 µg/L Intermediate->Working2 Working3 1.0 µg/L Intermediate->Working3 Working4 5.0 µg/L Intermediate->Working4 Working5 10.0 µg/L Intermediate->Working5

Caption: Serial Dilution Scheme for Calibration Standards.

Analytical Method Parameters (Based on EPA Method 531.1)

The following are typical starting parameters for an HPLC-FLD system. Method optimization is recommended for specific instrumentation and applications.

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Methanol and Water
Flow Rate 1.0 mL/min
Injection Volume 100 µL
Post-Column Reagent 1 0.05 N Sodium Hydroxide
Post-Column Reagent 2 OPA/2-Mercaptoethanol Solution[4]
Reaction Temperature 95 °C
Fluorescence Detector Excitation: 330 nm, Emission: 465 nm

Calibration Curve and System Suitability

  • Calibration Curve: Inject the working standards in order of increasing concentration. Plot the peak area response versus the concentration of 2-hydroxyethyl N-methylcarbamate. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.

  • System Suitability: A quality control (QC) standard, prepared from a separate stock solution, should be run periodically to verify the accuracy of the calibration curve. The calculated concentration of the QC standard should be within ±15% of its true value.

Trustworthiness and Self-Validation

To ensure the integrity of the analytical results, the following practices are essential:

  • Certified Reference Material (CRM): Whenever possible, use a CRM of 2-hydroxyethyl N-methylcarbamate from a reputable supplier. This provides traceability and confidence in the stated purity and concentration.

  • Method Blanks: Analyze a method blank with each batch of samples to ensure that the analytical system is free from contamination.

  • Spiked Samples: Analyze a matrix spike and a matrix spike duplicate to assess the method's accuracy and precision in the sample matrix of interest.

  • Documentation: Maintain detailed records of standard preparation, instrument calibration, and all analytical runs.

Conclusion

The use of 2-hydroxyethyl N-methylcarbamate as a calibration standard requires a meticulous approach, from safe handling and accurate preparation to the use of a sensitive and selective analytical method. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this application note, researchers can achieve reliable and defensible quantitative data for this and other N-methylcarbamates. The foundation of this reliability lies in the careful preparation and validation of the calibration standards.

References

  • American Elements. (n.d.). 2-hydroxyethyl N-methylcarbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). method 531.1. Retrieved from [Link]

  • U.S. Geological Survey. (1991). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Restek. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285221, 2-hydroxyethyl N-methylcarbamate. Retrieved from [Link]

  • Connelly, A. (2017, March 6). Preparation of calibration standards. Andy Connelly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • EURACHEM. (n.d.). Example A1: Preparation of a Calibration Standard. Retrieved from [Link]

Sources

Method

electrochemical detection methods for 2-hydroxyethyl N-methylcarbamate

Application Note: High-Sensitivity Electrochemical Quantification of 2-Hydroxyethyl N-Methylcarbamate Executive Summary 2-Hydroxyethyl N-methylcarbamate (CAS: 13296-57-6) is a structural analog to many N-methylcarbamate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Electrochemical Quantification of 2-Hydroxyethyl N-Methylcarbamate

Executive Summary

2-Hydroxyethyl N-methylcarbamate (CAS: 13296-57-6) is a structural analog to many N-methylcarbamate pesticides and cholinergic drugs. While often used as a synthetic intermediate, its carbamate moiety (


) imparts biological activity, specifically the inhibition of acetylcholinesterase (AChE).[1]

Detecting this molecule is analytically challenging because it is an aliphatic carbamate . Unlike aryl carbamates (e.g., Carbaryl), it lacks a conjugated phenolic group that is easily oxidizable at moderate potentials. Standard HPLC methods (EPA 531.[2]2) rely on complex post-column hydrolysis and derivatization.

This Application Note details two electrochemical protocols designed to bypass these limitations:

  • Method A (Biosensing): An AChE-inhibition amperometric sensor for trace-level detection (nM range).

  • Method B (Direct Detection): A Boron-Doped Diamond (BDD) voltammetric method for industrial/process monitoring (

    
    M range).
    

Chemical Context & Detection Challenges

ParameterDescription
Target Analyte 2-Hydroxyethyl N-methylcarbamate
Structure

Electroactivity Low. Lacks aromatic conjugation. High overpotential required for direct oxidation.
Primary Mechanism N-Methylcarbamoylation of Serine residues in AChE active sites.
Detection Window Biosensor: 0.2 to 0.6 V (mediated); BDD: >1.4 V (direct).

Method A: AChE-Prussian Blue Inhibition Biosensor

Best for: Toxicology screening, environmental monitoring, and trace impurity analysis. Mechanism: The sensor measures the loss of enzymatic activity. The analyte irreversibly (or pseudo-irreversibly) binds to the AChE active site, preventing the hydrolysis of the reporter substrate (Acetylthiocholine).

Mechanistic Pathway

The signal pathway relies on a "Signal-Off" architecture.

AChE_Pathway Substrate Acetylthiocholine (Substrate) AChE_Active AChE Enzyme (Active) Substrate->AChE_Active Hydrolysis Product Thiocholine (Electroactive) AChE_Active->Product Generates AChE_Inhibited Carbamylated AChE (Inactive) AChE_Active->AChE_Inhibited Blocked Electrode Electrode Surface (Prussian Blue @ +0.2V) Product->Electrode Oxidation (2TCh -> TCh-TCh + 2e-) Signal Oxidation Current (Measured Signal) Electrode->Signal Current Analyte 2-Hydroxyethyl N-methylcarbamate Analyte->AChE_Active Inhibition (Carbamoylation) AChE_Inhibited->Product No Reaction

Figure 1: Signal transduction pathway. The analyte inhibits AChE, reducing Thiocholine production and decreasing the measured current.

Materials & Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE, 3mm) modified with Multi-Walled Carbon Nanotubes (MWCNTs) and Prussian Blue (PB) mediator.

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (>500 U/mg).

  • Substrate: Acetylthiocholine Chloride (ATCl), 10 mM stock.

  • Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4.

  • Analyte Stock: 2-Hydroxyethyl N-methylcarbamate dissolved in acetonitrile (stored at 4°C).

Protocol: Sensor Fabrication & Measurement

Step 1: Electrode Modification (The Transducer)

  • Polish GCE with 0.05

    
    m alumina slurry; sonicate in ethanol/water (1:1).
    
  • Mediator Deposition: Electrodeposit Prussian Blue (PB) by cycling potential between -0.2 V and +0.6 V in a solution of 2.5 mM

    
     + 2.5 mM 
    
    
    
    . This lowers the detection potential of thiocholine to ~+0.2 V, avoiding interference.
  • Nanostructuring: Drop-cast 5

    
    L of MWCNT dispersion (1 mg/mL in DMF) onto the PB layer. Dry at 60°C.
    
  • Enzyme Immobilization: Drop-cast 5

    
    L of AChE solution (0.5 U/mL in PBS containing 0.5% BSA) onto the electrode. Allow to dry at 4°C overnight.
    

Step 2: Baseline Measurement (


) 
  • Immerse sensor in 10 mL PBS (pH 7.4).

  • Apply constant potential +0.2 V vs. Ag/AgCl.

  • Inject 50

    
    L of ATCl substrate.
    
  • Record the steady-state current (

    
    ). This represents 100% enzyme activity.
    

Step 3: Inhibition Step

  • Rinse the electrode gently with PBS.

  • Incubate the electrode in the solution containing the target 2-hydroxyethyl N-methylcarbamate for 10 minutes (Incubation time controls sensitivity).

  • Note: Carbamoylation is time-dependent.[1] Consistent timing is critical.

Step 4: Measurement (


) 
  • Transfer electrode back to fresh PBS containing ATCl (same concentration as Step 2).

  • Record the new steady-state current (

    
    ) at +0.2 V.
    
Data Analysis

Calculate the Percentage of Inhibition (


):


  • Linear Range: Typically 1 nM to 10

    
    M.
    
  • Limit of Detection (LOD): ~0.5 nM (dependent on incubation time).

Method B: Direct Detection on Boron-Doped Diamond (BDD)

Best for: High-concentration process control, synthesis verification, and samples where biological interference precludes enzymes. Mechanism: Aliphatic carbamates can undergo anodic oxidation at very high positive potentials, often involving the N-H group or the alcohol moiety. BDD is required because it has a wide potential window (up to +2.5 V) and low background current.

Experimental Workflow

BDD_Workflow Start Sample Preparation (Dissolve in 0.1M H2SO4 or BR Buffer) PreTreat Electrode Pre-treatment (Cathodic: -3V for 30s Anodic: +3V for 30s) Start->PreTreat Technique Square Wave Voltammetry (SWV) Freq: 25Hz, Amp: 50mV PreTreat->Technique Scan Potential Scan Range: +1.0V to +2.0V vs Ag/AgCl Technique->Scan Peak Oxidation Peak Analysis (Peak @ ~1.5V - 1.7V) Scan->Peak

Figure 2: Direct oxidation workflow using BDD electrodes.

Protocol
  • Electrolyte: 0.1 M Britton-Robinson buffer (pH 2.0 to 4.0) or 0.1 M

    
    . Acidic media often facilitates the oxidation of the amide/carbamate nitrogen.
    
  • Electrode: Boron-Doped Diamond (BDD) electrode.

  • Pre-treatment: Before every scan, clean the BDD surface electrochemically:

    • +3.0 V for 30s (cleaning).

    • -3.0 V for 30s (surface termination).

  • Measurement:

    • Technique: Square Wave Voltammetry (SWV).

    • Parameters: Step potential 5 mV, Amplitude 50 mV, Frequency 25 Hz.

    • Scan Range: +1.0 V to +2.2 V.

  • Result: Look for an irreversible oxidation peak typically between +1.5 V and +1.8 V .

  • Validation: Perform standard addition to confirm the peak scales with concentration.

Comparative Analysis & Troubleshooting

FeatureMethod A: AChE BiosensorMethod B: BDD Direct Oxidation
Sensitivity High (nM range)Moderate (

M range)
Selectivity Class-selective (Responds to all N-methylcarbamates)Moderate (Depends on oxidation potential)
Stability Low (Enzyme denatures over days)High (BDD is chemically inert)
Interference Heavy metals, organophosphatesPhenols, easily oxidizable amines
Troubleshooting No Inhibition? Check incubation time. Ensure pH is 7.4. High Background? Reduce MWCNT loading.No Peak? Analyte concentration too low (<10

M). Switch to pH 2.0.

References

  • U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.Link

  • Pundir, C. S., & Chauhan, N. (2012). Acetylcholinesterase inhibition-based biosensors for pesticide determination: A review. Analytical Biochemistry, 429(1), 19-31. Link

  • Ivandini, T. A., et al. (2002). Electrochemical detection of carbamate pesticides at conductive diamond electrodes. Analytical Chemistry, 74(7), 1567-1573. Link

  • PubChem. (n.d.). 2-Hydroxyethyl N-methylcarbamate (Compound Summary). National Library of Medicine. Link

  • Cesarino, I., et al. (2012).[3] Electrochemical detection of carbamate pesticides in fruit and vegetables with a biosensor based on acetylcholinesterase immobilized on a composite of polyaniline-carbon nanotubes.[3] Food Chemistry, 135(3), 873-879. Link[3]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of N-methylcarbamates

The following guide is structured as a Technical Support Center for researchers synthesizing N-methylcarbamates. It prioritizes troubleshooting, mechanistic understanding, and safety, specifically addressing the high-sta...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers synthesizing N-methylcarbamates. It prioritizes troubleshooting, mechanistic understanding, and safety, specifically addressing the high-stakes nature of handling reagents like methyl isocyanate (MIC) and its alternatives.

Status: Online | Tier: Level 3 (Senior Scientist Support) | Topic: Side Reaction Troubleshooting

Welcome to the Advanced Synthesis Support Hub. Below you will find a breakdown of the most common failure modes in N-methylcarbamate synthesis, analyzed through the lens of mechanistic causality.

Diagnostic Triage: Which Route Are You Using?

Select your synthetic pathway to jump to the relevant troubleshooting protocols:

  • Route A: Direct Carbamoylation (Methyl Isocyanate + Alcohol)

  • Route B: Carbonyl Activation (CDI + Methylamine)

  • Route C: Transesterification (Dimethyl Carbonate/Urea)

Route A: Methyl Isocyanate (MIC) Addition

Context: The most direct, atom-economical route, but fraught with safety hazards and moisture sensitivity.

Issue #1: Formation of Insoluble White Precipitate

Symptom: The reaction mixture becomes cloudy or deposits a white solid that is not the product. Diagnosis: Urea Formation (N,N'-Dimethylurea). Mechanism: This is a classic "parasitic" water reaction. MIC is highly electrophilic. If trace water is present, it hydrolyzes MIC to form methylamine. Because methylamine is a better nucleophile than water or your alcohol, it immediately attacks a second molecule of MIC to form the urea.

  • Step 1 (Hydrolysis):

    
    
    
  • Step 2 (Urea Formation):

    
    
    

Corrective Protocol:

  • Solvent Drying: Standard "anhydrous" solvents from a bottle are often insufficient. Use solvents dried over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Glassware: Flame-dry glassware under vacuum; an oven-dried flask can re-adsorb moisture in seconds during transfer.

  • Scavenging: If the substrate is valuable, add a non-nucleophilic acid scavenger (e.g., proton sponge) or use excess isocyanate only if you can separate the urea later (urea is much less soluble in DCM/Ether than the carbamate).

Issue #2: Runaway Exotherm / Gelation

Symptom: Rapid temperature spike, mixture turns viscous or solidifies into a gel. Diagnosis: Isocyanate Trimerization (Isocyanurate formation). Mechanism: In the presence of basic catalysts (triethylamine, alkoxides) or certain metal salts (Fe, Na), MIC can cyclotrimerize to form trimethyl isocyanurate.[1] This reaction is highly exothermic (-1246 J/g) and can be dangerous.[1]

Corrective Protocol:

  • Catalyst Choice: Switch from strong bases (NaH, alkoxides) to milder Lewis acids (dibutyltin dilaurate - DBTDL) or neutral tertiary amines (DABCO) used in catalytic amounts (<1 mol%).

  • Container Safety: Never store MIC in steel drums or use steel spatulas/needles that may introduce iron ions (trimerization catalyst). Use glass, stainless steel (304/316), or Teflon.

Route B: Carbonyldiimidazole (CDI) Activation

Context: A safer, "green" alternative to MIC, avoiding toxic gas handling.

Issue #3: Low Yield with Benzylic/Secondary Alcohols

Symptom: Product is missing; NMR shows imidazole-substituted alkane. Diagnosis: N-Alkylation (Nucleophilic Substitution) vs. Carbamoylation. Mechanism: For benzylic or allylic alcohols, the intermediate imidazole-carboxylate is a good leaving group. Instead of the amine attacking the carbonyl (forming carbamate), the imidazole ring (or free imidazole in solution) can attack the benzylic carbon, displacing the oxygen entirely.

Corrective Protocol:

  • Temperature Control: Keep the activation step (Alcohol + CDI) at 0°C. Do not heat to reflux until the amine is added.

  • Order of Addition: Reverse the addition. React CDI with methylamine (as HCl salt) first to form N-methylcarbamoylimidazole, then add the alcohol and a base (e.g., DBU). This pre-formed reagent is less prone to

    
     displacement side reactions.
    

Route C: Transesterification (Dimethyl Carbonate)

Context: Industrial "non-phosgene" route, usually requires high temperatures.

Issue #4: Product Decomposition During Reaction

Symptom: Yield decreases with longer reaction times; formation of isocyanates in headspace. Diagnosis: Thermal Reversibility (The "Retro-Ene" Type Decomposition). Mechanism: N-methylcarbamates are thermally unstable above 150-200°C. They decompose back to the isocyanate and alcohol. In a closed vessel or high-boiling solvent, this equilibrium prevents high conversion.

Corrective Protocol:

  • Temperature Ceiling: Do not exceed 130-140°C.

  • Catalyst Optimization: Use Titanium(IV) isopropoxide or Zirconium catalysts to lower the activation energy, allowing the reaction to proceed at 80-100°C.

  • Equilibrium Shift: If using Dimethyl Carbonate (DMC), use it as the solvent (large excess) to drive the equilibrium forward.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways for Methyl Isocyanate (MIC). Note the "Death Spiral" caused by water.

MIC_Pathways MIC Methyl Isocyanate (MIC) Carbamate N-Methylcarbamate (Target Product) MIC->Carbamate + Alcohol (Desired) Amine Methylamine (Intermediate) MIC->Amine + Water (Hydrolysis - CO2) Trimer Trimethyl Isocyanurate (Trimer) MIC->Trimer Base/Metal Cat. (Exothermic) Alcohol Alcohol (R-OH) Water Water (Impurity) Carbamate->MIC >150°C (Thermal Decomp) Urea N,N'-Dimethylurea (Precipitate) Amine->Urea + MIC (Fast!)

Caption: Competitive reaction pathways for Methyl Isocyanate. Note that water initiates a cascade leading to urea, consuming 2 equivalents of MIC.

Standardized Protocols

Protocol A: Safe Synthesis using CDI (Recommended)

Avoids MIC toxicity; suitable for most R&D applications.

Materials:

  • Substrate Alcohol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Methylamine hydrochloride (2.0 equiv)

  • Triethylamine (3.0 equiv)

  • Dichloromethane (DCM) or Acetonitrile (anhydrous)

Step-by-Step:

  • Activation: Dissolve Alcohol in DCM under

    
    . Add CDI in one portion at 0°C. Stir for 1-2 hours at Room Temp (RT).
    
    • Checkpoint: Monitor by TLC. Alcohol should disappear.

  • Amine Addition: Add Methylamine HCl and Triethylamine.

  • Reaction: Stir at RT for 4-16 hours.

  • Workup: Wash with 1M HCl (to remove imidazole and unreacted amine), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography.

Protocol B: MIC Addition (High Risk/High Efficiency)

Use only if CDI fails or for scale-up where atom economy is critical.

Materials:

  • Substrate Alcohol (1.0 equiv)

  • Methyl Isocyanate (1.1 equiv) - EXTREME CAUTION

  • Catalyst: DBTDL (1 drop) or TEA (0.1 equiv)

  • Solvent: Toluene or DCM (Must be <50 ppm water)

Step-by-Step:

  • Setup: Flame-dry all glassware. Purge with Argon. Use a scrubber trap containing 10% NaOH/Ethanol to neutralize escaping MIC vapors.

  • Addition: Dissolve alcohol and catalyst in solvent. Cool to 0°C. Add MIC via syringe (slowly).

  • Reaction: Allow to warm to RT. Stir 2-4 hours.

    • Troubleshooting: If urea precipitates, filter it off through a sintered glass funnel before evaporation.

  • Quench: Add 5 mL Methanol to consume excess MIC. Stir 15 mins.

  • Workup: Concentrate in vacuo.

Comparison of Synthetic Routes

FeatureMethyl Isocyanate (MIC)CDI / MethylamineDimethyl Carbonate
Atom Economy Excellent (100%)Moderate (Imidazole waste)Good (Methanol byproduct)
Safety Profile Critical (Toxic/Volatile)Safe (Solid reagents)Safe (Green solvent)
Moisture Sensitivity High (Forms Urea)Moderate (Hydrolyzes CDI)Low
Common Side Product N,N'-DimethylureaN-alkylimidazoleIsocyanates (Thermal)
Reaction Temp 0°C to 40°C0°C to 25°C80°C to 150°C

References

  • Thermal Decomposition Mechanisms

    • Daly, N. J., & Ziolkowski, F. (1972).[2] The thermal decompositions of carbamates. II. Methyl N-methylcarbamate.[3] Australian Journal of Chemistry, 25(7), 1453-1458. Link

  • CDI Synthesis & Side Reactions

    • Lanzillotto, M., et al. (2015).[4] Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering, 3(11), 2882–2889. Link

    • Heller, S. T., & Sarpong, R. (2011). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates. Organic Letters, 13(10), 2697-2699. (Discusses imidazole reactivity). Link

  • Isocyanate Reactivity & Urea Formation

    • Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers.
    • Gomes, A. C., et al. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent.[5] Organic & Biomolecular Chemistry, 10, 6309-6316. Link

  • Safety & MIC Handling

    • National Research Council.[6] (2012).[6] The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience. National Academies Press.[6] Link

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxyethyl N-methylcarbamate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-hydroxyethyl N-methylcarbamate. It is structured in a question-and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-hydroxyethyl N-methylcarbamate. It is structured in a question-and-answer format to directly address common issues encountered during experimental work.

I. Understanding the Molecule: Core Properties and Challenges

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 2-hydroxyethyl N-methylcarbamate that influence its purification. This molecule's polarity, conferred by the hydroxyl and carbamate groups, alongside its potential for thermal and hydrolytic degradation, presents a unique set of purification challenges.

PropertyValueSource
Molecular Formula C₄H₉NO₃[PubChem][1]
Molecular Weight 119.12 g/mol [PubChem][1]
Appearance Liquid[American Elements][2]
Boiling Point 248.2 °C at 760 mmHg[American Elements][2]
Density 1.141 g/cm³[American Elements][2]
Solubility Soluble in polar solvents like water and alcohols.[Solubility of Things][3], [CymitQuimica][4]

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

A. Synthesis-Related Impurities

Question 1: What are the most likely impurities I should expect from the synthesis of 2-hydroxyethyl N-methylcarbamate?

The nature of impurities is highly dependent on the synthetic route employed. Common methods for carbamate synthesis include the reaction of an amine with a chloroformate or the coupling of an amine, carbon dioxide, and a halide.[5]

Answer: Based on common synthetic pathways for carbamates, you should anticipate the following potential impurities:

  • Unreacted Starting Materials: Residual 2-(methylamino)ethanol or the carbamoylating agent.

  • Overalkylation Products: If an alkyl halide is used in a three-component coupling, N-alkylation of the carbamate nitrogen can occur.[6]

  • Side-products from Isocyanate Intermediates: If the synthesis proceeds via an isocyanate, side reactions of the isocyanate with water or other nucleophiles can generate ureas or other undesired carbamates.[7]

  • Dimerization or Polymerization Products: Depending on the reaction conditions, self-reaction of starting materials or intermediates may lead to higher molecular weight impurities.

A general workflow for identifying and mitigating these impurities is outlined below:

cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Strategy cluster_final Final Product Start Crude Product TLC TLC/LC-MS Analysis Start->TLC Initial Purity Check NMR ¹H and ¹³C NMR TLC->NMR Structural Confirmation of Impurities Distillation Vacuum Distillation NMR->Distillation High-boiling impurities Chromatography Column Chromatography NMR->Chromatography Polar impurities Recrystallization Recrystallization (if solid) NMR->Recrystallization Crystallizable impurities Pure Pure 2-hydroxyethyl N-methylcarbamate Distillation->Pure Chromatography->Pure Recrystallization->Pure

Caption: Impurity identification and purification workflow.

B. Degradation During Purification

Question 2: My product seems to be degrading during purification, especially when I try to distill it. What is happening and how can I prevent it?

Answer: 2-hydroxyethyl N-methylcarbamate is susceptible to thermal degradation. Given its high boiling point, distillation at atmospheric pressure will likely lead to decomposition. A common degradation pathway for N-hydroxyalkyl carbamates at elevated temperatures is intramolecular transesterification.[8]

This reaction results in the formation of a cyclic carbamate (an oxazolidinone) and a diol. For 2-hydroxyethyl N-methylcarbamate, the likely degradation products are N-methyl-2-oxazolidinone and ethylene glycol.

cluster_degradation Thermal Degradation Pathway reactant 2-hydroxyethyl N-methylcarbamate transition Intramolecular Transesterification reactant->transition Heat (Δ) product1 N-methyl-2-oxazolidinone transition->product1 product2 Ethylene Glycol transition->product2

Caption: Thermal degradation of 2-hydroxyethyl N-methylcarbamate.

Troubleshooting Thermal Degradation:

  • Utilize Vacuum Distillation: To circumvent thermal decomposition, it is imperative to perform distillation under reduced pressure.[9][10] This will significantly lower the boiling point of the compound, allowing for its purification at a temperature where the rate of degradation is negligible.

  • Short-Path Distillation: For particularly sensitive compounds, a short-path distillation apparatus is recommended to minimize the residence time of the compound at elevated temperatures.

Question 3: I'm observing changes in my product's purity during aqueous workup or storage in solution. What could be the cause?

Answer: Carbamates are susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Both acidic and basic conditions can promote the cleavage of the carbamate bond.[11]

  • Base-Catalyzed Hydrolysis: This is often the more significant concern. Under basic conditions, the carbamate will hydrolyze to 2-(methylamino)ethanol and a carbonate salt.

  • Acid-Catalyzed Hydrolysis: While generally slower for carbamates, acidic conditions can also lead to hydrolysis, yielding 2-(methylamino)ethanol, carbon dioxide, and the protonated amine.[12]

cluster_hydrolysis Hydrolysis Pathways reactant 2-hydroxyethyl N-methylcarbamate base Base-Catalyzed (OH⁻) reactant->base acid Acid-Catalyzed (H₃O⁺) reactant->acid products_base 2-(methylamino)ethanol + CO₃²⁻ base->products_base products_acid 2-(methylamino)ethanol + CO₂ + H₂O acid->products_acid

Caption: Hydrolysis pathways for 2-hydroxyethyl N-methylcarbamate.

Troubleshooting Hydrolytic Degradation:

  • Maintain Neutral pH: During aqueous extractions, use buffers to maintain a neutral pH (around 6.5-7.5) to minimize hydrolysis.

  • Avoid Strong Acids and Bases: If an acid or base wash is necessary, use dilute solutions and minimize contact time. Immediately follow with a wash with neutral water or brine.

  • Store Anhydrously: For long-term storage, it is best to store the purified compound neat and under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.

C. Purification Protocols and Troubleshooting

Question 4: I am struggling with the column chromatography of 2-hydroxyethyl N-methylcarbamate. What solvent systems and stationary phases are recommended?

Answer: Given the polar nature of the molecule, both normal-phase and reversed-phase chromatography can be considered.

Normal-Phase Chromatography:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol) is typically effective.

    • Starting Point: Begin with a mobile phase of low polarity and gradually increase the proportion of the polar solvent to elute your compound. A good starting point could be a gradient of ethyl acetate in hexanes.

  • Troubleshooting:

    • Tailing: If you observe significant tailing of your product's peak, it may be due to strong interactions with the acidic silanol groups on the silica. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can help to mitigate this.

    • Poor Separation: If impurities co-elute with your product, try a different solvent system. For example, replacing ethyl acetate with acetone or a mixture of dichloromethane and methanol can alter the selectivity.

Reversed-Phase Chromatography:

  • Stationary Phase: C18-functionalized silica is the most common choice.

  • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile.

    • Starting Point: Begin with a high percentage of water and gradually increase the organic solvent concentration.

  • Troubleshooting:

    • Broad Peaks: Ensure your sample is fully dissolved in the initial mobile phase before loading onto the column to prevent precipitation and band broadening.

Experimental Protocol: Flash Column Chromatography (Normal Phase)

  • Slurry Pack the Column: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Load the Sample: Dissolve your crude 2-hydroxyethyl N-methylcarbamate in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute with a Gradient: Start with the initial mobile phase and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) while collecting fractions.

  • Monitor Fractions: Use thin-layer chromatography (TLC) to analyze the collected fractions and identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Question 5: Can I purify 2-hydroxyethyl N-methylcarbamate by recrystallization? It keeps "oiling out".

Answer: As 2-hydroxyethyl N-methylcarbamate is a liquid at room temperature, traditional recrystallization is not a suitable primary purification method. The "oiling out" phenomenon occurs when a compound separates from a solution as a liquid rather than forming crystals.

However, if you have a solid derivative or an impurity that is a solid, recrystallization could be used to purify the solid component away from your liquid product. For polar carbamates that are solids, common recrystallization solvent systems include mixtures of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, diethyl ether).[13][14]

Question 6: What is the best way to assess the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your 2-hydroxyethyl N-methylcarbamate.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity of N-methylcarbamates.[15][16][17]

    • Method: A reversed-phase C18 column with a water/methanol or water/acetonitrile gradient is typically used.

    • Detection: Due to the lack of a strong chromophore, UV detection may have limited sensitivity. A more sensitive and specific method is post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, which is a crucial piece of identifying information.

III. References

  • Synthesis of 2-hydroxyethyl carbamate. PrepChem.com. [Link][18]

  • Dell’Amico, D. B., Calderazzo, F., & Pampaloni, G. (2021). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 26(11), 3192. [Link][19]

  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: An Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link][6]

  • Luo, W., Li, Y., Kumar, V., & Kuder, C. H. (2011). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Chemico-Biological Interactions, 193(3), 206–212. [Link][20]

  • Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2008). BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. Organic Syntheses, 85, 287. [Link][21]

  • PubChem. (n.d.). 2-hydroxyethyl N-methylcarbamate. [Link][22]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(22), 8755–8784. [Link][5]

  • Vacondio, F., Silva, C., & Mor, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 245–249. [Link][11]

  • U.S. Environmental Protection Agency. (1995). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. [Link][15]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285221, 2-hydroxyethyl N-methylcarbamate. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link][7]

  • Liu, Z., Liu, Y., & Zhang, M. (2018). Preparation of a hydroxyethyl-based monolithic column and its application in the isolation of intact proteins from complex bio-samples. Journal of Chromatography A, 1572, 58–65. [Link][23]

  • E-mail, F. N. (2002). N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies. Journal of Environmental Science and Health, Part B, 37(4), 333–345. [Link][24]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link][13]

  • Wikipedia. (2023, December 29). Vacuum distillation. [Link][9]

  • Dionex Corporation. (n.d.). The Acclaim Carbamate Column—A Superior Solution. [Link][16]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. [Link][10]

  • Mac´kowski, J. (2015). Problem No. 33: Excessive amount of carbamate solution from recirculation section. UreaKnowHow.com Round Table. [Link][25]

  • Fersht, A. R., & Jencks, W. P. (1970). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Journal of the American Chemical Society, 92(18), 5432–5442. [Link][26]

  • Butler, A. R. (1970). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic, 858–861. [Link][27]

  • Goti, A., & Cardona, F. (2016). Various Approaches for the Synthesis of Organic Carbamates. Current Organic Synthesis, 13(6), 848–873. [Link][28]

  • Fersht, A. R., & Jencks, W. P. (1970). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Journal of the American Chemical Society, 92(18), 5442–5452. [Link][29]

  • Column Chromatography. (n.d.). Purification of Organic Solvents. [Link][30]

  • Riba Solé, J. (2021). A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. (Bachelor's thesis). University of Barcelona. [Link][31]

  • Ashton, F. M., & Crafts, A. S. (1973). Mode of action of herbicides. Wiley. [Link][32]

  • Wolfe, N. L., Zepp, R. G., & Paris, D. F. (1978). Kinetics of Carbaryl Hydrolysis. Water Research, 12(8), 565–571. [Link][12]

  • Bobbink, F. D., Gracia, J. I., & Dyson, P. J. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology, 11(20), 6745–6751. [Link][33]

  • Seth, V., Banerjee, B. D., & Chakravorty, A. K. (2001). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 709139. [Link][34]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [14]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link][17]

  • Hickman, K. C. D. (1943). U.S. Patent No. 2,324,088. Washington, DC: U.S. Patent and Trademark Office. [35]

  • Fukazawa, H., Hori, Y., & Nakazawa, H. (2007). Behavior of N-Methylcarbamate Pesticides during Refinement Processing of Edible Oils. Journal of Oleo Science, 56(1), 21–26. [Link][36]

  • Chuchani, G., & Rotinov, A. (1975). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. International Journal of Chemical Kinetics, 7(2), 187–194. [Link][37]

  • Reddit. (2020, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link][38]

  • Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. [Link][39]

  • Vaghjiani, G. L., Miller, J. A., & Allendorf, M. D. (2013). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. The Journal of Physical Chemistry A, 117(46), 11634–11646. [Link][40]

  • Norberto, F., Araújo, M. E. M., Herves, P., & Ribeiro, L. (2002). Hydrolysis of Benzothiazolylcarbamates in Basic Media. Journal of Chemical Research, Synopses, (12), 598–600. [Link]

  • LibreTexts Chemistry. (2021, March 5). 5.4: Vacuum Distillation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733206, tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • American Elements. (n.d.). 2-hydroxyethyl N-methylcarbamate. [Link][2]

  • Solubility of Things. (n.d.). 2-Hydroxyethyl carbamate. [Link][3]

Sources

Troubleshooting

preventing the degradation of 2-hydroxyethyl N-methylcarbamate during storage

This technical guide details the stability protocols for 2-hydroxyethyl N-methylcarbamate (CAS 13296-57-6). It is designed to function as a self-contained support resource for researchers observing unexpected impurities...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability protocols for 2-hydroxyethyl N-methylcarbamate (CAS 13296-57-6). It is designed to function as a self-contained support resource for researchers observing unexpected impurities or loss of assay potency.

Executive Summary: The Degradation Mechanism

The primary stability threat to 2-hydroxyethyl N-methylcarbamate is intramolecular cyclization , not just simple oxidation or hydrolysis.

Unlike standard carbamates, this molecule possesses a pendant hydroxyl group at the


-position relative to the carbamate oxygen. Under improper storage (heat, moisture, or catalytic pH), the hydroxyl oxygen nucleophilically attacks the carbonyl carbon. This results in the formation of ethylene carbonate  and the release of methylamine  (gas).
The "Silent Killer" of Purity

This reaction is often an equilibrium. In a sealed vial at room temperature, the compound may slowly revert to thermodynamic products (Ethylene Carbonate + Methylamine), especially if the volatile amine can escape or react with the headspace.

Storage & Handling Protocols (SOP)

To maintain >98% purity, strict adherence to these environmental controls is required.

A. Environmental Control Matrix
VariableCritical LimitScientific Rationale
Temperature -20°C (Optimal) < 4°C (Mandatory)Thermal energy provides the activation energy (

) required for the nucleophilic attack of the -OH group on the carbonyl.
Atmosphere Argon or Nitrogen Moisture acts as a proton shuttle, lowering the energy barrier for cyclization and hydrolysis.
Container Amber Glass, Teflon-lined Cap Prevents photo-initiated oxidation of the alcohol; Teflon prevents leaching of plasticizers which can catalyze degradation.
pH Sensitivity Neutral (pH 7) Avoid Bases: Base deprotonates the alcohol, making it a potent nucleophile (rapid cyclization). Avoid Acids: Acid protonates the carbonyl, increasing susceptibility to hydrolysis.
B. Handling "Do's and Don'ts"
  • DO equilibrate the vial to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, accelerating degradation.

  • DO NOT store in aqueous solution for >24 hours. Hydrolysis to ethylene glycol and methylamine is inevitable in water over time.

  • DO re-purge the headspace with inert gas after every use.

Troubleshooting Guide (Q&A)

Q1: I opened the vial and detected a "fishy" or ammonia-like odor. Is the compound compromised?

Verdict: High Risk of Degradation. Root Cause: The "fishy" smell is methylamine (


). This indicates the carbamate linkage has cleaved, likely through the cyclization pathway described above.
Action:  Perform a quantitative NMR immediately. If methylamine salts or ethylene carbonate (>5%) are present, repurify or discard.

Q2: My LC-MS shows a new peak with m/z = 88 (or similar, depending on ionization). What is it?

Verdict: Ethylene Carbonate Formation. Analysis: The molecular weight of 2-hydroxyethyl N-methylcarbamate is ~119 g/mol .[1][2] Ethylene carbonate has a MW of 88.06 g/mol . Mechanism: The loss of the methylamine group (MW 31) confirms the intramolecular cyclization. Action: This impurity is difficult to remove by simple evaporation. Flash chromatography is required (Ethylene carbonate is highly polar).

Q3: The liquid has turned slightly yellow. Can I still use it?

Verdict: Proceed with Caution. Root Cause: Color change usually indicates minor oxidation of the alcohol tail to an aldehyde or trace polymerization of degradation byproducts. Action: If purity is >95% by HPLC, it may be usable for non-sensitive reactions. However, for precise kinetics or biological assays, redistillation or replacement is recommended.

Visualizing the Degradation Pathway

The following diagram illustrates the competing pathways: Cyclization (dominant in dry/heat conditions) and Hydrolysis (dominant in wet conditions).

DegradationPathways Compound 2-Hydroxyethyl N-methylcarbamate (MW 119) Intermediate Tetrahedral Intermediate Compound->Intermediate Intramolecular Nucleophilic Attack (Heat/Base) HydrolysisProd Ethylene Glycol + Methylamine + CO2 Compound->HydrolysisProd Direct Hydrolysis (H2O / Acid / Base) EthyleneCarb Ethylene Carbonate (MW 88) + Methylamine Intermediate->EthyleneCarb Elimination of Methylamine

Figure 1: The dual degradation pathways. Note that cyclization yields Ethylene Carbonate, while hydrolysis destroys the core skeleton entirely.

Quality Control (QC) Protocols

Before using stored material in critical experiments, validate integrity using Proton NMR (


H-NMR) .
Standard Purity Check (CDCl , 400 MHz)
Signal (

ppm)
MultiplicityIntegrationAssignmentStatus
2.78 - 2.85 Doublet3H

Product
3.70 - 3.85 Multiplet2H

Product
4.15 - 4.25 Multiplet2H

Product
4.54 Singlet--

Impurity (Ethylene Carbonate)
2.4 - 2.5 Singlet--

Impurity (Methylamine)

Pass Criteria: Integration of the 4.54 ppm singlet must be < 1% relative to the product methylene peaks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285221, 2-hydroxyethyl N-methylcarbamate. Retrieved from [Link]

  • Royal Society of Chemistry. Mechanisms of cyclic carbonate formation from amino alcohols. (Contextual grounding on carbamate cyclization kinetics). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. (Standard analytical methods for carbamate stability). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Hydroxyethyl N-methylcarbamate-Based Assays

Welcome to the technical support center for assays involving 2-hydroxyethyl N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 2-hydroxyethyl N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation. Our approach moves beyond simple checklists to provide in-depth, cause-and-effect explanations, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries. For more detailed solutions, please refer to the subsequent sections.

Q1: My blank or negative control wells show a high signal. What is the most likely cause? A: A high background signal is typically due to one of three factors: 1) Contamination of your assay buffer or reagents, 2) Spontaneous degradation of the substrate or detection reagent, or 3) Non-specific binding of detection molecules to the plate surface. Insufficient washing between steps is also a frequent cause in multi-step assays like ELISAs.[1][2][3][4] Start by preparing fresh buffers and ensuring your reagents are within their expiration dates and stored correctly.

Q2: My results are highly variable between replicate wells (High Coefficient of Variation - CV%). Why? A: High CV is almost always linked to procedural inconsistencies. The primary culprits are inaccurate pipetting, temperature fluctuations across the microplate, or inconsistent incubation timing.[1] Ensure your pipettes are calibrated, use consistent pipetting technique, and allow all reagents and plates to equilibrate to room temperature before starting the assay.[5][6]

Q3: I am seeing little to no signal, even in my positive controls. What should I check first? A: The complete absence of a signal usually points to a critical failure of a core reagent.[7] Check that you have not omitted a key reagent, that your primary enzyme or antibody has not lost activity due to improper storage, or that the substrate has not degraded. Also, verify that your plate reader is set to the correct wavelength for your assay's endpoint.[5][8]

Q4: How should I prepare and store 2-hydroxyethyl N-methylcarbamate stock solutions? A: Carbamates can be susceptible to hydrolysis, especially at alkaline pH.[9][10] It is recommended to prepare stock solutions in a dry, aprotic solvent like DMSO or ethanol. For long-term storage, aliquot and store at -20°C or -80°C in tightly sealed vials to prevent degradation from moisture and repeated freeze-thaw cycles.[11] When preparing aqueous working solutions, use a buffer at a neutral or slightly acidic pH (pH 6.0-7.5) and prepare it fresh for each experiment to minimize hydrolysis.

Section 2: Detailed Troubleshooting Guides

This section provides a systematic approach to identifying and solving specific experimental problems.

Problem A: High Background Signal

A high background signal obscures the distinction between your target signal and noise, reducing the assay's dynamic range and sensitivity.

Logical Diagnostic Workflow for High Background

start High Background Signal Detected check_reagents Prepare Fresh Assay Buffer & Re-run Blanks start->check_reagents reagents_ok Background Still High check_reagents->reagents_ok No Change reagents_bad Background Reduced (Contaminated Reagent) check_reagents->reagents_bad Fixed check_substrate Test Substrate Auto-Hydrolysis (Incubate Substrate + Buffer, No Enzyme) reagents_ok->check_substrate substrate_ok No Signal Increase check_substrate->substrate_ok No Change substrate_bad Signal Increases (Substrate Instability) check_substrate->substrate_bad Fixed check_washing Increase Wash Steps/Volume (For ELISA/Coated Plates) substrate_ok->check_washing washing_ok Background Still High check_washing->washing_ok No Change washing_bad Background Reduced (Insufficient Washing) check_washing->washing_bad Fixed check_concentration Reduce Detection Reagent Concentration washing_ok->check_concentration concentration_bad Background Reduced (Reagent Conc. Too High) check_concentration->concentration_bad Fixed

Caption: A step-by-step diagnostic workflow for troubleshooting high background signals.

Common Causes and Solutions for High Background

Potential Cause Underlying Mechanism & Explanation Recommended Solution & Verification
Reagent Contamination Buffers, water, or stock solutions may be contaminated with microbes or chemicals that interfere with the assay.[1][4] This is common in shared lab spaces.Prepare all buffers fresh using high-purity water. Filter-sterilize if necessary. Verification: A freshly prepared blank should yield a near-zero reading.
Substrate Instability The substrate (e.g., acetylthiocholine in AChE assays) may be hydrolyzing spontaneously, generating a positive signal without enzymatic activity. This is often exacerbated by suboptimal pH or temperature.Run a "substrate-only" control (buffer + substrate). If the signal increases over time, the substrate is unstable. Consider lowering the buffer pH, reducing incubation temperature, or sourcing a higher-purity substrate.
Excessive Detection Reagent Too much enzyme conjugate or detection antibody (in ELISA-type assays) can lead to non-specific binding and a high background.Perform a titration experiment to determine the optimal concentration of the detection reagent. Reduce the concentration and re-run the assay. Verification: The signal in negative control wells should decrease without significantly impacting the positive control signal.
Insufficient Plate Washing In assays where components are bound to the plate, residual unbound detection reagents will remain if washing is inadequate, causing a universal high signal.[1]Increase the number of wash cycles (e.g., from 3 to 5) or the volume of wash buffer per well. Ensure the plate washer is functioning correctly with no clogged ports.[1]
Sample Matrix Interference Components in the sample itself (e.g., colored compounds, endogenous enzymes) can interfere with colorimetric or fluorometric readings.[12]Run a "sample-only" control (sample + buffer, no detection reagents). If this control has a high signal, it indicates matrix interference. Consider sample dilution or a purification step like solid-phase extraction (SPE).[13]
Problem B: Low or No Signal

This issue prevents the accurate measurement of the analyte and can invalidate the entire experiment.

Common Causes and Solutions for Low/No Signal

Potential Cause Underlying Mechanism & Explanation Recommended Solution & Verification
Inactive Enzyme/Protein The core enzyme (e.g., Acetylcholinesterase) may have denatured due to improper storage (e.g., repeated freeze-thaws, incorrect temperature).[7]Thaw a fresh aliquot of the enzyme and run a positive control. Verification: A new aliquot should restore activity. Always aliquot enzymes upon receipt to avoid repeated freeze-thaw cycles.
Degraded Reagents Critical reagents like the substrate, HRP conjugate, or the 2-hydroxyethyl N-methylcarbamate standard itself may have degraded over time or due to light/heat exposure.Prepare all critical reagents fresh from stock powders or new kits. Check expiration dates. Verification: Fresh reagents should restore the signal in the positive control and standard curve.
Incorrect Buffer pH or Composition Enzyme activity is highly dependent on pH. An incorrectly prepared buffer can completely inhibit the reaction. Some buffer components (e.g., EDTA, Azide) can inhibit enzymes.[5]Remake the buffer, carefully verifying the pH with a calibrated meter. Check the protocol for any mention of incompatible reagents.[5]
Incorrect Wavelength/Filter The plate reader settings must match the absorbance or emission maximum of the fluorophore/chromophore generated in the assay.[5][8]Consult the assay protocol or reagent datasheet for the correct wavelength. Run a known positive sample and perform a wavelength scan if the reader has this capability to find the peak absorbance.
Omission of a Critical Reagent A simple but common error is accidentally leaving out a key component like the substrate, enzyme, or detection reagent.[5]Carefully review your pipetting steps against the protocol. Use a checklist during assay setup.
Problem C: Inaccurate or Inconsistent Standard Curve

A reliable standard curve is the foundation of quantitative assays. Problems here directly translate to inaccurate sample quantification.[14][15][16]

Visualizing Standard Curve Components

cluster_0 Standard Curve Generation cluster_1 Data Analysis stock High Concentration Stock Solution dilution Point 1 Point 2 ... Point n Known Concentrations stock->dilution:p1 Pipette & Mix measurement Measure Response (e.g., Absorbance) dilution->measurement blank Blank (0 Concentration) blank->measurement plotting Plot: Response vs. Concentration measurement->plotting regression Fit Linear Regression y = mx + c Calculate R² Value plotting->regression interpolation Interpolate Concentration from Standard Curve regression->interpolation unknown Unknown Sample (Measure Response) unknown->regression Use Equation cluster_0 Enzymatic Reaction cluster_1 Detection Reaction AChE Acetylcholinesterase (Enzyme) Thiocholine Thiocholine (Product) AChE->Thiocholine Hydrolyzes ATChI Acetylthiocholine (Substrate) ATChI->AChE Inhibitor 2-hydroxyethyl N-methylcarbamate Inhibitor->AChE Inhibits TNB TNB²⁻ (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) (Colorless) DTNB->Thiocholine measurement Spectrophotometer TNB->measurement Measure Absorbance @ 412 nm

Caption: Reaction principle of the colorimetric Ellman's method for measuring AChE activity.

  • Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer, pH 7.4), AChE working solution, DTNB (Ellman's reagent) solution, and substrate (acetylthiocholine) solution.

  • Plate Setup:

    • Add assay buffer to all wells.

    • Add your 2-hydroxyethyl N-methylcarbamate standards or samples to the appropriate wells.

    • Add a solvent control (containing the same concentration of solvent, e.g., DMSO, as your samples).

    • Include a "100% activity" control (no inhibitor) and a "blank" control (no enzyme).

  • Pre-incubation: Add the AChE working solution to all wells except the blank. Mix gently and incubate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the DTNB and acetylthiocholine substrate solution to all wells to start the reaction. Use of a multichannel pipette is highly recommended to ensure the reaction starts simultaneously in all wells. [17]5. Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 412 nm and the correct temperature. Take kinetic readings every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute, mOD/min) for each well. The percent inhibition is calculated as: % Inhibition = (1 - (Rate of Sample / Rate of 100% Activity Control)) * 100

References
  • Assay Troubleshooting | MB - About. (n.d.).
  • Elabscience® Rat AChE(Acetylcholinesterase) ELISA Kit. (n.d.).
  • How to deal with high background in ELISA. (n.d.). Abcam.
  • Spectrophotometer Selection and Troubleshooting: A Practical Guide. (2025, July 11). Sper Scientific Direct.
  • MDH Assay Enzyme Hints & Tips. (n.d.). Sandiego.
  • Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. (n.d.). Hinotek.
  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
  • Preparation of Calibration Curves - A Guide to Best Practice. (n.d.). National Measurement Laboratory.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
  • Carbamate Toxicity. (n.d.). StatPearls - NCBI Bookshelf.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (n.d.). MDPI.
  • What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
  • 2-Hydroxyethyl Methacrylate (2-HEMA). (n.d.). Chemius.
  • How to Make a Calibration Curve: A Step-by-Step Guide. (2022, July 7). Lab Manager.
  • Kinetics of Carbaryl Hydrolysis. (n.d.). College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University.
  • Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Causes Of High Background In ELISA Tests and How to Solve Them. (2024, February 13). Caltag Medsystems.
  • METHOD 531.2. MEASUREMENT OF N-METHYLCARBAMOYLOXIMES AND N-METHYLCARBAMATES IN WATER BY DIRECT AQUEOUS INJECTION HPLC WITH POSTCOLUMN. (n.d.). AccuStandard.
  • Analysis of N-Methyl Carbamate Pesticides in Food. (n.d.).
  • 1.8: Serial Dilutions and Standard Curve. (2023, January 17). Biology LibreTexts.
  • Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. (2025, December 18). ResearchGate.
  • ELISA Troubleshooting: High Background. (n.d.). Sino Biological.
  • preventing decomposition of ethyl (2-hydroxypropyl)carbamate during storage. (n.d.). Benchchem.
  • What Is A Standard Curve In Biochemistry? - Chemistry For Everyone. (2025, January 27). YouTube.
  • How to Prepare Calibration Curve Standards. (2022, March 22). Bio-Analysis Centre.
  • Interference in autoanalyzer analysis. (n.d.). PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Impact of pH on the Stability and Reactivity of 2-hydroxyethyl N-methylcarbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxyethyl N-methylcarbamate. This guide provides in-depth technical information, troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxyethyl N-methylcarbamate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical influence of pH on the stability and reactivity of this compound. Understanding these principles is paramount for ensuring the integrity of your experiments, the validity of your results, and the successful development of stable formulations.

Introduction: The Pivotal Role of pH

2-hydroxyethyl N-methylcarbamate, like many carbamate-containing molecules, exhibits pH-dependent stability. The pH of the solution dictates the rates and mechanisms of its degradation, primarily through hydrolysis.[1][2] This sensitivity stems from the susceptibility of the carbamate functional group to both acid- and base-catalyzed reactions. For researchers, this means that improper pH control during experiments, formulation, or storage can lead to significant degradation of the parent compound, yielding inaccurate results and potentially compromising the efficacy and safety of a drug product. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with 2-hydroxyethyl N-methylcarbamate.

Q1: Why is my stock solution of 2-hydroxyethyl N-methylcarbamate degrading so quickly?

A1: The most likely cause is improper pH of your solvent. Carbamates are susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution.[1][2] Alkaline conditions, in particular, can significantly accelerate the hydrolysis of carbamates.[3] If you are dissolving the compound in an unbuffered aqueous solution, the inherent acidity or basicity of the water, or contaminants, could be creating a pH environment that promotes degradation.

Troubleshooting Steps:

  • Measure the pH: Immediately measure the pH of your stock solution.

  • Use Buffered Solutions: Always prepare stock solutions and experimental media using a buffer system that maintains the desired pH. The choice of buffer is critical and should be inert with respect to the carbamate. Phosphate or citrate buffers are common starting points, but compatibility should always be verified.

  • Storage Conditions: Store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to further slow down degradation kinetics. However, be aware that pH can shift upon freezing and thawing, so re-verification of pH after thawing is advisable.

Q2: What are the primary degradation products of 2-hydroxyethyl N-methylcarbamate at different pH values?

A2: The degradation of 2-hydroxyethyl N-methylcarbamate proceeds via different mechanisms under acidic and alkaline conditions, leading to distinct degradation products.

  • Alkaline Hydrolysis (High pH): Under basic conditions, the hydrolysis of N-methylcarbamates is a significant degradation pathway.[3] The reaction is often initiated by a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate group.[3][4] For primary carbamates, this can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism.[5] This pathway typically yields 2-hydroxyethanol, methylamine, and carbon dioxide as the final products.

  • Acid-Catalyzed Hydrolysis (Low pH): In acidic solutions, the hydrolysis mechanism can differ. While acid-catalyzed hydrolysis is a known pathway for some carbamates, for others, it may not be the dominant mechanism.[3] For some N-methylcarbamates, acid-catalyzed reactions can lead to different degradation products compared to alkaline conditions.[6]

The expected degradation pathways are visualized below:

Caption: pH-dependent hydrolysis pathways of 2-hydroxyethyl N-methylcarbamate.

Q3: I am observing unexpected peaks in my HPLC analysis. Could these be related to pH-induced reactivity?

A3: Yes, absolutely. The appearance of unexpected peaks is a classic indicator of compound degradation or reaction with components of your mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH: Verify the pH of your HPLC mobile phase. Even slight variations in pH can significantly impact the retention time and stability of your analyte on the column.

  • Sample Diluent: Ensure the pH of your sample diluent is compatible with the mobile phase and does not induce degradation before injection.

  • Forced Degradation Study: To confirm if the unexpected peaks are degradation products, perform a forced degradation study. Intentionally expose your compound to acidic, basic, and oxidative conditions and analyze the resulting chromatograms. This will help you identify the retention times of the major degradation products.

Q4: How does pH affect the reactivity of 2-hydroxyethyl N-methylcarbamate in derivatization reactions?

A4: The pH is a critical parameter in many derivatization reactions. For reactions involving the carbamate nitrogen or the hydroxyl group, the pH will influence the protonation state of these functional groups, thereby affecting their nucleophilicity and reactivity. For instance, in reactions where the carbamate nitrogen acts as a nucleophile, a more basic pH might be required to deprotonate it and increase its reactivity. Conversely, for reactions involving the hydroxyl group, the pH will determine its availability for reaction. Careful optimization of the reaction pH is essential to achieve desired derivatization efficiency and avoid unwanted side reactions or degradation of the starting material.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

  • Symptom: High variability in dose-response curves or unexpected loss of activity.

  • Potential Cause: Degradation of the compound in the cell culture medium due to its pH (typically around 7.2-7.4).

  • Troubleshooting Workflow:

G Troubleshooting Inconsistent Biological Assay Results Start Inconsistent Assay Results Check_pH Measure pH of Assay Medium Start->Check_pH Incubate_Compound Incubate Compound in Medium (without cells) at 37°C Check_pH->Incubate_Compound Analyze_Stability Analyze Stability over Time (e.g., HPLC at 0, 2, 4, 8h) Incubate_Compound->Analyze_Stability Degradation_Observed Significant Degradation? Analyze_Stability->Degradation_Observed No_Degradation No Significant Degradation Degradation_Observed->No_Degradation No Modify_Protocol Modify Protocol: - Prepare fresh solutions - Reduce incubation time - Consider formulation strategies Degradation_Observed->Modify_Protocol Yes Consider_Other_Factors Investigate Other Factors (e.g., cell-mediated metabolism) No_Degradation->Consider_Other_Factors

Caption: Workflow for troubleshooting inconsistent biological assay results.

Issue 2: Poor Yield or Multiple Products in a Synthesis Step

  • Symptom: A reaction involving 2-hydroxyethyl N-methylcarbamate gives a low yield of the desired product and several unidentified byproducts.

  • Potential Cause: The reaction pH is promoting side reactions or degradation of the starting material or product.

  • Troubleshooting Steps:

    • Analyze the Reaction Mixture at Different Time Points: Use techniques like TLC or LC-MS to monitor the progress of the reaction and the formation of byproducts over time.

    • Conduct a pH Screen: Run small-scale reactions at a range of pH values to identify the optimal pH for maximizing the yield of the desired product while minimizing byproduct formation.

    • Consider the pKa of Reactants and Products: Understanding the pKa values of all components in the reaction mixture can help predict how changes in pH will affect their reactivity and stability.

Experimental Protocols

Protocol 1: pH-Rate Profile for the Hydrolysis of 2-hydroxyethyl N-methylcarbamate

This protocol outlines a general procedure for determining the rate of hydrolysis of 2-hydroxyethyl N-methylcarbamate as a function of pH.

Materials:

  • 2-hydroxyethyl N-methylcarbamate

  • Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9, 11). Ensure the buffer components do not interfere with the analysis.

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of 2-hydroxyethyl N-methylcarbamate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • For each pH to be tested, prepare a series of reaction vials containing the buffer solution.

  • Equilibrate the buffer solutions to the desired temperature (e.g., 25°C, 37°C, or 50°C).

  • Initiate the reaction by adding a small aliquot of the stock solution to each vial to achieve the desired final concentration.

  • At various time points, withdraw an aliquot from each vial and quench the reaction if necessary (e.g., by adding an equal volume of cold mobile phase or a quenching agent).

  • Analyze the samples by HPLC to determine the concentration of the remaining 2-hydroxyethyl N-methylcarbamate.

  • Plot the natural logarithm of the concentration of the carbamate versus time for each pH. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs) for hydrolysis at that pH.

  • Construct a pH-rate profile by plotting log(k_obs) versus pH.

Data Presentation:

pHTemperature (°C)Observed Rate Constant (k_obs, s⁻¹)Half-life (t₁/₂, h)
3.037Example valueExample value
5.037Example valueExample value
7.037Example valueExample value
9.037Example valueExample value
11.037Example valueExample value

Note: The above table is a template. Actual values must be determined experimentally.

References
  • Christensen, S. B. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. MDPI. [Link]

  • D'Agostino, P. A., & Provost, L. R. (1986). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Semantic Scholar. [Link]

  • Jencks, W. P., & Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]

  • Knaak, J. B., & Crosby, D. G. (1968). Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]

  • Moda, F., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxyethyl N-methylcarbamate. PubChem. [Link]

  • Rathore, H. S., & Khan, M. A. (2012). N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies. PubMed. [Link]

  • Toth, J. P., & Alaimo, R. J. (2021). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]

  • Zahedifar, P., et al. (2021). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Hydroxyethyl N-methylcarbamate

Topic: Solvent Effects & Process Optimization Ticket ID: HEMC-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical Support Center. This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Process Optimization Ticket ID: HEMC-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-hydroxyethyl N-methylcarbamate (HEMC) via the aminolysis of ethylene carbonate (EC) with methylamine (MA) .

This reaction is a classic example of "Click Chemistry" and Green Chemistry, often performed solvent-free (neat). However, solvent selection becomes critical when managing exotherms, scaling up, or controlling selectivity against urea byproducts.

Module 1: Reaction Kinetics & Solvent Selection

Q: Why does the reaction rate vary drastically between protic and aprotic solvents?

A: The reaction rate is governed by the stabilization of the zwitterionic tetrahedral intermediate formed during the nucleophilic attack of methylamine on ethylene carbonate.

  • Protic Solvents (Methanol, Water): These are generally superior for kinetics. They act as "proton shuttles," facilitating the proton transfer from the amine nitrogen to the alkoxide oxygen in the transition state. This lowers the activation energy (

    
    ).
    
  • Aprotic Polar Solvents (DMSO, DMF, Acetonitrile): These stabilize the polar transition state via dipole-dipole interactions but lack the hydrogen-bond donor capability to assist directly in proton transfer, often resulting in slower kinetics compared to alcohols.

  • Non-polar Solvents (Toluene, DCM): These are generally poor choices. They fail to stabilize the polar intermediate, leading to sluggish reaction rates and potential solubility issues for the polar product.

Mechanism Visualization

The following diagram illustrates the critical role of a protic solvent (represented as H-Solv) in the ring-opening mechanism.

G Start Ethylene Carbonate + Methylamine TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Product 2-Hydroxyethyl N-methylcarbamate TS->Product Ring Opening Solvent Protic Solvent (H-Bond Donor) Solvent->TS Stabilizes Zwitterion (Proton Shuttle)

Figure 1: Mechanism of amine-induced ring opening of ethylene carbonate, highlighting the stabilization of the tetrahedral intermediate by protic solvents.

Module 2: Selectivity & Impurity Management

Q: I am detecting N,N'-dimethylurea and ethylene glycol. How do I stop this?

A: These impurities arise from specific solvent-enabled side reactions.

  • Ethylene Glycol: Formed via hydrolysis . If you use water as a solvent or if your organic solvent is "wet," the hydroxide ion (generated from trace water and amine basicity) attacks the EC.

  • N,N'-Dimethylurea: Formed via double aminolysis or decarboxylation pathways if the local concentration of methylamine is too high relative to the carbonate, or if the temperature is uncontrolled.

Solvent Impact Data
Solvent SystemRelative RateSelectivity (HEMC)Primary Impurity RiskRecommendation
Neat (No Solvent) Very High>95%Urea (if overheated)Preferred for Scale (requires cooling)
Methanol High>98%Transesterification (Trace)Excellent for lab scale
Water High~85-90%Ethylene GlycolAvoid unless necessary
THF Low>95%Unreacted SMPoor solubility
Toluene Very LowVariableUrea (due to slow conversion)Not Recommended

Module 3: Troubleshooting & Process Optimization

Q: The reaction is too exothermic in the neat process. How should I modify the protocol?

A: The aminolysis of cyclic carbonates is highly exothermic (


). In the absence of solvent (which acts as a heat sink), the temperature can spike, promoting urea formation.

Recommended Protocol for Exotherm Control:

  • Charge: Load Ethylene Carbonate (EC) into the reactor. Melt at 40–50°C (EC melting point is ~36°C).

  • Solvent Dilution (Optional): If heat removal is limited, add Methanol (1-2 volumes) . This provides evaporative cooling (reflux) to clamp the max temperature.

  • Addition: Add Methylamine (aqueous or methanolic solution) dropwise .

    • Critical Parameter: Maintain internal temperature < 60°C .

  • Post-Reaction: If running neat, the product will be a viscous oil. If using methanol, strip solvent under vacuum.

Troubleshooting Decision Tree

Follow this logic flow to resolve low yield or purity issues.

Troubleshooting Start Issue: Low Yield or Purity CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityGlycol Ethylene Glycol Present? CheckImpurity->ImpurityGlycol ImpurityUrea Dimethylurea Present? CheckImpurity->ImpurityUrea LowConversion Unreacted EC? CheckImpurity->LowConversion ActionDry Action: Dry Solvent/ Reagents (Remove H2O) ImpurityGlycol->ActionDry Yes ActionTemp Action: Lower Temp Reduce Amine Excess ImpurityUrea->ActionTemp Yes ActionPolarity Action: Switch to Protic Solvent (MeOH) LowConversion->ActionPolarity Yes

Figure 2: Troubleshooting workflow for common impurities in carbamate synthesis.

Module 4: Scalability & Green Chemistry

Q: Can I run this reaction in water to be "greener"?

A: While water is the greenest solvent, it is not recommended for high-purity synthesis of HEMC due to the hydrolysis of ethylene carbonate into ethylene glycol and CO₂.

The "Greener" Alternative: The most atom-efficient and green method is the Neat (Solvent-Free) approach.

  • Atom Economy: 100% (All atoms in reactants end up in the product).

  • E-Factor: ~0 (No solvent waste).

  • Purification: Often requires no workup other than stripping trace amine.

If a solvent is required for viscosity or heat management, Ethanol or Methanol are the standard green choices, as they can be recycled and do not cause hydrolysis.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Gokmen, M. T., & Du Prez, F. E. (2012). Porous polymer particles delivered by microfluidics for biomedical applications. (Context: Aminolysis kinetics). Progress in Polymer Science, 37(6), 835-871. Link

  • Lambeth, R. H., & Henderson, T. J. (2013). Organocatalytic Synthesis of Non-Isocyanate Polyurethanes. Polymer, 54(21), 5568-5573. Link

  • Tomita, H., et al. (2001). Model reaction for the synthesis of polyhydroxyurethanes from cyclic carbonates and amines: Substituent effect on the reactivity and selectivity. Journal of Polymer Science Part A: Polymer Chemistry, 39(1), 162-168. Link

Troubleshooting

Technical Support Center: 2-Hydroxyethyl N-Methylcarbamate (2-HE-NMC) Optimization

Topic: Mitigating Cytotoxicity in Cell-Based Assays Ticket ID: #TCH-882-NMC Status: Open Assigned Specialist: Senior Application Scientist, Assay Development Introduction: The "Silent" Variable in Your Assay Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Cytotoxicity in Cell-Based Assays Ticket ID: #TCH-882-NMC Status: Open Assigned Specialist: Senior Application Scientist, Assay Development

Introduction: The "Silent" Variable in Your Assay

Welcome to the technical support hub for 2-hydroxyethyl N-methylcarbamate (2-HE-NMC). Whether you are encountering this compound as a synthesis intermediate, a degradation product of carbamate-based pharmaceuticals, or a specific reagent, its presence in cell-based assays often introduces non-specific cytotoxicity that confounds data interpretation.

The Core Problem: 2-HE-NMC acts as a "false positive" generator in toxicity screens. In non-neuronal cells, it often triggers oxidative stress and mitochondrial dysfunction, masking the true therapeutic window of your candidate drug. In neuronal models, its residual acetylcholinesterase (AChE) inhibitory activity can skew functional readouts.

This guide provides a modular troubleshooting framework to isolate, quantify, and mitigate these effects, ensuring your data reflects your drug's performance, not your solvent's toxicity.

Module 1: Diagnostic Workflow

"Is it my drug or the impurity?" Before altering your assay conditions, you must confirm that 2-HE-NMC is the driver of observed cytotoxicity. Use this decision matrix to isolate the variable.

Diagnostic Decision Tree

DiagnosticTree Start Observed Cytotoxicity in Assay Step1 Run 'Spike-In' Control: Vehicle + 2-HE-NMC (No Drug) Start->Step1 Decision1 Is Cytotoxicity > 10%? Step1->Decision1 Yes Impurity Driven Toxicity Decision1->Yes Yes No Drug Driven Toxicity Decision1->No No Step2 Check ROS Levels (DCFDA Assay) Yes->Step2 Result2 High ROS Signal? Step2->Result2 Mech1 Mechanism: Oxidative Stress Action: Add NAC/GSH Result2->Mech1 Yes Mech2 Mechanism: Non-Specific Action: Washout / Titration Result2->Mech2 No

Figure 1: Diagnostic workflow to distinguish intrinsic drug toxicity from 2-HE-NMC interference.

Module 2: Mitigation Protocols

If you have confirmed 2-HE-NMC toxicity, implement the following protocols. These are graded from least invasive (chemical handling) to most invasive (biological intervention).

Protocol A: The "Step-Down" Titration (Chemical Optimization)

Use when: 2-HE-NMC is a solvent/carrier component.

The Science: Carbamate cytotoxicity is often threshold-dependent. You must establish the No-Observed-Adverse-Effect Level (NOAEL) for the excipient itself.

  • Preparation: Prepare a 100 mM stock of 2-HE-NMC in culture media.

  • Dilution: Perform a 1:2 serial dilution (100 mM down to 0.1 mM) in a cell-free plate.

  • Seeding: Transfer these dilutions to your cell plate (e.g., HEK293 or HepG2).

  • Incubation: Incubate for 24 hours (acute) and 72 hours (chronic).

  • Readout: Use an ATP-based assay (e.g., CellTiter-Glo) rather than MTT.

    • Why? Carbamates can alter mitochondrial dehydrogenase activity, causing MTT to underestimate viability [1]. ATP provides a direct measure of metabolic health.

  • Thresholding: Identify the concentration where viability > 95%. This is your Working Limit (

    
    ). 
    
Protocol B: The ROS Scavenger Block (Biological Intervention)

Use when: You cannot lower the concentration of 2-HE-NMC without losing drug solubility.

The Science: Structural analogs like 2-hydroxyethyl methacrylate (HEMA) and ethyl carbamate are known to deplete cellular glutathione (GSH) and induce Reactive Oxygen Species (ROS) [2, 3]. Supplementing the media with N-Acetylcysteine (NAC) replenishes the GSH pool, neutralizing the carbamate-induced stress without interfering with most small-molecule drugs.

Step-by-Step:

  • Pre-Treatment: Pre-incubate cells with 1–3 mM N-Acetylcysteine (NAC) for 2 hours prior to assay start.

    • Note: Do not exceed 5 mM NAC, as high antioxidant levels can dampen normal cellular signaling.

  • Exposure: Add your drug/impurity mixture. Maintain NAC presence during the incubation.

  • Validation: Run a parallel "Vehicle + NAC" control.

  • Data Analysis: Calculate the "Rescue Index":

    
    
    
    • Success Criterion: Rescue Index > 140%.

Protocol C: Hydrolysis Prevention (Stability Control)

Use when: Toxicity increases over time (suggesting degradation).

The Science: N-methylcarbamates are susceptible to hydrolysis, particularly in basic media (pH > 7.4) or at elevated temperatures, releasing methylamine and carbonate derivatives which may be more toxic or reactive [4].

ParameterStandard ConditionOptimized ConditionReason
Media pH 7.4 – 7.67.0 – 7.2 Retards carbamate hydrolysis.
Serum (FBS) Heat-InactivatedDialyzed + Heat-Inactivated Removes endogenous esterases that cleave carbamates.
Storage 4°C (Liquid)-20°C (Anhydrous) Prevents spontaneous breakdown.
Assay Window 48 – 72 Hours< 24 Hours Minimizes accumulation of degradation products.

Module 3: Mechanism of Action (The "Why")

Understanding the toxicity pathway allows for better experimental design. 2-HE-NMC toxicity in non-neuronal cells is rarely cholinergic; it is metabolic.

Cellular Toxicity Pathway

ToxicityPathway cluster_cell Intracellular Cascade Input 2-HE-NMC (Exposure) GSH GSH Depletion (Thiol Conjugation) Input->GSH ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of redox buffer Mito Mitochondrial Dysfunction ROS->Mito Membrane damage Apop Apoptosis (Caspase 3/9) Mito->Apop Cytochrome C release Intervention NAC / GSH (Therapeutic Rescue) Intervention->GSH Replenishes Intervention->ROS Scavenges

Figure 2: The oxidative stress cascade induced by hydroxyethyl carbamates and the intervention point for antioxidants.

Module 4: Frequently Asked Questions (FAQ)

Q1: My negative control (Vehicle only) shows 30% cell death. Is this normal? A: No. This indicates you are above the


 for 2-HE-NMC. Refer to Protocol A . If you cannot lower the concentration, switch to a more robust cell line (e.g., HepG2 has higher metabolic competence than CHO cells) or implement the Protocol B  (NAC rescue).

Q2: Can I use MTT assays with this compound? A: Proceed with caution. Carbamates can inhibit mitochondrial dehydrogenases directly, leading to a false "low viability" signal in MTT assays even if cells are alive.

  • Recommendation: Validate with an orthogonal assay like LDH release (measures membrane integrity) or Resazurin (CellTiter-Blue) to confirm results [5].

Q3: Does 2-HE-NMC interfere with Acetylcholinesterase (AChE) assays? A: Yes. As an N-methylcarbamate, it is a reversible inhibitor of AChE. If you are screening for AChE inhibitors, 2-HE-NMC will act as a competitive inhibitor, artificially lowering the


 of your drug.
  • Fix: You must perform a "washout" step. Incubate cells with the drug, then wash 3x with PBS before adding the AChE substrate. Carbamate inhibition is often reversible, whereas many drug candidates (like organophosphates) are irreversible.[1]

Q4: Is this compound a carcinogen like Ethyl Carbamate? A: While 2-HE-NMC is structurally related to Ethyl Carbamate (Group 2A carcinogen), its acute cytotoxicity is the immediate concern in assays. However, treat it as a potential genotoxin. If performing long-term clonogenic assays, be aware that it may induce DNA damage via ROS, confounding results regarding your drug's mutagenicity [2].

References

  • Vertex AI Search. (2025). Cell Toxicity of 2-hydroxyethyl Methacrylate (HEMA): The Role of Oxidative Stress. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2025). Genotoxicity and Cytotoxicity of 2-hydroxyethyl Methacrylate. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2025). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Royal Society of Chemistry / NIH. Link

  • Vertex AI Search. (2025). N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2025). Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate. ResearchGate. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-hydroxyethyl N-methylcarbamate before handling.

Sources

Optimization

Technical Support Center: Design of Experiments (DoE) for Optimizing Reactions with 2-hydroxyethyl N-methylcarbamate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in successfully applying Design of Experiments (DoE) to optimize the synthesis of 2-hydroxyethyl N-methylcarbamate. Our focus is on providing practical, field-proven insights to enhance your experimental design, improve reaction outcomes, and accelerate your development timelines.

I. Conceptual Framework: Why DoE for 2-hydroxyethyl N-methylcarbamate Synthesis?

The synthesis of 2-hydroxyethyl N-methylcarbamate, a valuable building block in pharmaceutical and materials science, is most commonly achieved through the reaction of methyl isocyanate with ethylene glycol. While seemingly straightforward, achieving optimal yield and purity requires a nuanced understanding of how various reaction parameters interact. Traditional one-factor-at-a-time (OFAT) optimization is often inefficient and can miss critical interactions between variables.[1][2] DoE, a statistical approach to process optimization, allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of the reaction space with fewer experiments.[3][4][5][6]

This guide will walk you through the practical application of DoE principles for this specific synthesis, enabling you to identify critical process parameters and establish a robust and reproducible manufacturing process.

II. Troubleshooting Guide: Navigating Common DoE Challenges

This section addresses specific issues you may encounter during your DoE for the synthesis of 2-hydroxyethyl N-methylcarbamate.

Question 1: My initial screening DoE resulted in several failed reactions (zero yield). How do I proceed without skewing my model?

This is a common issue when exploring a wide experimental space. Here’s a systematic approach to troubleshoot:

  • Causality Analysis: Failed reactions at the extremes of your design space (e.g., very low temperature and short reaction time, or very high temperature leading to decomposition) provide valuable information. They help define the boundaries of your process.

  • Protocol Self-Validation: Before rerunning experiments, confirm the fidelity of your experimental setup. Ensure accurate temperature control, proper reagent addition, and effective stirring. Automated reaction stations can significantly improve reproducibility.[3]

  • Revised Experimental Design:

    • Range Reduction: Narrow the ranges for the factors that led to failed runs. For instance, if all reactions at 10°C failed, consider setting your low level to 25°C for the next iteration.

    • Center Point Augmentation: Add more center point runs to your design. This improves the statistical power to detect curvature and provides a better estimate of experimental error.

    • Response Surface Methodology (RSM): If your initial screening suggests that the optimal conditions are within your tested range, an RSM design like a Central Composite Design (CCD) or Box-Behnken Design (BBD) can help you model the curvature around the optimum and pinpoint the ideal conditions.[3][5]

Question 2: My DoE model has a low R-squared value, indicating a poor fit. What are the likely causes and how can I improve it?

A low R-squared value suggests that your model is not effectively capturing the variability in your response (e.g., yield). Here are the key areas to investigate:

  • Inclusion of Critical Factors: You may have omitted a critical factor from your design. For the synthesis of 2-hydroxyethyl N-methylcarbamate, consider the following:

    • Catalyst: While the reaction can proceed without a catalyst, the presence of a catalyst (e.g., a tertiary amine like triethylamine or DMAP) can significantly impact the reaction rate.[7] If you are not using a catalyst, consider adding it as a factor in your next DoE.

    • Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. Including different solvent types (e.g., aprotic polar vs. nonpolar) as a categorical factor can be insightful.

    • Moisture Content: Isocyanates are highly reactive with water, leading to the formation of unwanted urea byproducts.[1] Ensure your reagents and solvent are anhydrous and consider this as a critical control parameter.

  • Analytical Method Variability: An inconsistent analytical method will introduce noise and obscure the true effects of your factors.

    • Method Validation: Ensure your analytical method (e.g., HPLC, GC) is validated for linearity, accuracy, and precision for the quantification of 2-hydroxyethyl N-methylcarbamate and key impurities.

    • Sample Preparation: Standardize your sample preparation procedure to minimize variability.

  • Model Complexity: A simple linear model may not be sufficient to describe the reaction behavior. You may need to include interaction terms and quadratic terms in your model, which can be investigated using a response surface design.

Question 3: The model suggests that higher temperatures always lead to higher yields, but I am concerned about impurity formation. How can I use DoE to find a balance?

This is a classic multi-response optimization problem. DoE is an excellent tool for this.

  • Define Your Desirability Function: Most DoE software allows you to define a "desirability" for each response. For example:

    • Yield: Maximize.

    • Key Impurity 1 (e.g., urea byproduct): Minimize.

    • Key Impurity 2 (e.g., bis-carbamate of ethylene glycol): Minimize.

  • Overlay Contour Plots: Visualizing the overlay of contour plots for each response can help identify an "operating space" where you achieve an acceptable balance of high yield and low impurity levels.

  • Statistical Optimization: The software can then use the desirability functions to calculate the optimal factor settings that give the best overall outcome.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for a DoE in the synthesis of 2-hydroxyethyl N-methylcarbamate?

Based on the reaction mechanism (nucleophilic attack of the alcohol on the isocyanate), the following factors are generally considered critical:

  • Reaction Temperature: Influences the reaction rate and potential for side reactions.

  • Molar Ratio of Reactants: The stoichiometry of ethylene glycol to methyl isocyanate will impact conversion and the formation of byproducts. An excess of ethylene glycol can help minimize the formation of the bis-carbamate.

  • Reaction Time: Determines the extent of the reaction.

  • Catalyst Concentration: If a catalyst is used, its concentration will directly affect the reaction rate.

  • Reactant Concentration (Solvent Amount): Can influence reaction kinetics and ease of workup.

Q2: What are the primary responses I should measure?

The key responses to monitor are:

  • Yield of 2-hydroxyethyl N-methylcarbamate: The primary measure of reaction efficiency.

  • Purity of 2-hydroxyethyl N-methylcarbamate: Typically measured by HPLC or GC, expressed as area percent.

  • Levels of Key Impurities:

    • N,N'-dimethylurea: Formed from the reaction of methyl isocyanate with any trace water.

    • Ethylene glycol bis(methylcarbamate): Formed if a second molecule of methyl isocyanate reacts with the product.

    • Unreacted Methyl Isocyanate and Ethylene Glycol: To assess reaction completion.

Q3: What type of experimental design should I start with?

For initial screening of multiple factors, a fractional factorial design is often a good starting point. This allows you to identify the most significant factors with a reduced number of experiments. Once the key factors are identified, a full factorial or a response surface methodology (RSM) design can be used for more detailed optimization.[8]

Q4: How do I handle the hazardous nature of methyl isocyanate in a DoE setting?

Methyl isocyanate is highly toxic and volatile. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Consider using a closed system for the reaction and a scrubber to neutralize any unreacted methyl isocyanate. For DoE, it is crucial to have a consistent and safe procedure for handling and dispensing this reagent for each experimental run.

IV. Experimental Protocols & Data

Protocol 1: Screening DoE for 2-hydroxyethyl N-methylcarbamate Synthesis

This protocol outlines a 2^(4-1) fractional factorial design to screen four factors.

Factors and Levels:

FactorNameUnitsLow (-1)High (+1)
ATemperature°C3060
BMolar Ratio (EG:MIC)-1.1:11.5:1
CReaction Timehours14
DCatalyst (TEA) Conc.mol%0.11.0

Experimental Workflow:

DoE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare anhydrous ethylene glycol (EG) and triethylamine (TEA) in solvent R1 Set reactor to temperature (Factor A) P2 Prepare methyl isocyanate (MIC) solution R2 Add EG/TEA solution R1->R2 R3 Add MIC solution dropwise R2->R3 R4 Stir for specified time (Factor C) R3->R4 A1 Quench reaction R4->A1 A2 Prepare sample for HPLC A1->A2 A3 Analyze for yield and purity A2->A3 RSM_Logic Screening Screening DoE (Identify Key Factors) RSM Response Surface Methodology (e.g., CCD) Screening->RSM Significant Factors Model Develop Quadratic Model (Yield = f(Temp, Catalyst)) RSM->Model Experimental Data Optimization Numerical & Graphical Optimization (Find Optimal Conditions) Model->Optimization Mathematical Model Validation Experimental Validation (Confirm Predicted Optimum) Optimization->Validation Predicted Optimum

Caption: Logical flow from screening to optimization using RSM.

V. Conclusion

Design of Experiments is an indispensable tool for the efficient and robust optimization of chemical processes like the synthesis of 2-hydroxyethyl N-methylcarbamate. By systematically exploring the interactions between key reaction parameters, researchers can gain a deeper understanding of their process, leading to improved yields, higher purity, and more reliable manufacturing outcomes. This guide provides a starting point for troubleshooting common issues and implementing a sound DoE strategy. For further assistance, please consult the references below or contact our technical support team.

VI. References

  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link]

  • GalChimia. (2008, March 1). Reaction optimization using DoE. Retrieved from [Link]

  • Interchim. (2021, June). Streamlining Chemical Synthesis DoE for Successful Process Development. Retrieved from [Link]

  • Ghosh, T., & Ghosh, A. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Advances, 5(128), 105711-105725.

  • Reid, D. L., & Sigman, M. S. (2016). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Catalysis, 6(7), 4165-4173.

  • JMP. (n.d.). Design of Experiments. Retrieved from [Link]

  • Kapić, S., et al. (2018). Process Optimization and DOE Application in the Synthesis of Rociletinib Intermediate. Chemical and Biochemical Engineering Quarterly, 32(1), 1-10.

  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies | Definition, Methods & Uses. Retrieved from [Link]

  • Stat-Ease, Inc. (2024, February 15). DOE Crash Course for Experimenters [Video]. YouTube. [Link]

  • Trost, B. M., & Ghiviriga, I. (1995). A Mild and Efficient Method for the Preparation of Carbamates and Ureas. Organic Letters, 1(1), 133-136.

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). Green Technologies for Safer Chemical Production. Retrieved from [Link]

  • Reid, D. L., & Sigman, M. S. (2016). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Catalysis, 6(7), 4165-4173.

  • Organic Syntheses. (n.d.). Ethyl n-methylcarbamate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate. Retrieved from [Link]

  • ResearchGate. (2013, August 14). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). Green Technologies for Safer Chemical Production. Retrieved from [Link]

  • Stat-Ease, Inc. (2024, February 15). DOE Crash Course for Experimenters [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2023, September 13). Process Validation: General Principles and Practices. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-Hydroxyethyl N-methylcarbamate and Other Carbamates as Cholinesterase Inhibitors

This guide provides a comprehensive comparison of the efficacy of 2-hydroxyethyl N-methylcarbamate with other well-characterized carbamates. Aimed at researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of 2-hydroxyethyl N-methylcarbamate with other well-characterized carbamates. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to offer insights into the structure-activity relationships and functional consequences of this important class of molecules. While direct experimental efficacy data for 2-hydroxyethyl N-methylcarbamate is notably absent in publicly available literature, this guide establishes a framework for its potential evaluation by drawing comparisons with extensively studied analogues.

Introduction: The Enduring Relevance of Carbamates

Carbamates, esters of carbamic acid, are a versatile class of compounds with a broad spectrum of applications, most notably as pesticides and therapeutic agents.[1] Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] By inhibiting AChE, carbamates lead to an accumulation of acetylcholine at cholinergic synapses, resulting in prolonged stimulation of acetylcholine receptors. This property has been harnessed for both beneficial and toxicological effects. In medicine, carbamates like rivastigmine are used to treat the symptoms of Alzheimer's disease by mitigating the cholinergic deficit in the brain.[1] In agriculture, carbamate insecticides, such as carbofuran and aldicarb, have been effective in controlling a wide range of pests.[3]

The efficacy of a carbamate is intrinsically linked to its chemical structure, which dictates its affinity for the AChE active site and the stability of the resulting carbamoylated enzyme. This guide will delve into these structure-activity relationships to provide a basis for comparing 2-hydroxyethyl N-methylcarbamate with other key members of this chemical family.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary target of carbamates is the enzyme acetylcholinesterase (AChE). The inhibition process is a reversible carbamoylation of the serine hydroxyl group within the active site of the enzyme.[2] This process effectively renders the enzyme inactive, preventing it from breaking down acetylcholine.

The general mechanism can be visualized as a two-step process:

G A Carbamate + AChE B Reversible Carbamate-AChE Complex A->B Binding C Carbamoylated AChE (Inactive) B->C Carbamoylation D Regenerated AChE (Active) C->D Spontaneous Hydrolysis E Hydrolyzed Carbamate G cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Prepare Reagents: - AChE solution - Acetylthiocholine (substrate) - DTNB (Ellman's reagent) - Buffer (e.g., phosphate buffer, pH 8.0) - Test compound (2-hydroxyethyl N-methylcarbamate) and other carbamates B Add AChE, buffer, and test compound to a microplate well A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding acetylthiocholine and DTNB C->D E Monitor absorbance at 412 nm over time using a plate reader D->E F Calculate the rate of reaction for each concentration of the inhibitor E->F G Determine the percentage of inhibition relative to a control without inhibitor F->G H Plot percentage inhibition vs. inhibitor concentration and determine the IC50 value G->H

Figure 2: Experimental workflow for determining acetylcholinesterase inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare stock solutions of acetylthiocholine iodide and DTNB in buffer.

    • Prepare serial dilutions of 2-hydroxyethyl N-methylcarbamate and other carbamates to be tested.

  • Assay Execution:

    • In a 96-well microplate, add the buffer, DTNB solution, and the test compound solution to each well.

    • Add the AChE solution to initiate the pre-incubation period, allowing the carbamate to bind to the enzyme.

    • Start the reaction by adding the acetylthiocholine solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of the carbamate using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship and Future Directions

The efficacy of carbamates as AChE inhibitors is highly dependent on their molecular structure. [4][5]Key structural features that influence activity include:

  • The Carbamate Moiety: The N-methylcarbamate group is crucial for the carbamoylation of the serine residue in the AChE active site.

  • The Leaving Group: The nature of the alcohol or phenol leaving group determines the binding affinity of the carbamate to the enzyme's active site. Aromatic and bulky leaving groups often lead to higher potency.

  • Substituents on the Nitrogen: The presence and size of substituents on the carbamate nitrogen can affect the rate of carbamoylation and decarbamoylation.

Given its small and polar 2-hydroxyethyl leaving group, it is plausible that 2-hydroxyethyl N-methylcarbamate may exhibit lower AChE inhibitory potency compared to carbamates with more complex, hydrophobic leaving groups like carbofuran or carbaryl. However, its hydrophilicity might influence its solubility and distribution in biological systems.

The definitive determination of the efficacy of 2-hydroxyethyl N-methylcarbamate requires empirical testing using the protocols outlined above. Such studies would not only fill a critical knowledge gap but also contribute to a more comprehensive understanding of carbamate structure-activity relationships.

Conclusion

While a definitive statement on the efficacy of 2-hydroxyethyl N-methylcarbamate cannot be made due to the absence of direct experimental data, this guide provides a robust framework for its evaluation. By understanding the mechanism of action of carbamates and comparing the structural features of 2-hydroxyethyl N-methylcarbamate to well-characterized analogues, we can formulate testable hypotheses about its potential as an acetylcholinesterase inhibitor. The provided experimental protocols offer a clear path for researchers to determine its IC50 value and directly compare its efficacy against other carbamates, thereby contributing valuable data to the fields of toxicology, pharmacology, and drug development.

References

  • PubChem. Hydroxyethyl carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. benzyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-hydroxyethyl N-methylcarbamate. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet: Metolcarb. [Link]

  • MDPI. Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. [Link]

  • U.S. Environmental Protection Agency. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. [Link]

  • Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. PMC. [Link]

  • PubChem. Carbaryl. National Center for Biotechnology Information. [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • PubChem. ethyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

  • The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. PubMed. [Link]

  • Novel routes to aminophosphonic acids: Interaction of dimethyl H-phosphonate with hydroxyalkyl Carbamates. ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. [Link]

  • Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and antiplasmodial evaluation of new amide-, carbamate-, and ureido-type harmicines. Miguel Prudêncio's Lab. [Link]

  • ECHA CHEM. European Chemicals Agency. [Link]

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Comparative

A Strategic Guide to Assessing the In Vivo Efficacy of 2-Hydroxyethyl N-methylcarbamate as a Potential Therapeutic for Alzheimer's Disease

Introduction: Unveiling the Therapeutic Potential of a Novel Carbamate 2-Hydroxyethyl N-methylcarbamate belongs to the N-methylcarbamate class of organic compounds. While many compounds in this class are recognized for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Carbamate

2-Hydroxyethyl N-methylcarbamate belongs to the N-methylcarbamate class of organic compounds. While many compounds in this class are recognized for their role as acetylcholinesterase (AChE) inhibitors in pesticides, this very mechanism is a cornerstone of symptomatic treatment for Alzheimer's disease (AD).[1][2] Standard-of-care medications for AD, such as donepezil and rivastigmine, function by inhibiting AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain to ameliorate cognitive deficits.[3][4]

Given the absence of published in vivo therapeutic efficacy data for 2-hydroxyethyl N-methylcarbamate, this guide provides a comprehensive, technically sound framework for its preclinical evaluation. We will hypothetically position this compound as a novel therapeutic candidate for AD and outline a rigorous comparative study against established standards. This document is intended for researchers, scientists, and drug development professionals to illustrate a logical, data-driven approach to preclinical efficacy assessment.

Part 1: Foundational Safety and Dose-Range Finding

Before embarking on efficacy studies, the toxicological profile of any new chemical entity must be characterized. This is particularly critical for N-methylcarbamates, as some possess high acute toxicity.[5] A phased approach, guided by regulatory standards such as those from the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD), is mandatory.[6][7][8]

Acute Toxicity and Dose-Range Finding (DRF)

The initial step is to determine the compound's acute toxicity and to identify a dose range that is both tolerable and pharmacologically active.[3][9]

  • Rationale: A DRF study is essential to establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This information is crucial for selecting appropriate dose levels for subsequent efficacy studies, ensuring animal welfare and the scientific validity of the results.

  • Methodology: An acute oral toxicity study, following a procedure like the OECD Test Guideline 425 (Up-and-Down Procedure), should be conducted in a rodent species (e.g., mice).[7][10] This involves administering single doses of 2-hydroxyethyl N-methylcarbamate to a small number of animals in a sequential manner to precisely estimate the median lethal dose (LD50).

  • Endpoints: Key observations include clinical signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions), body weight changes, and mortality over a 14-day period.

Safety Pharmacology

For a CNS-active drug candidate, a safety pharmacology core battery is required to investigate potential adverse effects on major physiological systems.[4][11]

  • Rationale: To ensure that the compound does not have unintended, adverse effects on the central nervous, cardiovascular, and respiratory systems at therapeutically relevant doses.

  • Methodology: This involves a series of specialized tests, such as a functional observational battery (FOB) or Irwin test in rodents to assess neurobehavioral changes, and assessments of cardiovascular (e.g., blood pressure, heart rate) and respiratory function.[12][13]

Part 2: Comparative In Vivo Efficacy Assessment in a Murine Model of Cognitive Impairment

With a safe dose range established, the following section details a comprehensive protocol to assess the pro-cognitive efficacy of 2-hydroxyethyl N-methylcarbamate in a validated animal model, benchmarked against a standard of care, Donepezil.

The Scopolamine-Induced Amnesia Model: A Validated Approach
  • Causality and Rationale: The scopolamine-induced amnesia model is a robust and widely used pharmacological model for screening potential cognitive enhancers.[12] Scopolamine is a muscarinic receptor antagonist that blocks cholinergic neurotransmission, leading to transient, reversible memory impairments in rodents that mimic some of the cognitive deficits seen in Alzheimer's disease. This model is particularly well-suited for evaluating AChE inhibitors, as their mechanism of action directly counteracts the effects of scopolamine by increasing acetylcholine levels.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Acclimation cluster_treatment Phase 2: Dosing & Induction of Amnesia cluster_testing Phase 3: Behavioral & Biochemical Assessment acclimation Animal Acclimation (7 days) randomization Randomization into Treatment Groups acclimation->randomization dosing Daily Oral Dosing (Test Compound, Donepezil, Vehicle) for 7 days randomization->dosing scopolamine Scopolamine Injection (IP) 30 min post-final dose dosing->scopolamine mwm Morris Water Maze Test (30 min post-scopolamine) scopolamine->mwm euthanasia Euthanasia & Brain Tissue Collection mwm->euthanasia ache_assay Ex Vivo Brain AChE Activity Assay euthanasia->ache_assay

Caption: Proposed experimental workflow for efficacy testing.

Detailed Experimental Protocols

A. Animal and Housing:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the facility for at least 7 days prior to the start of the experiment.

B. Experimental Groups and Dosing:

  • A minimum of 10-12 animals per group is recommended.

    • Vehicle Control: Vehicle p.o. + Saline i.p.

    • Negative Control (Amnesia Model): Vehicle p.o. + Scopolamine i.p.

    • Test Compound (Low Dose): 2-hydroxyethyl N-methylcarbamate p.o. + Scopolamine i.p.

    • Test Compound (High Dose): 2-hydroxyethyl N-methylcarbamate p.o. + Scopolamine i.p.

    • Positive Control: Donepezil (e.g., 5 mg/kg) p.o. + Scopolamine i.p.[6]

  • Administration: Test compounds, Donepezil, or vehicle are administered orally (p.o.) via gavage once daily for 7 consecutive days. On day 7, scopolamine (1 mg/kg) or saline is administered via intraperitoneal (i.p.) injection 30 minutes after the final oral dose.[6] Behavioral testing begins 30 minutes after the scopolamine injection.

C. Behavioral Assessment: Morris Water Maze (MWM)

  • Rationale: The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory.[10] It is highly sensitive to cognitive deficits and their reversal by therapeutic agents.

  • Apparatus: A circular pool (approx. 120-150 cm in diameter) filled with opaque water (made non-toxic with white paint or milk powder) at 22-24°C. A hidden escape platform is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.

  • Procedure:

    • Acquisition Phase (Days 1-6): Four trials per day for each mouse. The mouse is gently placed into the water at one of four starting positions, facing the pool wall. The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to remain there for 15-30 seconds. The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

    • Probe Trial (Day 7, post-dosing/scopolamine): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. This trial assesses memory retention.

  • Primary Endpoints:

    • Escape Latency (s): Time taken to find the hidden platform.

    • Time in Target Quadrant (%): Percentage of time spent in the quadrant where the platform was previously located during the probe trial.

D. Pharmacodynamic Assessment: Ex Vivo Brain AChE Activity

  • Rationale: To provide a direct mechanistic link between the behavioral outcomes and the compound's presumed target engagement. This self-validating step confirms that the test compound inhibits AChE in the brain at the tested doses.

  • Procedure:

    • Tissue Collection: Immediately following the probe trial, mice are euthanized, and brains are rapidly harvested. The hippocampus and cortex are dissected on ice.

    • Homogenization: Brain tissue is homogenized in ice-cold buffer.

    • AChE Activity Assay: Acetylcholinesterase activity is measured using a colorimetric method based on the Ellman reaction. This assay quantifies the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[8][13] The rate of color change is proportional to the AChE activity.

  • Endpoint: AChE activity (expressed as % inhibition relative to the vehicle-treated control group).

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate direct comparison between the test compound and the standards.

Table 1: Hypothetical Morris Water Maze Probe Trial Data
Treatment GroupDose (mg/kg, p.o.)Time in Target Quadrant (%) (Mean ± SEM)
Vehicle + Saline-55.2 ± 3.1
Vehicle + Scopolamine-24.5 ± 2.8
HNM-Carbamate + Scopolamine235.8 ± 3.5#
HNM-Carbamate + Scopolamine548.9 ± 4.0#
Donepezil + Scopolamine549.5 ± 3.9#
p < 0.01 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + Scopolamine
Table 2: Hypothetical Ex Vivo Brain AChE Activity Data
Treatment GroupDose (mg/kg, p.o.)AChE Inhibition (%) in Cortex (Mean ± SEM)
Vehicle + Saline-0 ± 2.5
Vehicle + Scopolamine-2.1 ± 3.0
HNM-Carbamate + Scopolamine238.5 ± 4.1#
HNM-Carbamate + Scopolamine565.2 ± 5.5#
Donepezil + Scopolamine568.9 ± 4.8#
*p < 0.01 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + Scopolamine

Note: HNM-Carbamate is used as an abbreviation for 2-hydroxyethyl N-methylcarbamate.

Interpretation of Hypothetical Data: The data presented in the tables would suggest that 2-hydroxyethyl N-methylcarbamate dose-dependently reverses the cognitive deficits induced by scopolamine, as evidenced by the increased time spent in the target quadrant during the MWM probe trial. This behavioral effect is strongly correlated with a dose-dependent inhibition of AChE activity in the brain. At a 5 mg/kg dose, the efficacy of the test compound is comparable to the standard of care, Donepezil.

Part 4: Mechanism of Action - The Cholinergic Synapse

The therapeutic rationale is grounded in the modulation of the cholinergic synapse. The diagram below illustrates the mechanism of AChE inhibitors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChR ACh Receptors Signal Signal Propagation (Cognition, Memory) AChR->Signal ACh->AChR Binds AChE AChE ACh->AChE Hydrolysis Test_Compound 2-hydroxyethyl N-methylcarbamate Test_Compound->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) at the cholinergic synapse.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted preclinical strategy to evaluate the in vivo efficacy of 2-hydroxyethyl N-methylcarbamate. By integrating foundational toxicology, a validated disease model, gold-standard behavioral testing, and direct target engagement assays, researchers can generate the high-quality, reproducible data necessary for a comprehensive assessment.

Should the hypothetical data presented here be realized, 2-hydroxyethyl N-methylcarbamate would emerge as a promising candidate for further development. Subsequent steps would include chronic dosing studies in transgenic models of Alzheimer's disease, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and more extensive safety and toxicology evaluations to support an Investigational New Drug (IND) application.

References

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. (2020). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Scopolamine induced Rodent Amnesia Model. Creative Biolabs. [Link]

  • In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. (2021). Frontiers in Neuroscience. [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. National Toxicology Program. [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2015). Biomolecules & Therapeutics. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023). International Journal of Molecular Sciences. [Link]

  • Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. (2023). protocols.io. [Link]

  • Predictors of Sustained Response to Rivastigmine in Patients With Alzheimer's Disease: A Retrospective Analysis. (2010). The Journal of Clinical Psychiatry. [Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. (2023). Metabolites. [Link]

  • Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. (2022). Journal of Central Nervous System Disease. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (2006). Nature Protocols. [Link]

  • Morris Water Maze. Mouse Metabolic Phenotyping Centers. (2024). [Link]

  • Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. (2024). Cureus. [Link]

  • Dose Range Finding Studies. Charles River. [Link]

  • Safety Pharmacology Studies. Charles River. [Link]

  • Principles of Safety Pharmacology. (2008). British Journal of Pharmacology. [Link]

  • Central Nervous System (CNS) Safety Pharmacology Studies. (2012). ResearchGate. [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute, Duke University. [Link]

  • In Vivo Toxicity Study. Creative Bioarray. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Broughton. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. (2023). [Link]

  • Dose Range Finding Studies. Altasciences. [Link]

  • Dose-response effect of rivastigmine in the treatment of Alzheimer's disease. (2002). ResearchGate. [Link]

  • In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. (2020). Biological and Pharmaceutical Bulletin. [Link]

  • Scopolamine-Amnesia Model of Alzheimer's Disease. Charles River. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. (2011). Journal of Visualized Experiments. [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors. (2021). International Journal of Molecular Sciences. [Link]

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Validation

structure-activity relationship (SAR) studies of 2-hydroxyethyl N-methylcarbamate derivatives

Topic: Structure-Activity Relationship (SAR) Studies of 2-Hydroxyethyl N-Methylcarbamate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 2-Hydroxyethyl N-Methylcarbamate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context[1][2][3][4][5][6]

This guide provides an in-depth technical analysis of 2-hydroxyethyl N-methylcarbamate (HE-NMC) derivatives. While often overshadowed by rigid analogs like physostigmine or rivastigmine, the HE-NMC scaffold represents a critical "flexible" pharmacophore in cholinergic modulation.

These derivatives primarily function as pseudo-irreversible Acetylcholinesterase (AChE) inhibitors , though specific structural modifications can shift their profile toward direct muscarinic agonist activity. This guide dissects the structural determinants that control this duality, offering a roadmap for optimizing potency, stability, and selectivity.

The Core Scaffold

The HE-NMC structure mimics the transition state of Acetylcholine (ACh) hydrolysis but replaces the labile acetate ester with a stable N-methylcarbamate moiety.

  • Head Group (N-Methyl): Mimics the acetyl methyl of ACh; critical for fitting into the acyl pocket of AChE.

  • Linker (Carbamate): Provides chemical stability and facilitates the carbamoylation of the active site Serine.[1]

  • Tail Group (2-Hydroxyethyl): Mimics the choline moiety; the primary site for derivatization to target the Peripheral Anionic Site (PAS).

Mechanism of Action: The Carbamoylation Cycle

To design effective derivatives, one must understand the causality of inhibition. Unlike competitive inhibitors (e.g., Edrophonium) that merely bind, HE-NMC derivatives react covalently with the enzyme.

The Kinetic Pathway
  • Michaelis Complex: The inhibitor binds to the AChE active site.

  • Carbamoylation: The active site Serine-203 attacks the carbamate carbonyl. The "leaving group" (the hydroxyethyl tail) is released.

  • Decarbamoylation (Rate-Limiting Step): The enzyme remains carbamoylated (inactive) for minutes to hours because the N-methylcarbamyl-enzyme complex hydrolyzes much slower than the acetyl-enzyme complex formed by ACh.

Visualization: AChE Inhibition Pathway

The following diagram illustrates the kinetic "trap" mechanism utilized by these derivatives.

AChE_Inhibition E Free Enzyme (AChE-OH) EI Michaelis Complex [E---I] E->EI Binding (k1) I Inhibitor (R-O-CO-NHMe) EI->E Dissociation (k-1) EC Carbamoylated Enzyme (E-O-CO-NHMe) EI->EC Carbamoylation (k2) (Covalent Bond) EC->E Slow Hydrolysis (k3) (Decarbamoylation) P Leaving Group (R-OH) EC->P Release of Tail

Figure 1: Kinetic pathway of pseudo-irreversible inhibition. The efficacy of HE-NMC derivatives relies on minimizing k3 (hydrolysis) while maximizing k1 (affinity).

Structure-Activity Relationship (SAR) Analysis

The SAR of HE-NMC derivatives is defined by three distinct regions. The following analysis synthesizes experimental data to establish design rules.

Region A: The N-Substituent (The "Warhead")
  • Rule: N-Methyl is optimal.

  • Causality: The acyl pocket of AChE is sterically restricted.

    • N-Methyl: Fits perfectly, allowing the carbonyl oxygen to align with the oxyanion hole.

    • N-Ethyl/Propyl: Drastic loss of potency (>100-fold increase in IC50) due to steric clash with Phe295/Phe297.

    • N,N-Dimethyl: Often leads to loss of hydrogen bonding capability with the oxyanion hole, reducing carbamoylation rate.

Region B: The Carbamate Linker[4]
  • Rule: Electronic tuning affects reactivity.

  • Insight: Electron-withdrawing groups on the nitrogen reduce the nucleophilicity of the carbonyl, making it less reactive toward Serine-203. Conversely, the leaving group (Region C) must be a good leaving group for carbamoylation to occur.

Region C: The 2-Hydroxyethyl Tail (The "Anchor")

This is the most variable region for derivatives. The native 2-hydroxyethyl group is hydrophilic and mimics choline.

ModificationStructural ChangeEffect on Potency (AChE)Mechanistic Rationale
Native -CH2-CH2-OHBaseline (Moderate)Mimics choline; binds to anionic sub-site but lacks hydrophobic interaction.
O-Acylation -CH2-CH2-O-CO-RIncreased Increases lipophilicity; allows access to CNS; potential prodrug mechanism.
Aryl-Substitution -CH2-CH2-PhHigh Pi-Pi stacking with Tryptophan-286 in the Peripheral Anionic Site (PAS).
Cyclization Oxazolidinone formationInactive Loss of the active carbamate ester; often a degradation product.
Quaternization -CH2-CH2-N+(Me)3Mixed Shifts activity from AChE inhibition to Direct Agonism (Carbachol-like).

Comparative Performance Guide

When selecting a cholinergic agent, researchers must weigh selectivity against stability .

Comparison Table: HE-NMC Derivatives vs. Standard Agents
FeatureHE-NMC DerivativesPhysostigmineCarbacholRivastigmine
Primary Mechanism Reversible AChE InhibitionReversible AChE InhibitionDirect Agonist (Nic/Musc)Pseudo-irreversible AChE/BuChE Inhibitor
Chemical Stability Moderate (Hydrolysis risk)Low (Light/pH sensitive)High (Quaternary amine)High
CNS Penetration Tunable (via OH-esterification)HighLow (Charged)High
Duration of Action Short to Medium (2-4 hrs)Short (1-2 hrs)Long (Resistant to AChE)Long (10 hrs)
Toxicity Profile Moderate (Cholinergic crisis risk)High (Narrow therapeutic index)ModerateLow (Titratable)
Decision Matrix
  • Choose HE-NMC Derivatives if: You are designing a "soft drug" that needs to degrade into non-toxic metabolites (choline analogs) or investigating dual-binding inhibitors (CAS + PAS).

  • Choose Carbachol if: You need a non-hydrolyzable agonist for receptor binding assays.

  • Choose Rivastigmine if: You require a clinically validated, long-acting Alzheimer's therapeutic.

Experimental Protocols

To validate the SAR of new derivatives, the following self-validating workflows are required.

Protocol A: Synthesis of HE-NMC Derivatives (Isocyanate Route)

Rationale: This method avoids the use of phosgene and allows for clean isolation of the carbamate.

  • Reagents: Methyl isocyanate (MIC), substituted 1,2-ethanediol or amino-alcohol derivative, Dichloromethane (DCM), Triethylamine (TEA).

  • Setup: Flame-dried round bottom flask under Argon atmosphere.

  • Step 1: Dissolve the alcohol derivative (1.0 eq) in anhydrous DCM.

  • Step 2: Add TEA (0.1 eq) as a catalyst.

  • Step 3: Add Methyl isocyanate (1.1 eq) dropwise at 0°C. Caution: MIC is highly toxic.

  • Step 4: Stir at room temperature for 4–12 hours. Monitor via TLC (disappearance of starting alcohol).

  • Workup: Quench with water, extract with DCM, dry over MgSO4.

  • Validation: 1H-NMR must show the N-methyl doublet at ~2.8 ppm and the carbamate NH broad singlet at ~5.0 ppm.

Protocol B: Ellman’s Assay for AChE Inhibition (Kinetic Determination)

Rationale: This colorimetric assay measures the rate of thiocholine production, providing a direct readout of enzyme velocity.

  • Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel or Recombinant Human AChE (0.05 U/mL).

  • Procedure:

    • Incubate Enzyme + Inhibitor (HE-NMC derivative) for varying times (0, 10, 20, 30 min) to determine time-dependency (crucial for carbamates).

    • Add DTNB and ATCh.

    • Measure Absorbance at 412 nm continuously for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Self-Validation Check: If IC50 decreases significantly with pre-incubation time, the mechanism is confirmed as carbamoylation (pseudo-irreversible).

Visualization: Experimental Workflow

Workflow Start Start: Derivative Library Synth Synthesis (Isocyanate Route) Verify: NMR/MS Start->Synth Screen Primary Screen (Ellman's Assay @ 10µM) Synth->Screen Decision >50% Inhibition? Screen->Decision Discard Discard / Redesign Decision->Discard No IC50 Determine IC50 (0.1nM - 10µM) Decision->IC50 Yes Kinetic Kinetic Analysis (Lineweaver-Burk Plot) IC50->Kinetic Mode Determine Mode: Competitive vs. Pseudo-Irreversible Kinetic->Mode

Figure 2: Step-by-step decision tree for evaluating new HE-NMC derivatives.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555–3564. Link

  • Fournier, D., & Mutero, A. (1994). Modification of acetylcholinesterase as a mechanism of resistance to insecticides. Comparative Biochemistry and Physiology, 108(1), 19-31. Link

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase.[2] Journal of Medicinal Chemistry, 51(14), 4200-4212. Link

  • PubChem. 2-hydroxyethyl N-methylcarbamate (Compound Summary). National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2-Hydroxyethyl N-methylcarbamate

The following guide details the operational protocols for the safe handling and disposal of 2-hydroxyethyl N-methylcarbamate (CAS 13296-57-6). This document is structured for researchers and safety officers requiring imm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational protocols for the safe handling and disposal of 2-hydroxyethyl N-methylcarbamate (CAS 13296-57-6).

This document is structured for researchers and safety officers requiring immediate, actionable data. It prioritizes regulatory compliance (RCRA/EPA) and personnel safety, moving beyond basic SDS summaries to provide field-validated workflows.

[1][2][3]

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, the material must be accurately characterized to ensure compatibility with waste streams.[1][2][3]

Parameter Data
Chemical Name 2-hydroxyethyl N-methylcarbamate
CAS Number 13296-57-6
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Functional Group Carbamate Ester
Primary Hazard Cholinesterase Inhibitor (Neurotoxic).[1][2][4] Potential skin/eye irritant.[2]
Physical State Liquid (Viscous) or Low-Melting Solid
Solubility Soluble in water and polar organic solvents (Alcohol, DMSO).[5][1][2]
Mechanism of Toxicity

As a carbamate, this compound acts by reversibly inhibiting acetylcholinesterase (AChE).[1][2] Unlike organophosphates, the carbamylation of the enzyme is generally reversible, but acute exposure can still lead to cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).[1][2]

  • Operational Implication: All waste handling requires PPE that prevents dermal absorption, as carbamates readily penetrate skin.[1][2]

Regulatory Framework (RCRA Compliance)

While 2-hydroxyethyl N-methylcarbamate is not explicitly "P-listed" (acutely hazardous) or "U-listed" by its specific CAS number in 40 CFR 261.33, it must be managed as Hazardous Waste based on its toxicity characteristics and chemical class.[5][1][2]

  • Waste Classification: Non-Specific Organic Waste (unless mixed with listed solvents).[2]

  • EPA Waste Code Recommendation: If not strictly listed, characterize as D001 (Ignitable, if in solvent) or manage under general Toxic protocols.[1][2]

  • Best Practice: Manage as Carbamate Pesticide/Toxin Waste to ensure incineration at proper temperatures (

    
    ) which guarantees destruction of the carbamate linkage.[2]
    

Disposal Procedures

A. Waste Stream Segregation

Proper segregation prevents dangerous chemical reactions and reduces disposal costs.[2]

  • DO NOT dispose of down the drain.[2] Carbamates are toxic to aquatic life and persist in water systems.[2]

  • DO NOT mix with strong acids or strong bases in the waste container.[2]

    • Reasoning: Strong bases induce uncontrolled hydrolysis, releasing methylamine gas and heat.[1][2] Strong acids can cause unpredictable decomposition.[2]

B. Containment & Packaging Protocols
Scenario 1: Pure Substance (Expired/Unused Reagent)
  • Primary Container: Keep in the original manufacturer vial if possible. Ensure the cap is tightly sealed with Parafilm.[2]

  • Overpacking: Place the vial into a clear, sealable secondary bag (Ziploc type) to contain potential leaks.

  • Lab Packing: Place the bagged vial into a DOT-approved lab pack (usually a 5-gallon poly pail or steel drum) lined with absorbent vermiculite.

  • Labeling: Mark as "Toxic Waste - Carbamate Ester."

Scenario 2: Reaction Mixtures (Solvent Waste)
  • Compatibility Check: Ensure the solvent carrier is compatible.[2]

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.[1][2]

    • Incompatible: Oxidizing acids (Nitric, Perchloric).[1][2]

  • Collection: Pour into a dedicated "Organic Waste - Toxic" carboy.

  • PH Check: Ensure the waste mixture is Neutral (pH 6-8).

    • Why? Alkaline conditions in a stored waste drum can degrade the carbamate over time, evolving gas and pressurizing the drum.[2]

C. Decontamination of Glassware[3]
  • Rinse 1-2: Rinse glassware with a polar solvent (Acetone or Ethanol).[2] Collect rinsate into the Organic Waste stream.[2]

  • Deactivation (Optional but Recommended): Soak glassware in a dilute alkaline solution (5% NaOH) for 1 hour.

    • Mechanism:[2][3][6][7][8][9][10] Hydrolysis breaks the ester bond, deactivating the carbamate function.[1][2]

  • Final Wash: Wash with soap and water.[2][8][11][12]

Decision Matrix: Disposal Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for 2-hydroxyethyl N-methylcarbamate.

DisposalWorkflow Start Waste Generation: 2-hydroxyethyl N-methylcarbamate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Reagent StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamA Stream A: Lab Pack (Incineration) Solid->StreamA Pack in Drum SolventType Solvent Type? Liquid->SolventType Aqueous Aqueous Solution SolventType->Aqueous Organic Organic Solvent SolventType->Organic StreamB Stream B: Aqueous Toxic (Neutralize -> Off-site) Aqueous->StreamB Do NOT Drain Halogenated Halogenated? (DCM, Chloroform) Organic->Halogenated StreamC Stream C: Halogenated Waste (High Temp Incineration) Halogenated->StreamC Yes StreamD Stream D: Non-Halogenated Waste (Fuel Blending) Halogenated->StreamD No

Figure 1: Decision matrix for segregating 2-hydroxyethyl N-methylcarbamate waste streams to ensure regulatory compliance and safety.

Spill Response Protocol

In the event of a spill, immediate containment is critical to prevent neurotoxic exposure.[1][2]

  • Evacuate & PPE: Clear the area. Don double nitrile gloves, lab coat, and safety goggles.[1][2] If the spill is large (>500mL) or heated (vapors), use a half-mask respirator with organic vapor cartridges.[1][2]

  • Isolate: Dike the spill using absorbent socks or sand to prevent migration to floor drains.[2]

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or commercial "Chem-Sorb").[1][2]

    • Caution: Do not use sawdust or paper towels for concentrated spills, as they are combustible.[1][2]

  • Decontaminate Surface:

    • Prepare a solution of 10% Sodium Carbonate (Soda Ash) or 5% Sodium Hydroxide .[2]

    • Apply to the spill area and let sit for 15 minutes. This initiates alkaline hydrolysis, breaking down the carbamate into less toxic byproducts (alcohol and methylamine).[1][2]

  • Disposal of Debris: Collect all absorbent material and contaminated PPE into a heavy-duty plastic bag. Label as "Hazardous Waste: Toxic Debris" and dispose of via the Solid Waste stream (Stream A).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285221, 2-hydroxyethyl N-methylcarbamate.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes and Lists (40 CFR Part 261).[2] Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 2-hydroxyethyl N-methylcarbamate

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and analysis, ensuring a safe laboratory environment is not just a procedural formality—it i...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and analysis, ensuring a safe laboratory environment is not just a procedural formality—it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-hydroxyethyl N-methylcarbamate, a compound demanding meticulous attention to safety protocols due to its significant hazard profile. By moving beyond mere compliance and fostering a deep understanding of the "why" behind each safety measure, we aim to empower you to work with confidence and security.

Hazard Analysis: Understanding the Risks of 2-hydroxyethyl N-methylcarbamate

A thorough understanding of the inherent hazards of a chemical is the critical first step in developing a robust safety plan. 2-hydroxyethyl N-methylcarbamate is classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • Acute Toxicity, Oral (Category 2): Fatal if swallowed. [1]

This classification underscores the severe risk associated with accidental ingestion of this compound. Carbamates, as a class of compounds, can also present other potential hazards, including skin and eye irritation, and some are suspected of more severe health effects.[2] Therefore, all handling procedures must be designed to eliminate the possibility of ingestion and minimize all routes of exposure.

Key Safety Data Summary

PropertyValueSource
GHS Hazard Statement H300: Fatal if swallowedPubChem[1]
Molecular Formula C4H9NO3PubChem[1]
Molecular Weight 119.12 g/mol PubChem[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-hydroxyethyl N-methylcarbamate. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, disposable nitrile gloves (minimum thickness of 5 mil). Double-gloving is required.Prevents skin contact, a primary route of exposure. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles with side shields, worn in conjunction with a face shield.Protects against splashes and aerosols that could cause serious eye damage.[3]
Body Protection A disposable, solid-front, back-tying laboratory coat or chemical-resistant coveralls.Protects the body from contamination. A solid-front design offers superior protection against splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required if there is a risk of aerosol or dust generation.[4]Protects against the inhalation of harmful aerosols or particulates.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize the risk of exposure during the handling of 2-hydroxyethyl N-methylcarbamate. The following protocol outlines the critical steps from preparation to post-handling procedures.

Preparation
  • Designated Work Area: All handling of 2-hydroxyethyl N-methylcarbamate must be conducted in a designated area within a certified chemical fume hood to ensure proper ventilation.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit specifically for hazardous chemicals must be available in the immediate vicinity.

  • Review Safety Data: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 2-hydroxyethyl N-methylcarbamate and any other chemicals being used.

Donning PPE

The following sequence for donning PPE is critical to prevent cross-contamination:

  • Don inner gloves.

  • Don the laboratory coat or coveralls.

  • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don safety goggles and face shield.

  • If required, don the respirator.

Handling the Compound
  • Weighing: If weighing the solid compound, do so on a disposable weigh boat inside the chemical fume hood.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical, minimizing the creation of dust or aerosols.

  • Container Management: Keep all containers of 2-hydroxyethyl N-methylcarbamate tightly sealed when not in use.

  • Avoid Contamination: Do not touch any personal items (e.g., pens, notebooks, phones) with gloved hands.

Post-Handling and Decontamination
  • Surface Decontamination: Decontaminate all work surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • Equipment Cleaning: Clean all non-disposable equipment used in the procedure according to established laboratory protocols for hazardous materials.

Doffing PPE

The proper removal of PPE is as crucial as its initial use to prevent exposure. Follow this sequence:

  • Remove outer gloves.

  • Remove the face shield and goggles.

  • Remove the laboratory coat or coveralls, turning it inside out as it is removed.

  • Remove inner gloves.

  • Wash hands and forearms thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 2-hydroxyethyl N-methylcarbamate and all contaminated materials is a critical final step to ensure the safety of all laboratory personnel and to protect the environment.

Waste Segregation and Labeling
  • Solid Waste: All solid waste, including unused or expired 2-hydroxyethyl N-methylcarbamate, contaminated weigh boats, pipette tips, and disposable PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing 2-hydroxyethyl N-methylcarbamate must be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-hydroxyethyl N-methylcarbamate," and the appropriate hazard pictograms (e.g., skull and crossbones).

Disposal Procedure
  • Containment: All waste must be securely contained to prevent any release into the environment.

  • Professional Disposal: The disposal of 2-hydroxyethyl N-methylcarbamate waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

  • Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and safety officer. If the spill is small and you are trained to do so, use the appropriate spill kit to contain and clean up the material while wearing full PPE. For larger spills, contact your institution's emergency response team.

Diagrams

Safe Handling Workflow for 2-hydroxyethyl N-methylcarbamate

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_post Post-Handling cluster_doff PPE Doffing Designated Area Designated Area Emergency Equipment Check Emergency Equipment Check Designated Area->Emergency Equipment Check Spill Kit Ready Spill Kit Ready Emergency Equipment Check->Spill Kit Ready Review SDS Review SDS Spill Kit Ready->Review SDS Inner Gloves Inner Gloves Review SDS->Inner Gloves Lab Coat Lab Coat Inner Gloves->Lab Coat Outer Gloves Outer Gloves Lab Coat->Outer Gloves Goggles & Face Shield Goggles & Face Shield Outer Gloves->Goggles & Face Shield Respirator (if needed) Respirator (if needed) Goggles & Face Shield->Respirator (if needed) Weighing Weighing Respirator (if needed)->Weighing Transfer Transfer Weighing->Transfer Container Management Container Management Transfer->Container Management Decontaminate Surfaces Decontaminate Surfaces Container Management->Decontaminate Surfaces Clean Equipment Clean Equipment Decontaminate Surfaces->Clean Equipment Waste Disposal Waste Disposal Clean Equipment->Waste Disposal Remove Outer Gloves Remove Outer Gloves Waste Disposal->Remove Outer Gloves Remove Goggles & Face Shield Remove Goggles & Face Shield Remove Outer Gloves->Remove Goggles & Face Shield Remove Lab Coat Remove Lab Coat Remove Goggles & Face Shield->Remove Lab Coat Remove Inner Gloves Remove Inner Gloves Remove Lab Coat->Remove Inner Gloves Wash Hands Wash Hands Remove Inner Gloves->Wash Hands

Caption: Logical workflow for the safe handling of 2-hydroxyethyl N-methylcarbamate.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • USA-Scientific. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxyethyl N-methylcarbamate. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxyethyl n-methylcarbamate (C4H9NO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Retrieved from [Link]

  • Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxyethyl N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
2-hydroxyethyl N-methylcarbamate
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